molecular formula C7H11O4- B8814857 Methyl adipate

Methyl adipate

Cat. No.: B8814857
M. Wt: 159.16 g/mol
InChI Key: UOBSVARXACCLLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl adipate, also known as dithis compound or dimethyl hexanedioate, is a clear, colorless liquid with a faint alcoholic aroma and the chemical formula C 8 H 14 O 4 . This compound serves as a versatile building block and high-boiling solvent in industrial and chemical research. Its primary application is as a crucial precursor in synthesizing other valuable chemicals. For instance, it is used to produce advanced cold-resistant plasticizers like diisooctyl adipate (DOA) via transesterification reactions, offering a more environmentally friendly synthetic pathway compared to traditional methods . Furthermore, this compound is a key intermediate in developing innovative green chemistry processes. Research explores its use in sustainable production routes for nylon precursors, such as its catalytic conversion to adiponitrile (ADN) in fixed-bed reactors . It also holds promise as a target molecule from renewable resources; studies have demonstrated the selective oxidation of lignin-derived 2-methoxycyclohexanone to monothis compound using acidic ionic liquids, presenting a metal-free, sustainable alternative to petroleum-derived sources . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11O4-

Molecular Weight

159.16 g/mol

IUPAC Name

6-methoxy-6-oxohexanoate

InChI

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1

InChI Key

UOBSVARXACCLLH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

methyl adipate synthesis from adipic acid and methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dimethyl Adipate (B1204190) from Adipic Acid and Methanol (B129727)

Introduction

Dimethyl adipate (DMA) is a key organic compound with the formula (CH₂)₄(COOCH₃)₂. It is a colorless, transparent liquid widely utilized as an environmentally friendly solvent, a plasticizer, and a crucial intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2][3] Notably, it serves as a precursor for the production of 1,6-hexanediol, a monomer used in the manufacture of polyurethanes and polyesters.[4] The synthesis of DMA is primarily achieved through the esterification of adipic acid with methanol.[3] This process is a reversible reaction, typically catalyzed by an acid, which drives the formation of the diester.[2]

This technical guide provides a comprehensive overview of the synthesis of dithis compound, targeting researchers, scientists, and professionals in drug development. It details the underlying chemical principles, various experimental protocols for both laboratory and industrial scales, and presents key quantitative data for process optimization.

Reaction Principles

The synthesis of dithis compound is a classic example of Fischer esterification, where a dicarboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction proceeds in two sequential, reversible steps:

  • Mono-esterification : Adipic acid first reacts with one molecule of methanol to form monothis compound and water.

  • Di-esterification : Monothis compound then reacts with a second molecule of methanol to yield dithis compound and another molecule of water.

The overall reaction is: HOOC(CH₂)₄COOH + 2 CH₃OH ⇌ CH₃OOC(CH₂)₄COOCH₃ + 2 H₂O

To achieve high yields of dithis compound, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of methanol or by removing the water produced during the reaction.[1] Various catalysts can be employed to increase the reaction rate, including homogeneous mineral acids (e.g., sulfuric acid) and heterogeneous solid acid catalysts (e.g., ion-exchange resins).[1][5]

reaction_pathway cluster_legend Reaction Legend Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Methanol1 + Methanol (CH₃OH) Adipic_Acid->Methanol1 MMA Monothis compound CH₃OOC(CH₂)₄COOH Methanol1->MMA Water1 - H₂O MMA->Water1 Methanol2 + Methanol (CH₃OH) MMA->Methanol2 DMA Dithis compound CH₃OOC(CH₂)₄COOCH₃ Methanol2->DMA Water2 - H₂O DMA->Water2 Reactant Reactant/Intermediate Reagent Reagent Product Byproduct

Caption: Reaction pathway for the two-step esterification of adipic acid.

Experimental Protocols

The synthesis of dithis compound can be performed using various methodologies, ranging from small-scale laboratory batch processes to large-scale continuous industrial operations.

Laboratory-Scale Batch Synthesis using a Solid Acid Catalyst

This protocol is based on studies using ion-exchange resins like Amberlyst 15 as a heterogeneous catalyst, which simplifies product purification.[1]

Materials and Equipment:

  • Adipic Acid

  • Methanol (analytical grade)

  • Amberlyst 15 catalyst

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Heating mantle with temperature controller

  • Sampling syringe

  • Apparatus for titration (burette, flasks) or Gas Chromatograph (GC)

Procedure:

  • Catalyst Preparation: Dry the Amberlyst 15 catalyst in a vacuum oven at 383 K (110 °C) for at least 3 hours to remove moisture.[1]

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a port for temperature measurement and sample extraction.

  • Charging Reactants: Charge the reactor with a pre-determined mixture of adipic acid and methanol. A common molar ratio of methanol to adipic acid is 15:1 or 20:1 to drive the reaction equilibrium forward.[1]

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 313 K, 323 K, or 333 K).[1] Once the temperature stabilizes, add a known amount of the dried catalyst (e.g., 5-10% w/w of the total reaction mass) to the flask. This marks the start of the reaction (time zero).[1]

  • Monitoring the Reaction: Withdraw small samples at regular intervals. Analyze the samples to determine the concentration of unreacted adipic acid. This can be done by titrating the sample against a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[1] Alternatively, Gas Chromatography (GC) can be used for a more detailed analysis of the product mixture.[1]

  • Product Recovery: After the reaction reaches the desired conversion, stop the heating and stirring. Allow the catalyst to settle, then separate it from the liquid mixture by filtration.

  • Purification: The excess methanol can be removed from the filtrate by distillation. The crude product can be further purified by washing with a 5% aqueous NaHCO₃ solution to remove any remaining acid, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and finally, vacuum distillation to obtain pure dithis compound.[5]

lab_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation p1 Dry Catalyst (Amberlyst 15) r2 Add Catalyst & Start Timer p1->r2 p2 Assemble Reactor (3-Neck Flask, Condenser) p3 Charge Reactants (Adipic Acid, Methanol) p2->p3 r1 Heat to Temp (e.g., 333 K) p3->r1 r1->r2 r3 Maintain Temp & Stirring r2->r3 r4 Monitor Progress (Titration/GC) r3->r4 w1 Cool Reaction r4->w1 w2 Filter to Remove Catalyst w1->w2 w3 Distill to Remove Excess Methanol w2->w3 w4 Purify DMA (Wash & Vacuum Distill) w3->w4

Caption: Workflow for laboratory-scale batch synthesis of dithis compound.

Continuous Esterification Process for Industrial Production

Industrial production often employs a continuous process involving pre-esterification followed by a final esterification in a catalytic distillation column to achieve high throughput and efficiency.[6][7]

Equipment:

  • Raw material mixing tank

  • Pre-esterification reactor (e.g., tubular reactor)

  • Catalytic rectifying tower (distillation column packed with a solid acid catalyst)

  • Methanol vaporizer and heat exchangers

  • Separation and purification units

Procedure:

  • Pre-esterification: Adipic acid and methanol are mixed and fed into a pre-esterification reactor. This initial reaction is often carried out at elevated temperatures (90-180 °C) and pressures (0.05-3 MPa), sometimes without a catalyst, to achieve a high initial conversion of adipic acid to monothis compound.[6][7] For example, a conversion rate of 97.2% can be achieved at 140 °C.[4]

  • Catalytic Distillation: The effluent from the pre-esterification reactor, a mixture of monothis compound, dithis compound, unreacted starting materials, and water, is continuously fed into the upper part of a catalytic rectifying tower.[6]

  • Countercurrent Reaction: Vaporized dry methanol is fed into the lower part of the tower. As the methanol vapor rises, it reacts with the descending liquid in a countercurrent fashion within the catalyst bed. This setup combines reaction and separation: the heavier product, dithis compound, moves down the column while the water of reaction is removed overhead with excess methanol, continuously shifting the equilibrium.[6][7]

  • Product Separation: A stream rich in dithis compound is drawn from the bottom of the tower.[8] The overhead vapor, containing methanol and water, is condensed. The methanol can be dehydrated and recycled back into the process.[7]

  • Final Purification: The crude dithis compound from the tower bottom undergoes final purification steps, such as film evaporation, to achieve high purity (e.g., 99.85%).[6]

Quantitative Data Summary

The efficiency of dithis compound synthesis is highly dependent on the reaction conditions and the catalytic system used. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Reaction Parameters on Adipic Acid Conversion (Batch Process)

This table presents data from a kinetic study using Amberlyst 15 as the catalyst in a batch reactor.[1]

ParameterValueCatalyst Loading (% w/w)Methanol:Acid Molar RatioAdipic Acid Conversion
Temperature 313 K (40 °C)720:1Increases with time
323 K (50 °C)720:1Higher than at 313 K
333 K (60 °C)720:1Highest rate and conversion
Catalyst Loading 323 K (50 °C)520:1Increases with loading
323 K (50 °C)720:1Higher than at 5%
323 K (50 °C)1020:1Highest rate
Molar Ratio 323 K (50 °C)710:1Increases with ratio
323 K (50 °C)715:1Highest conversion
323 K (50 °C)720:1No significant change from 15:1

Note: The original study presents data graphically over time. The table summarizes the observed trends.

Table 2: Performance Data from Continuous Esterification Processes

This table compiles data from patents describing continuous production methods.

Process StageTemperature (°C)Pressure (MPa)Key MetricValuePurity (%)Reference
Pre-esterification140Saturated Vapor PressureAdipic Acid Conversion97.2%-[6],[4]
Di-esterification1204.0--99.82[6]
Pre-esterification150Saturated Vapor PressureAdipic Acid Conversion97.2%-[6]
Di-esterification1204.0--99.85[6]
Level-one Esterifier1000.5Molar Ratio (Methanol:Acid)3:1-[8]
Rectification Tower175 (Bottom)0.04 (Overhead)--High[8]
Level-one Esterifier1200.8Molar Ratio (Methanol:Acid)4:1-[8]
Rectification Tower182 (Bottom)0.06 (Overhead)--High[8]

Conclusion

The synthesis of dithis compound from adipic acid and methanol is a well-established and optimized chemical process. For laboratory-scale synthesis, batch reactions using heterogeneous solid acid catalysts like Amberlyst 15 offer a straightforward procedure with simplified catalyst removal.[1] For industrial-scale production, continuous processes featuring pre-esterification followed by catalytic distillation provide superior efficiency, high conversion rates, and excellent product purity by effectively managing reaction equilibrium.[4][6] The choice of methodology and operating parameters allows for significant control over reaction rates and final product yield, catering to the specific needs of research and large-scale manufacturing.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (B1204190) (DMA), with the chemical formula C8H14O4, is the diester of adipic acid and methanol (B129727).[1] It is a colorless, oily liquid with a faint alcoholic aroma.[1][2] While its primary applications are industrial, serving as a plasticizer, a solvent for resins and in paint stripping, and as a pigment dispersant, its well-defined chemical properties also make it a valuable intermediate in the synthesis of various organic compounds.[3][4][5] Notably, it is a precursor in the production of 1,6-hexanediol (B165255), a monomer used in the manufacturing of polyurethanes and polyesters, and adiponitrile (B1665535), a key intermediate in the production of nylon-6,6.[3][6] This guide provides an in-depth overview of the physical and chemical properties of dimethyl adipate, along with experimental protocols and visualizations of its key chemical transformations.

Physical Properties of Dithis compound

The physical characteristics of dithis compound are well-documented, making it a predictable and reliable chemical for various applications. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [2][7]
Appearance Colorless liquid[1][7]
Odor Faint alcoholic aroma[2]
Density 1.062 g/mL at 20 °C[5]
Melting Point 8 °C (46.4 °F)[5][8]
Boiling Point 109-110 °C at 14 mmHg[5][8]
Flash Point 107 °C (225 °F) (Closed Cup)[8]
Refractive Index 1.428 at 20 °C[5]
Vapor Pressure 0.06 mmHg at 20 °C[9]
Autoignition Temperature 360 °C (680 °F)[9]
Solubility and Partition Coefficients
PropertyValueReference(s)
Solubility in Water Sparingly soluble (<1 g/L)[1][7]
Solubility in Organic Solvents Miscible with alcohols and ether[5]
LogP (Octanol-Water Partition Coefficient) 1.03[7]

Chemical Properties and Reactivity

Dithis compound exhibits reactivity typical of an ester. It is stable under normal conditions but can undergo hydrolysis and is incompatible with strong oxidizing agents, acids, and bases.[5]

Hydrolysis

Dithis compound can be hydrolyzed to adipic acid and methanol. This reaction is typically slow at neutral pH but is accelerated by the presence of acids or bases. The estimated hydrolysis half-life at pH 7 is 2 years, while at pH 8, it is 60 days.

Esterification (Synthesis)

The primary method for synthesizing dithis compound is the Fischer esterification of adipic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid.[5]

Hydrogenation to 1,6-Hexanediol

A significant industrial application of dithis compound is its conversion to 1,6-hexanediol through hydrogenation. This reaction is typically carried out in the vapor phase over a heterogeneous catalyst.[3]

Nitrilation to Adiponitrile

Dithis compound can be converted to adiponitrile through a vapor-phase reaction with ammonia (B1221849) over a catalyst, such as niobium oxide.[6] This process involves both ammonolysis and dehydration steps.

Dieckmann Condensation

In a laboratory setting, dithis compound can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester.

Experimental Protocols

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point of dithis compound is determined using the Pensky-Martens closed-cup tester, following the ASTM D93 standard test method.[10]

  • Apparatus : A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source, is used.[10]

  • Procedure :

    • A sample of dithis compound is placed in the test cup.[10]

    • The cup is heated at a slow, constant rate while the sample is continuously stirred.[10]

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid through the shutter opening.[10]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[10][11]

Synthesis of Dithis compound via Fischer Esterification

The following is a general laboratory procedure for the synthesis of dithis compound.

  • Reaction Setup : Adipic acid, a molar excess of methanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser.[12]

  • Reaction : The mixture is heated to reflux for several hours to drive the esterification reaction to completion.[12]

  • Workup :

    • After cooling, the reaction mixture is transferred to a separatory funnel.

    • Water is added to separate the organic layer (containing the dithis compound) from the aqueous layer (containing unreacted methanol, sulfuric acid, and some dissolved ester).

    • The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification : The crude dithis compound is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and then purified by distillation under reduced pressure.

Solubility Determination (Dynamic Laser Method)

The solubility of a solute in a solvent mixture can be determined using a dynamic laser method.[13]

  • Apparatus : A system consisting of a jacketed glass vessel with a stirrer, a temperature controller, and a laser light scattering detector is used.[13]

  • Procedure :

    • A known mass of the solvent (in this case, dithis compound and methanol mixtures) is placed in the vessel.[13]

    • A known mass of the solute (e.g., adipic acid) is added.[13]

    • The temperature of the mixture is gradually increased while stirring.

    • The laser detector monitors the turbidity of the solution. The temperature at which the solution becomes clear (i.e., the solute completely dissolves) is recorded as the solubility temperature for that specific concentration.

    • This process is repeated with different solute concentrations to construct a solubility curve.[13]

Visualizations

Synthesis of Dithis compound

Synthesis_of_Dimethyl_Adipate Adipic_Acid Adipic Acid Reactor Reactor Adipic_Acid->Reactor Methanol Methanol Methanol->Reactor Crude_DMA Crude Dithis compound Reactor->Crude_DMA Water Water Reactor->Water by-product H2SO4 H2SO4 (catalyst) H2SO4->Reactor Purification Purification (Distillation) Crude_DMA->Purification DMA Dithis compound Purification->DMA Reactions_of_Dimethyl_Adipate DMA Dithis compound Hydrogenation Hydrogenation DMA->Hydrogenation Nitrilation Nitrilation DMA->Nitrilation Hydrolysis Hydrolysis DMA->Hydrolysis HDO 1,6-Hexanediol Hydrogenation->HDO + H2 / Catalyst ADN Adiponitrile Nitrilation->ADN + NH3 / Catalyst Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid + H2O (acid/base) Methanol Methanol Hydrolysis->Methanol + H2O (acid/base)

References

A Comprehensive Technical Guide to Mono-Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 627-91-8

Synonyms: Adipic acid monomethyl ester, Methyl hydrogen adipate (B1204190), 6-Methoxy-6-oxohexanoic acid

This technical guide provides a detailed overview of mono-methyl adipate, a dicarboxylic acid monoester utilized as a synthetic intermediate in various chemical applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require in-depth knowledge of this compound's properties, synthesis, and safety considerations.

Chemical and Physical Properties

Mono-methyl adipate is a colorless liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below, compiled from various safety data sheets and chemical databases.

Table 1: General Properties of Mono-Methyl Adipate

PropertyValueSource(s)
CAS Number 627-91-8[4][5][6][7]
Molecular Formula C₇H₁₂O₄[8][9]
Molecular Weight 160.17 g/mol [7][8]
Appearance Colorless liquid[3]
Synonyms Adipic acid monomethyl ester, Monomethyl adipate[3][4][7]

Table 2: Physical Properties of Mono-Methyl Adipate

PropertyValueSource(s)
Melting Point 7-9 °C (lit.)[1][6][7]
Boiling Point 162 °C / 10 mmHg (lit.)[1][6][7]
Density 1.081 g/mL at 25 °C (lit.)[1][6][7]
Refractive Index n20/D 1.441 (lit.)[7]
Flash Point > 109 °C (> 228.20 °F)[3]
Solubility Not miscible or difficult to mix with water.[1][9]

Safety Data Sheet (SDS) Summary

A comprehensive review of available Safety Data Sheets (SDS) provides crucial information for the safe handling, storage, and disposal of mono-methyl adipate.

Hazard Identification

According to most suppliers, mono-methyl adipate is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[6] However, some sources indicate that it may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[3] The toxicological properties of this material have not been fully investigated.[3][6]

First Aid Measures

Standard first aid measures are recommended in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3]

In all cases of significant exposure or if symptoms persist, it is crucial to seek medical attention.[3]

Handling and Storage
  • Handling: Use with adequate ventilation and avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. Avoid ingestion and inhalation.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as oxidizing agents.[3]

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommendationSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[5]
Toxicological Information

The toxicological properties of mono-methyl adipate have not been thoroughly investigated.[3][6] No specific LD50 or LC50 data for mono-methyl adipate is readily available in the reviewed literature. One report notes that for the related compound dibutyl adipate (DBA), animal data were sufficient to conclude that it is not acutely toxic following dermal exposure; however, data were insufficient to determine its acute toxicity following oral or inhalation exposures.[10] Researchers should handle mono-methyl adipate with the care appropriate for a chemical with unknown toxicological properties.

Experimental Protocols

Synthesis of Mono-Methyl Adipate

Mono-methyl adipate can be synthesized via the esterification of adipic acid with methanol (B129727). One documented method involves the use of a macroporous cation exchange resin as a catalyst in a toluene (B28343) solvent.

Detailed Methodology:

  • Resin Pre-treatment: A macroporous cation exchange resin is successively immersed in an acid solution, followed by an alkali solution, and then again in an acid solution. The resin is then washed with water until a neutral pH is achieved. The surface moisture is removed by filtration.[11]

  • Esterification: Adipic acid and the pre-treated resin are added to toluene. Methanol is then added dropwise to the mixture to initiate the esterification reaction.[11]

  • Separation and Purification: After the reaction is complete, the resin is separated by hot filtration. The toluene solution is cooled to allow any unreacted adipic acid to precipitate, which is then removed by filtration. The resulting toluene solution containing mono-methyl adipate is washed to remove any acidic byproducts.[11]

  • Product Isolation: The toluene is removed via reduced pressure condensation. The final product, mono-methyl adipate, is obtained by distillation.[11]

Another reported synthesis involves the reaction of adipic acid (5 mmol) with methanol (10 ml), yielding mono-methyl adipate.[12]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to mono-methyl adipate.

Spill_Response_Workflow Figure 1: Spill Response Workflow for Mono-Methyl Adipate spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Suitable Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Local Regulations decontaminate->dispose report Report the Incident dispose->report Synthesis_Workflow Figure 2: Synthesis Workflow for Mono-Methyl Adipate start Start: Adipic Acid & Methanol esterification Esterification Reaction (with Catalyst) start->esterification filtration Hot Filtration to Remove Catalyst esterification->filtration cooling Cooling of Reaction Mixture filtration->cooling precipitation Precipitation of Unreacted Adipic Acid cooling->precipitation filtration2 Filtration to Remove Unreacted Adipic Acid precipitation->filtration2 washing Washing of Toluene Solution filtration2->washing concentration Reduced Pressure Concentration to Remove Toluene washing->concentration distillation Distillation to Purify Mono-Methyl Adipate concentration->distillation end End: Purified Mono-Methyl Adipate distillation->end

References

A Technical Guide to the Solubility of Dimethyl Adipate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility of dimethyl adipate (B1204190) (DMA) in common organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document consolidates available solubility data, details the experimental protocols for its determination, and discusses the underlying physicochemical principles governing its solubility.

Introduction to Dimethyl Adipate

Dithis compound (DMA), with the chemical formula C8H14O4, is the dimethyl ester of adipic acid.[1] It is a colorless, flammable liquid with a range of applications, including its use as a specialty solvent in coatings, inks, and adhesives, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and pesticides.[2][3] Its favorable environmental profile and low volatility make it an attractive alternative to more hazardous solvents. A thorough understanding of its solubility is critical for its effective use in various formulations and chemical processes.

Key Physical Properties of Dithis compound:

PropertyValueReference(s)
CAS Number 627-93-0[1]
Molecular Weight 174.19 g/mol [4]
Density 1.062 g/mL at 20 °C[5]
Melting Point 8 °C[5]
Boiling Point 109-110 °C at 14 mmHg[5]
Flash Point 110 °C (230 °F)

Solubility Profile of Dithis compound

Qualitative Solubility

Dithis compound is characterized by its broad miscibility with many organic solvents. It is described as being miscible with alcohols and ethers.[3][5] This general solubility is attributed to its chemical structure, which contains two polar ester functional groups and a non-polar six-carbon aliphatic chain. This dual character allows it to interact favorably with a wide range of organic solvent types. Conversely, it is sparingly soluble or immiscible in water.[3][5]

Quantitative Solubility Data
SolventTemperature (°C)SolubilityReference(s)
Water256,000 mg/L[6]
Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mL[7]

Experimental Determination of Solubility

Several well-established methods can be employed to determine the solubility of dithis compound in various solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Isothermal Gravimetric Method

This classical and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by mass.

Protocol:

  • Sample Preparation: An excess amount of dithis compound is added to a known mass of the chosen organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, agitation is stopped, and the mixture is left undisturbed in the temperature bath to allow the excess, undissolved solute to settle.

  • Sample Withdrawal: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

  • Gravimetric Analysis: The withdrawn aliquot is transferred to a pre-weighed container. The mass of the solution is recorded. The solvent is then removed by evaporation under controlled conditions (e.g., in a vacuum oven).

  • Calculation: The container with the residual solute is weighed again. The solubility is calculated as the mass of the dissolved dithis compound per mass or volume of the solvent.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves observing the dissolution temperature of a mixture with a known composition. This is often done by monitoring changes in light transmission.

Protocol:

  • Mixture Preparation: A series of mixtures with precisely known compositions of dithis compound and the solvent are prepared by mass in sealed glass cells.

  • Heating Cycle: Each cell is placed in a programmable thermostat and heated slowly (e.g., 0.1-0.5 K/min) with constant stirring. A laser light source and a photodetector are used to monitor the turbidity of the solution.

  • Dissolution Point Detection: The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

  • Cooling Cycle (Optional but Recommended): The solution is then cooled slowly, and the temperature at which the first crystals appear (cloud point) is recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium point.

  • Data Compilation: By repeating this process for various compositions, a solubility curve (solubility vs. temperature) can be constructed.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Measurement cluster_analysis Data Analysis start Start: Define Solvent & Temperature Range prep_mixture Prepare Solute-Solvent Mixture of Known Composition/Mass start->prep_mixture method_choice Select Method prep_mixture->method_choice gravimetric Isothermal Gravimetric Method: 1. Agitate at Constant T to Reach Equilibrium 2. Settle and Withdraw Filtered Aliquot 3. Evaporate Solvent & Weigh Residue method_choice->gravimetric Isothermal dynamic Dynamic (Synthetic) Method: 1. Heat Mixture at Controlled Rate 2. Monitor Light Transmission 3. Record Temperature of Complete Dissolution method_choice->dynamic Dynamic calculate Calculate Solubility (e.g., g/100g solvent) gravimetric->calculate dynamic->calculate plot Plot Solubility vs. Temperature calculate->plot end End: Solubility Data plot->end

General experimental workflow for determining the solubility of dithis compound.

Theoretical Considerations for Solubility

The solubility of dithis compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.

Molecular Structure and Polarity

Dithis compound's structure features:

  • Two Ester Groups (-COO-): These groups are polar and can participate in dipole-dipole interactions. The oxygen atoms can also act as hydrogen-bond acceptors.[8]

  • A Six-Carbon Aliphatic Chain (- (CH2)4 -): This hydrocarbon backbone is non-polar and contributes to van der Waals interactions.

This combination allows DMA to dissolve well in:

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): Strong dipole-dipole interactions are possible between the solvent and the ester groups of DMA.

  • Protic Solvents (e.g., alcohols like ethanol (B145695) and methanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen of DMA's ester groups.

  • Non-Polar Solvents (e.g., toluene, hexane): The aliphatic chain of DMA allows for favorable van der Waals interactions with non-polar solvents, although solubility may be more limited compared to polar solvents.

Logical Flow of Solubility Prediction

The following diagram illustrates a simplified logical pathway for predicting the solubility of an ester like dithis compound based on solvent characteristics.

logical_relationship solute Dithis compound (Polar Heads + Non-polar Tail) solvent_type Solvent Type? solute->solvent_type polar_aprotic Polar Aprotic (e.g., Acetone, THF) solvent_type->polar_aprotic Aprotic polar_protic Polar Protic (e.g., Ethanol, Methanol) solvent_type->polar_protic Protic non_polar Non-Polar (e.g., Toluene, Hexane) solvent_type->non_polar Non-Polar water Highly Polar Protic (Water) solvent_type->water Water solubility_high High Solubility (Dipole-Dipole Interactions) polar_aprotic->solubility_high solubility_high2 High Solubility (H-Bond Accepting) polar_protic->solubility_high2 solubility_moderate Moderate to High Solubility (Van der Waals Interactions) non_polar->solubility_moderate solubility_low Low Solubility (Hydrophobic Effect Dominates) water->solubility_low

Predicted solubility of dithis compound based on solvent polarity.

Conclusion

Dithis compound is a versatile organic compound with excellent solubility in a wide array of common organic solvents, including alcohols, ethers, and ketones, while exhibiting poor solubility in water. This broad compatibility is a direct result of its molecular structure, which combines polar ester functionalities with a non-polar hydrocarbon chain. While extensive quantitative data is sparse in the literature, established experimental protocols such as the isothermal gravimetric and dynamic synthetic methods can be readily applied to generate precise solubility data for specific formulation needs. This guide provides the foundational knowledge and procedural framework necessary for scientists and researchers to effectively utilize dithis compound in their work.

References

The Esterification of Adipic Acid with Methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the esterification of adipic acid with methanol (B129727) to produce dimethyl adipate (B1204190). This guide explores both homogeneous and heterogeneous catalytic systems, offering a comparative analysis of their efficacy and operational parameters. Detailed experimental methodologies, quantitative data summaries, and mechanistic visualizations are provided to support research and development in this critical chemical transformation.

Introduction

The esterification of adipic acid with methanol is a significant industrial reaction, yielding dimethyl adipate, a versatile chemical intermediate used in the production of polymers, plasticizers, solvents, and pharmaceuticals. The reaction involves the conversion of the two carboxylic acid groups of adipic acid into methyl esters through interaction with methanol, typically facilitated by a catalyst to achieve viable reaction rates and high yields. This guide delves into the core principles governing this reaction, with a focus on the underlying catalytic mechanisms.

Catalytic Mechanisms

The esterification of adipic acid with methanol can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts. The choice of catalyst profoundly influences the reaction mechanism, kinetics, and process design.

Homogeneous Catalysis: The Fischer Esterification Mechanism

In the presence of a homogeneous acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds via the well-established Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

This process occurs sequentially for both carboxylic acid groups of adipic acid to form dithis compound.

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Adipic_Acid Adipic Acid (R-COOH) H_plus H+ Adipic_Acid->H_plus + Protonated_Acid Protonated Adipic Acid (R-C(OH)₂⁺) H_plus->Protonated_Acid Methanol Methanol (CH₃OH) Protonated_Acid->Methanol + Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Water H₂O Protonated_Intermediate->Water - Protonated_Ester Protonated Ester (R-COOCH₃⁺H) Water->Protonated_Ester Ester Monothis compound (R-COOCH₃) Protonated_Ester->Ester H_plus_regen H+ Ester->H_plus_regen -

Diagram 1: Fischer Esterification Catalytic Cycle.
Heterogeneous Catalysis: Surface Reaction Mechanisms

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and niobium oxide, offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosivity. The reaction mechanism on the surface of these catalysts is generally described by models such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms.

  • Langmuir-Hinshelwood (L-H) Mechanism: In this model, both reactants (adipic acid and methanol) adsorb onto adjacent active sites on the catalyst surface. The adsorbed species then react to form the ester, which subsequently desorbs from the surface.[4][5]

  • Eley-Rideal (E-R) Mechanism: In this mechanism, one of the reactants (typically the more strongly adsorbing species, such as adipic acid) adsorbs onto the catalyst surface. The other reactant (methanol) then reacts directly from the bulk liquid phase with the adsorbed species to form the product, which then desorbs.

For the esterification of carboxylic acids with alcohols over ion-exchange resins like Amberlyst-15, the Langmuir-Hinshelwood model is often found to provide a good correlation with experimental kinetic data.[4][6]

Langmuir_Hinshelwood cluster_adsorption Adsorption cluster_reaction Surface Reaction cluster_desorption Desorption Catalyst_Surface Catalyst Active Site Adsorbed_Adipic_Acid Adsorbed Adipic Acid Adsorbed_Methanol Adsorbed Methanol Adipic_Acid Adipic Acid (bulk) Adipic_Acid->Catalyst_Surface Adsorbs Methanol Methanol (bulk) Methanol->Catalyst_Surface Adsorbs Surface_Complex Adsorbed Reactant Complex Adsorbed_Adipic_Acid->Surface_Complex Adsorbed_Methanol->Surface_Complex Adsorbed_Ester_Water Adsorbed Ester + Adsorbed Water Surface_Complex->Adsorbed_Ester_Water Ester Ester (bulk) Adsorbed_Ester_Water->Ester Desorbs Water Water (bulk) Adsorbed_Ester_Water->Water Desorbs

Diagram 2: Langmuir-Hinshelwood Mechanism Workflow.

Quantitative Data on Catalytic Performance

The efficiency of the esterification of adipic acid with methanol is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Homogeneous Catalysts

CatalystAdipic Acid:Methanol Molar RatioTemperature (°C)Catalyst Conc. (wt%)Reaction Time (h)Adipic Acid Conversion (%)Reference
H₂SO₄1:2.2 (with Benzyl Alcohol)Reflux1.2 mol% (as p-TSA)1672 (Yield)[7]
H₂SO₄1:excessRefluxNot specified2High[7]

Table 2: Performance of Heterogeneous Catalysts

CatalystAdipic Acid:Methanol Molar RatioTemperature (°C)Catalyst Loading (wt%)Reaction Time (h)Adipic Acid Conversion (%)Reference
Amberlyst-151:106056~85[8]
Amberlyst-151:156076~90[8]
Amberlyst-151:2060106>90[8]
Amberlyst-351:1540-70Not specifiedNot specifiedHigh[9]
Zeolite NaY-Bf1:3-4 (with DMC)180-2005573 (Yield)[10]
Sulfated ZirconiaNot specifiedNot specifiedNot specifiedNot specifiedHigh activity reported[11]
Niobium OxideNot specifiedNot specifiedNot specifiedNot specifiedActive for nitrilation of DMA[12]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of dithis compound using different catalytic systems.

Protocol for Homogeneous Catalysis using Sulfuric Acid

This protocol is a general procedure for Fischer esterification.

Materials:

  • Adipic Acid

  • Methanol (in large excess, acts as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane (B109758) (for extraction)

  • 5% Aqueous Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Crushed Ice

Procedure:

  • To a solution of adipic acid (1.0 equivalent) in methanol (e.g., 50 mL for 20 g of acid), slowly add concentrated sulfuric acid (0.3 equivalents).[7]

  • The resulting mixture is stirred at reflux for 2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.[7]

  • The excess methanol is removed under vacuum to yield the crude product.

  • The crude product is poured into crushed ice and then extracted with dichloromethane (5 x 50 mL).[7]

  • The combined organic layers are washed with 50 mL of 5% aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain dithis compound.[7]

Protocol for Heterogeneous Catalysis using Amberlyst-15

Materials:

Apparatus:

  • A three-necked glass reactor equipped with a stirrer and a reflux condenser.[8]

Procedure:

  • The Amberlyst-15 catalyst is dried in a vacuum heater for 3 hours at 110°C before use.[8]

  • A mixture of adipic acid and methanol with a pre-specified mole ratio (e.g., 1:15) is charged into the reactor.[8]

  • The reactor is heated to the desired temperature (e.g., 60°C) with constant stirring (e.g., 13 rps).[8]

  • A known amount of the dried Amberlyst-15 catalyst (e.g., 7% w/w of reactants) is added to the reactor, and this is considered time zero of the reaction.[8]

  • The reaction is carried out for a specified duration (e.g., 6 hours), with samples withdrawn at regular intervals for analysis.[8]

  • The progress of the reaction is monitored by titrating the samples against 1 N alcoholic NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted acid.[8]

  • At the end of the reaction, the catalyst is separated from the product mixture by simple filtration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Reactants Mix Adipic Acid and Methanol Reactor Charge Reactor Reactants->Reactor Catalyst_Prep Dry Catalyst (if heterogeneous) Add_Catalyst Add Catalyst (t=0) Catalyst_Prep->Add_Catalyst Heat_Stir Heat to desired T with stirring Reactor->Heat_Stir Heat_Stir->Add_Catalyst Run_Reaction Run for specified time Add_Catalyst->Run_Reaction Sampling Take samples periodically Run_Reaction->Sampling Filtration Filter catalyst (if heterogeneous) Run_Reaction->Filtration Titration Analyze acid content Sampling->Titration Purification Product Purification Filtration->Purification

Diagram 3: General Experimental Workflow.

Conclusion

The esterification of adipic acid with methanol is a fundamentally important reaction with diverse applications. The choice between homogeneous and heterogeneous catalysis depends on various factors, including scalability, cost, and environmental considerations. While homogeneous catalysts like sulfuric acid are effective, heterogeneous catalysts such as Amberlyst resins offer significant process advantages, including ease of separation and reusability. Understanding the underlying reaction mechanisms, whether the Fischer esterification for homogeneous systems or surface-based mechanisms for heterogeneous catalysts, is crucial for optimizing reaction conditions and developing more efficient and sustainable processes for the production of dithis compound. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

potential applications of methyl adipate in green chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative of sustainable industrial practices has catalyzed the exploration of green chemistry principles, emphasizing the use of renewable feedstocks, waste reduction, and the design of environmentally benign chemicals and processes. Within this paradigm, methyl adipate (B1204190), a derivative of the dicarboxylic adipic acid, is emerging as a versatile platform chemical with significant potential across various applications. This technical guide provides an in-depth analysis of the green chemistry applications of methyl adipate, focusing on its synthesis, utility as a green solvent, role as a monomer in the production of biodegradable polymers, and potential as a biofuel additive. This document consolidates key quantitative data, details experimental protocols for pivotal synthesis and application methodologies, and presents visual representations of relevant chemical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and related fields.

Introduction: The Role of this compound in a Sustainable Future

The principles of green chemistry advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances[1][2]. This paradigm shift is crucial in mitigating the environmental impact of the chemical industry. This compound, encompassing both monothis compound and dithis compound, represents a promising building block in the advancement of green chemistry. Derived from adipic acid, which can be produced from bio-based feedstocks, this compound offers a more sustainable alternative to petroleum-derived chemicals[3]. Its favorable toxicological profile, biodegradability, and versatile reactivity make it a compelling candidate for a range of green applications.

This guide explores the multifaceted potential of this compound in green chemistry, with a focus on:

  • Eco-friendly Synthesis Routes: Examining methods that prioritize high atom economy, use of non-toxic catalysts, and energy efficiency.

  • Performance as a Green Solvent: Evaluating its physicochemical properties as a replacement for conventional, hazardous organic solvents.

  • Contribution to Biodegradable Polymers: Detailing its role as a key monomer in the synthesis of sustainable polymers for packaging, biomedical, and agricultural applications.

  • Potential in Biofuels: Investigating its application as an additive to enhance the properties of biofuels.

By providing detailed technical information, this guide aims to empower researchers and professionals to harness the potential of this compound in developing innovative and sustainable chemical solutions.

Synthesis of this compound: Green and Efficient Methodologies

The green synthesis of this compound focuses on processes that are environmentally friendly, economically viable, and produce high yields with minimal byproducts.

Catalytic Esterification of Adipic Acid

A prominent green method for producing this compound is the direct esterification of adipic acid with methanol (B129727). To circumvent the use of corrosive mineral acids like sulfuric acid, research has focused on heterogeneous catalysts.

One such method involves the use of a macroporous cation exchange resin as a recyclable catalyst. This approach offers several advantages, including high product yield, ease of separation of the catalyst from the reaction mixture, and the potential for catalyst reuse, thereby minimizing waste[4]. The process typically involves reacting adipic acid with an excess of methanol in the presence of the resin at elevated temperatures.

Another approach is a continuous esterification process, which can be more efficient for large-scale production. This method can involve a pre-esterification step in a tubular reactor followed by a catalytic rectification tower, allowing for continuous product removal and high conversion rates[5].

Experimental Protocol 1: Synthesis of Monothis compound using a Macroporous Cation Exchange Resin

This protocol is adapted from a patented method and provides a general procedure for the synthesis of monothis compound[4].

Materials:

  • Adipic acid

  • Methanol

  • Macroporous cation exchange resin (e.g., Amberlyst-15)

  • Toluene (B28343) (optional, as a solvent)

  • Deionized water

  • Hydrochloric acid (for resin pretreatment)

  • Sodium hydroxide (B78521) (for resin pretreatment)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Resin Pretreatment:

    • Wash the macroporous cation exchange resin sequentially with dilute hydrochloric acid, deionized water until neutral, dilute sodium hydroxide, and finally with deionized water until the pH is neutral.

    • Dry the pretreated resin in an oven at a suitable temperature (e.g., 80-100 °C) until constant weight.

  • Esterification Reaction:

    • In a round-bottom flask, combine adipic acid, methanol (in a molar excess, e.g., 2:1 to 10:1 ratio to adipic acid), and the pretreated cation exchange resin (e.g., 10-20% by weight of adipic acid). Toluene can be used as a co-solvent.

    • Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the solvent system (typically 60-100 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., titration of unreacted acid or gas chromatography). Reaction times can range from 2 to 8 hours.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the resin catalyst by filtration. The resin can be washed with methanol and dried for reuse.

    • Remove the excess methanol and any solvent from the filtrate using a rotary evaporator.

    • The crude monothis compound can be further purified by vacuum distillation to obtain a high-purity product. A total recovery of 95.8% with a product content of 98.43% has been reported[6].

Logical Relationship: Synthesis of Monothis compound

G cluster_pretreatment Resin Pretreatment cluster_reaction Esterification cluster_purification Purification Acid Wash Acid Wash Water Wash 1 Water Wash 1 Acid Wash->Water Wash 1 Neutralize Base Wash Base Wash Water Wash 1->Base Wash Activate Water Wash 2 Water Wash 2 Base Wash->Water Wash 2 Neutralize Dry Resin Dry Resin Water Wash 2->Dry Resin Remove H2O Reaction Mixture Reaction Mixture Dry Resin->Reaction Mixture Adipic Acid Adipic Acid Adipic Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Filter Filter Reflux->Filter Evaporate Evaporate Filter->Evaporate Filtrate Recovered Resin Recovered Resin Filter->Recovered Resin Solid Distill Distill Evaporate->Distill Crude Product Monothis compound Monothis compound Distill->Monothis compound

Caption: Workflow for the synthesis of monothis compound.

This compound as a Green Solvent

The search for green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally persistent[7][8][9]. Dithis compound, in particular, has garnered attention as a viable green solvent alternative due to its favorable properties.

Physicochemical Properties

The suitability of a solvent for a particular application is determined by its physical and chemical properties. The table below summarizes the key properties of monothis compound and dithis compound, alongside those of some common conventional solvents for comparison.

PropertyMonothis compoundDithis compoundTolueneDichloromethane
CAS Number 627-91-8627-93-0[10]108-88-375-09-2
Molecular Weight ( g/mol ) 160.17[11]174.20[4][10]92.1484.93
Boiling Point (°C) 162 (at 10 mmHg)109-110 (at 14 mmHg)[4]110.639.6
Melting Point (°C) 7-98[4]-95-96.7
Density (g/mL at 25°C) 1.0811.063[4]0.8671.326
Flash Point (°C) 113107[12]4N/A
Vapor Pressure (mmHg at 20°C) Low0.06[12]22349
Solubility in Water SolubleInsoluble[12]0.52 g/L13 g/L

Data for Toluene and Dichloromethane are from standard chemical property databases.

As indicated in the table, dithis compound possesses a high boiling point and a low vapor pressure, which significantly reduces its volatility and flammability compared to solvents like toluene and dichloromethane. This translates to lower emissions of VOCs and a safer working environment. Its low toxicity is another key advantage[11].

Applications as a Green Solvent

Dithis compound is used as a specialty solvent in a variety of applications, including:

  • Coatings and Resins: Its excellent solvency for a wide range of resins makes it a suitable replacement for more hazardous solvents in paints, coatings, and inks[11][12].

  • Paint Strippers: Due to its high boiling point and strong solvency, it can be an effective and safer alternative to halogenated solvents in paint removal formulations[11].

  • Pigment Dispersant: It can be used to disperse pigments in various formulations[11].

  • Cleaning Agents: Its properties make it suitable for use in industrial cleaning applications.

  • Extraction: Studies have shown its potential in liquid-liquid extraction processes, for example, in the separation of alcohols from aqueous solutions[13].

This compound in Biodegradable Polymers

The accumulation of non-biodegradable plastics in the environment is a pressing global issue. Biodegradable polymers offer a sustainable alternative, and this compound is a key monomer in the synthesis of several important classes of these materials, particularly aliphatic and aliphatic-aromatic polyesters[14].

Synthesis of Biodegradable Polyesters

Biodegradable polyesters are typically synthesized through the polycondensation of a diol with a dicarboxylic acid or its ester derivative. The use of dithis compound in this process is advantageous as the methanol byproduct can be easily removed, driving the reaction towards the formation of high molecular weight polymers.

A common example is the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable and compostable polymer used in applications such as packaging films and agricultural mulch[15]. In the synthesis of PBAT, dithis compound is copolymerized with 1,4-butanediol (B3395766) and dimethyl terephthalate.

Enzymatic catalysis, often employing lipases such as Candida antarctica lipase (B570770) B (CALB), is a particularly green approach to polyester (B1180765) synthesis[16][17]. Enzymatic methods proceed under milder reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic metal catalysts[18]. For example, poly(sorbitol adipate) has been synthesized enzymatically for potential use in drug delivery systems[18][19].

Experimental Protocol 2: Enzymatic Synthesis of Poly(1,6-hexylene adipate)

This protocol provides a general procedure for the enzymatic polycondensation of diethyl adipate (a close analogue of dithis compound) and 1,6-hexanediol, which can be adapted for dithis compound[1].

Materials:

  • Dithis compound

  • 1,6-hexanediol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diphenyl ether (as a high-boiling solvent, optional for solution polymerization)

  • Chloroform

  • Methanol

Equipment:

  • Schlenk tube or reaction vessel with a magnetic stirrer

  • Oil bath

  • Vacuum pump

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add equimolar amounts of dithis compound and 1,6-hexanediol.

    • Add the immobilized lipase (e.g., 1-10% by weight of the total monomers).

    • For solution polymerization, add a high-boiling solvent like diphenyl ether. For bulk polymerization, no solvent is added.

  • Oligomerization:

    • Heat the reaction mixture to a temperature between 80-100 °C in an oil bath with constant stirring under atmospheric pressure for a set period (e.g., 2 hours) to form low molecular weight oligomers.

  • Polycondensation:

    • Apply a vacuum (e.g., 10 mbar) to the reaction vessel to remove the methanol byproduct.

    • Continue the reaction under vacuum at the same temperature for an extended period (e.g., 24-48 hours) to increase the polymer's molecular weight.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature and dissolve the product in a suitable solvent like chloroform.

    • Separate the immobilized enzyme by filtration. The enzyme can be washed, dried, and reused.

    • Concentrate the filtrate using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution dropwise to a non-solvent like cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

Experimental Workflow: Biodegradable Polyester Synthesis

G Monomers Dithis compound + Diol Reaction_Setup Reaction Vessel Monomers->Reaction_Setup Catalyst Enzyme or Metal Catalyst Catalyst->Reaction_Setup Oligomerization Oligomerization (Atmospheric Pressure, Heat) Reaction_Setup->Oligomerization Polycondensation Polycondensation (Vacuum, Heat) Oligomerization->Polycondensation Purification Purification (Dissolution, Precipitation, Filtration) Polycondensation->Purification Byproduct Methanol (Removed) Polycondensation->Byproduct Polyester Biodegradable Polyester Purification->Polyester

Caption: General workflow for the synthesis of biodegradable polyesters.

Properties of Adipate-Based Polyesters

The properties of polyesters derived from this compound can be tailored by the choice of diol and by copolymerization with other dicarboxylic acids. The table below presents a summary of the thermal and mechanical properties of some representative poly(alkylene adipate)s.

PolymerMelting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene adipate) (PEAd) 45-55-50 to -45High-
Poly(propylene adipate) (PPAd) 45-50-45 to -40Similar to LDPE-
Poly(butylene adipate) (PBAd) 55-65-60 to -55High-
Poly(butylene adipate-co-terephthalate) (PBAT) 110-130-30 to -2520-35300-800

Data compiled from various sources[12][15][20][21]. Note that specific values can vary depending on the molecular weight and crystallinity of the polymer.

The data indicates that by incorporating aromatic units, as in PBAT, the mechanical properties and melting temperature can be significantly enhanced, expanding the range of potential applications.

This compound as a Biofuel Additive

The use of biodiesel, typically composed of fatty acid methyl esters (FAMEs), is a key strategy for reducing reliance on fossil fuels. While this compound is not a conventional FAME, its ester structure suggests it may have beneficial properties as a biofuel additive.

One of the critical properties of diesel fuel is its lubricity, which is essential for preventing wear in fuel injection systems. The refining processes to reduce sulfur content in diesel fuel also remove naturally occurring lubricating compounds. Biodiesel and its components are known to be excellent lubricity enhancers[22]. The polar ester groups in molecules like this compound can adsorb to metal surfaces, forming a protective film that reduces friction and wear.

While direct quantitative data on the performance of this compound as a lubricity additive is limited in the reviewed literature, studies on various FAMEs have shown that even small concentrations (e.g., 1-2%) can significantly improve the lubricity of diesel fuel[23]. Further research is needed to quantify the specific lubricity benefits of this compound and its impact on other fuel properties such as cetane number, viscosity, and cold flow properties.

Signaling Pathway: Mechanism of Lubricity Improvement by Methyl Esters

G cluster_fuel Diesel Fuel cluster_engine Engine Component Surface This compound This compound Adsorption Adsorption This compound->Adsorption Diesel Diesel Metal Surface Metal Surface Metal Surface->Adsorption Protective Film Formation of Protective Film Adsorption->Protective Film Reduced Friction Reduced Friction and Wear Protective Film->Reduced Friction

Caption: Proposed mechanism of lubricity enhancement by this compound.

Conclusion and Future Outlook

This compound is a versatile and promising platform chemical within the framework of green chemistry. Its potential for sustainable synthesis, coupled with its demonstrated and potential applications as a green solvent, a monomer for biodegradable polymers, and a biofuel additive, positions it as a key player in the transition towards a more sustainable chemical industry.

Future research should focus on:

  • Optimizing Synthesis: Further development of highly efficient and selective catalytic systems for the synthesis of this compound from renewable feedstocks.

  • Expanding Solvent Applications: A more systematic evaluation of its performance as a solvent in a wider range of chemical transformations and industrial processes.

  • Advanced Polymer Development: The design and synthesis of novel biodegradable polymers and copolymers based on this compound with tailored properties for specific high-value applications, including in the biomedical field.

  • Quantifying Biofuel Performance: A comprehensive investigation into the effects of this compound as a biofuel additive on lubricity, combustion characteristics, and emissions.

  • Life Cycle Assessment: Conducting thorough life cycle assessments to quantify the overall environmental benefits of using this compound-based products compared to their conventional counterparts[24][25][26][27][28].

By continuing to explore and innovate across these areas, the scientific and industrial communities can fully realize the potential of this compound to contribute to a greener and more sustainable future.

References

The Environmental Fate and Biodegradability of Methyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of methyl adipate (B1204190), with a focus on both monomethyl adipate and dithis compound due to the common ambiguity in terminology. This document synthesizes available data on the physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological effects of these compounds. Detailed experimental protocols for key environmental fate studies are also provided to support further research and risk assessment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of monothis compound and dithis compound is crucial for predicting their environmental distribution and behavior. A summary of key parameters is presented in Table 1.

Table 1: Physicochemical Properties of Monothis compound and Dithis compound

PropertyMonothis compoundDithis compoundSource(s)
CAS Number 627-91-8627-93-0[1][2]
Molecular Formula C₇H₁₂O₄C₈H₁₄O₄[1][2]
Molecular Weight 160.17 g/mol 174.19 g/mol [1][2]
Physical State LiquidColorless liquid[2][3]
Melting Point 7-9 °C8 °C[4]
Boiling Point 162 °C @ 10 mmHg109-110 °C @ 14 mmHg[4]
Water Solubility Not miscible or difficult to mix< 1 g/L[2][4]
Vapor Pressure 1.48 Pa @ 25 °C0.06 mmHg @ 20 °C[4][5]
Log Kₒw (Octanol-Water Partition Coefficient) 0.500 (estimated)1.03[4]
Density 1.081 g/mL @ 25 °C1.062 g/mL @ 20 °C[4]
Refractive Index n20/D 1.441n20/D 1.428[4]

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For methyl adipates, the key transformation pathways are abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms. The primary abiotic degradation processes for methyl adipates are hydrolysis and photolysis.

Esters like this compound can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. Dithis compound is expected to hydrolyze to form monothis compound and methanol, which can then further hydrolyze to adipic acid and another molecule of methanol. The rate of hydrolysis is pH-dependent.

Table 2: Estimated Hydrolysis Half-lives for Dithis compound

pHHalf-life
72 years
860 days

Source: Estimated from structure-activity relationships.

With a vapor pressure of 0.06 mmHg at 20 °C, dithis compound is expected to exist predominantly in the vapor phase in the atmosphere. In the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for dithis compound is approximately 4 days.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms and is a key process in the environmental removal of methyl adipates. Adipate esters are generally considered to be biodegradable.

The biodegradation of dithis compound is expected to proceed via a stepwise hydrolysis of the ester bonds, mediated by microbial esterases. This process initially forms monothis compound and methanol. The monothis compound is then further hydrolyzed to adipic acid and another molecule of methanol. Adipic acid, a naturally occurring dicarboxylic acid, can be readily metabolized by a wide variety of microorganisms through the β-oxidation pathway, ultimately leading to carbon dioxide and water under aerobic conditions.

DimethylAdipate Dithis compound MonomethylAdipate Monothis compound DimethylAdipate->MonomethylAdipate Esterase Methanol1 Methanol DimethylAdipate->Methanol1 AdipicAcid Adipic Acid MonomethylAdipate->AdipicAcid Esterase Methanol2 Methanol MonomethylAdipate->Methanol2 BetaOxidation β-Oxidation Pathway AdipicAcid->BetaOxidation CO2_H2O CO₂ + H₂O BetaOxidation->CO2_H2O

Biodegradation pathway of dithis compound.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. "Ready biodegradability" tests (OECD 301 series) are stringent tests that, if passed, indicate a chemical will undergo rapid and ultimate biodegradation in the environment. "Inherent biodegradability" tests (OECD 302 series) are less stringent and are used to assess whether a chemical has the potential to biodegrade.

While specific quantitative data for monomethyl and dithis compound from these standardized tests are not widely available in the public domain, adipate esters as a class are generally considered to be readily biodegradable. For example, dibutyl adipate has been shown to be readily biodegradable, achieving 86-95% degradation in 28 days in an OECD 301C test[6]. It is stated that dithis compound is readily biodegradable, though specific study results are not provided in the available search results[7][8]. One ECHA registration dossier for a different dimethyl ester indicates it is not readily biodegradable, highlighting the importance of testing specific substances[9].

Table 3: Summary of Biodegradability Information

CompoundTest TypeResultSource(s)
Dithis compound General StatementReadily biodegradable[7][8]
Dibutyl Adipate (Analogue) OECD 301C86-95% degradation in 28 days (readily biodegradable)[6]
Monothis compound No data availableNo data available[9]

Ecotoxicological Information

The potential for a chemical to cause adverse effects on aquatic organisms is a critical component of its environmental risk assessment.

Table 4: Ecotoxicity Data for Dithis compound

OrganismTest TypeEndpointValueSource(s)
Fish Acute96-hour LC₅₀> 100 mg/L (estimated)-
Daphnia magna (Water Flea) Acute48-hour EC₅₀> 100 mg/L (estimated)-
Algae Growth Inhibition72-hour EC₅₀> 100 mg/L (estimated)-

Experimental Protocols

Detailed methodologies for key environmental fate studies are crucial for the replication and validation of results. The following sections outline the principles of standard OECD test guidelines.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).

Methodology:

  • A sterile aqueous solution of the test substance at a known concentration is prepared in buffered solutions at the desired pH levels.

  • The solutions are maintained at a constant temperature in the dark.

  • Aliquots are taken at various time intervals and analyzed for the concentration of the test substance.

  • The degradation rate constant and half-life are calculated for each pH.

Direct Photolysis in Water (OECD Guideline)

While a specific OECD guideline for aqueous photolysis is not cited in the search results, a general experimental approach can be described. The objective is to determine the first-order degradation rate constant and the quantum yield of a chemical in water upon exposure to light.

Methodology:

  • A solution of the test substance in purified water is prepared.

  • The solution is exposed to a light source with a known spectral irradiance (e.g., a xenon arc lamp simulating sunlight).

  • The concentration of the test substance is measured over time.

  • The rate of disappearance of the chemical is used to calculate the photolysis rate constant and the quantum yield, which is the number of molecules transformed per photon absorbed.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_calc Calculation PrepSolution Prepare aqueous solution of test substance Expose Expose to light source (known spectral irradiance) PrepSolution->Expose MeasureConc Measure concentration of test substance over time Expose->MeasureConc CalcRate Calculate photolysis rate constant (k) MeasureConc->CalcRate CalcYield Calculate quantum yield (Φ) MeasureConc->CalcYield

Workflow for an aqueous photolysis experiment.
Ready Biodegradability (OECD 301)

The OECD 301 series includes several methods to assess ready biodegradability. The Manometric Respirometry Test (OECD 301F) is a common method.

Methodology:

  • A mineral medium containing the test substance as the sole nominal source of organic carbon is inoculated with a small amount of microorganisms from a mixed source (e.g., activated sludge).

  • The mixture is incubated in sealed vessels with a device to measure oxygen consumption (a manometer).

  • The test is run for 28 days in the dark at a constant temperature.

  • The amount of oxygen consumed is measured over time and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period[10].

Inherent Biodegradability (OECD 302)

The Zahn-Wellens/EMPA test (OECD 302B) is a method for assessing inherent biodegradability.

Methodology:

  • A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated in a vessel for up to 28 days[11].

  • The degradation is followed by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) of the solution at regular intervals after filtration or centrifugation to remove the sludge.

  • A substance is considered inherently biodegradable if its DOC or COD removal is >70%[12].

cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_evaluation Evaluation PrepareMedium Prepare mineral medium with test substance Inoculate Inoculate with mixed microbial culture PrepareMedium->Inoculate Incubate Incubate in sealed vessels at constant temperature Inoculate->Incubate Measure Measure O₂ consumption (301F) or DOC/COD removal (302B) Incubate->Measure Compare Compare to pass levels (e.g., >60% ThOD or >70% DOC removal) Measure->Compare Classify Classify as readily or inherently biodegradable Compare->Classify

General workflow for biodegradability testing.

Conclusion

Based on the available data, methyl adipates (specifically dithis compound) are expected to have a relatively short persistence in the environment. They are susceptible to abiotic degradation in the atmosphere and are likely readily biodegradable in soil and water. The primary degradation pathway involves hydrolysis to monothis compound and then to adipic acid, which is a readily metabolizable substance. The ecotoxicity of dithis compound appears to be low. However, there is a notable lack of specific, quantitative data from standardized environmental fate studies for both monomethyl and dithis compound in the publicly available literature. Further testing according to established OECD guidelines would be beneficial to definitively characterize their environmental risk profile.

References

Toxicological Profile of Dimethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for dimethyl adipate (B1204190). The information is compiled from various scientific sources and regulatory assessments, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Toxicological Data

The toxicological profile of dimethyl adipate indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive, or developmental toxicity at current exposure levels. Much of the available data is derived from studies on analogous substances, a practice known as "read-across," which is a scientifically accepted method for filling data gaps.

Quantitative Toxicological Data Summary
EndpointSpeciesRouteValueReference
Acute Toxicity
LD50RatOral> 5,000 mg/kg[1]
LD50RatIntraperitoneal1800 mg/kg[2][3]
LD50RabbitDermal> 5,000 mg/kg[4]
LC50 (4-hour)RatInhalation~4000 mg/m³ (for a dibasic ester blend)[5]
Repeated Dose Toxicity
NOAEL (90-day)RatInhalation103.7 mg/kg/day (calculated from NOAEC)[6]
Derived NOAEL--100 mg/kg/day (from read-across)[6]
Reproductive & Developmental Toxicity
NOAEL (Fertility)Rat-1000 mg/kg/day (from read-across)[6]
NOAEL (Developmental)Rat-300 mg/kg/day (from read-across)[6]
NOAEL (Maternal Toxicity)RatInhalation160 mg/m³ (for a dibasic ester blend)[5]
NOAEL (Fetal Toxicity)RatInhalation440 mg/m³ (for a dibasic ester blend)[5]
Genotoxicity
Bacterial Reverse Mutation (Ames)S. typhimuriumIn vitroNegative (with and without metabolic activation)[4]
In vivo Micronucleus TestRat-Negative[1][4]
Skin & Eye Irritation
Skin IrritationRabbitDermalNot irritating[4]
Eye IrritationRabbitOcularNot irritating[1]

NOAEL: No Observed Adverse Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test System: Typically, young adult female rats are used.

  • Procedure: A single dose of dithis compound is administered by oral gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at specified intervals.

  • Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Skin Irritation (Based on OECD Guideline 404)
  • Test System: Albino rabbits are the preferred species.

  • Procedure: A small area of the animal's skin is shaved. 0.5 mL of liquid dithis compound is applied to the shaved area and covered with a gauze patch for a 4-hour exposure period. After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[2][7][8]

  • Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Eye Irritation (Based on OECD Guideline 405)
  • Test System: Albino rabbits are used.

  • Procedure: A single dose of 0.1 mL of dithis compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[6][9][10]

  • Endpoint: The substance is classified based on the scoring of the observed ocular lesions and their reversibility.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[11][12][13]

  • Procedure: The bacterial strains are exposed to various concentrations of dithis compound, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).[12] The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain. After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.[11]

  • Endpoint: A substance is considered mutagenic if it causes a concentration-dependent, reproducible, and significant increase in the number of revertant colonies compared to the solvent control.[12]

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)
  • Test System: Typically, mice or rats are used.[14][15]

  • Procedure: The animals are exposed to dithis compound, usually via oral gavage or intraperitoneal injection, at several dose levels. Bone marrow is collected at appropriate time points after exposure (e.g., 24 and 48 hours).[14] The bone marrow cells are then stained, and immature (polychromatic) erythrocytes are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14][16][17]

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[14]

Visualizations

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like dithis compound.

cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Data Gathering Data Gathering In Silico Prediction In Silico Prediction Data Gathering->In Silico Prediction Read-Across Read-Across Data Gathering->Read-Across Genotoxicity (Ames Test) Genotoxicity (Ames Test) In Silico Prediction->Genotoxicity (Ames Test) Hazard Identification Hazard Identification Read-Across->Hazard Identification Genotoxicity (Micronucleus Test) Genotoxicity (Micronucleus Test) Genotoxicity (Ames Test)->Genotoxicity (Micronucleus Test) Skin/Eye Irritation (Cell-based assays) Skin/Eye Irritation (Cell-based assays) Skin/Eye Irritation Skin/Eye Irritation Skin/Eye Irritation (Cell-based assays)->Skin/Eye Irritation Acute Toxicity (Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) Dose-Response Assessment Dose-Response Assessment Acute Toxicity (Oral, Dermal, Inhalation)->Dose-Response Assessment Skin/Eye Irritation->Dose-Response Assessment Repeated Dose Toxicity Repeated Dose Toxicity Repeated Dose Toxicity->Dose-Response Assessment Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity->Dose-Response Assessment Genotoxicity (Micronucleus Test)->Hazard Identification Risk Characterization Risk Characterization Hazard Identification->Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

Caption: A typical workflow for toxicological assessment.

Metabolic Pathway of Dithis compound

Dithis compound is metabolized through hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.

Dithis compound Dithis compound Monothis compound Monothis compound Dithis compound->Monothis compound Carboxylesterase + H2O - CH3OH Adipic Acid Adipic Acid Monothis compound->Adipic Acid Carboxylesterase + H2O - CH3OH Further Metabolism Further Metabolism Adipic Acid->Further Metabolism β-oxidation

Caption: Metabolic pathway of dithis compound.

References

Methyl Adipate as a Precursor for Polyester Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl adipate (B1204190), most commonly utilized in its dimethyl ester form (dimethyl adipate, DMA), is a significant precursor in the synthesis of aliphatic polyesters. These polymers are a subject of intense research and development due to their biodegradability and biocompatibility, making them suitable for applications ranging from biomedical devices and drug delivery systems to environmentally friendly plastics.[1][2] The synthesis typically proceeds through a two-stage melt polycondensation process involving transesterification and subsequent polycondensation, which can be catalyzed by various metal compounds or enzymes. This guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with the synthesis of polyesters from this compound.

Core Chemical Principles: The Path to High Molecular Weight Polyesters

The conversion of dithis compound and a diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol) into a high molecular weight polyester (B1180765) is primarily a step-growth polymerization that occurs in two distinct, sequential stages:

  • Transesterification: In the first stage, dithis compound reacts with an excess of a diol at elevated temperatures (typically 150-200°C).[3] A catalyst facilitates the exchange of the methyl groups on the adipate with the hydroxyl groups of the diol, forming methanol (B129727) as a volatile byproduct.[3] The continuous removal of methanol from the reaction mixture shifts the equilibrium towards the formation of low molecular weight oligomers, primarily terminated with hydroxyl groups from the diol.[3]

  • Polycondensation: The second stage involves increasing the temperature further (220-280°C) and applying a high vacuum.[2][3] Under these conditions, the previously formed oligomers react with each other. This process eliminates the diol, which is removed by the vacuum, driving the reaction towards the formation of long-chain polyester molecules with high molecular weights.[3] Achieving a high degree of polymerization is critical for obtaining desirable material properties and requires conversions greater than 99%.[3]

G reactant reactant process Transesterification Oligomer Bis(hydroxyalkyl) Adipate Oligomers process->Oligomer Methanol Methanol process->Methanol Removed product product byproduct byproduct DMA Dithis compound + Diol DMA->process Catalyst 150-200°C process2 Polycondensation Oligomer->process2 >220°C High Vacuum Polyester High Molecular Weight Polyester Diol_bp Diol process2->Polyester process2->Diol_bp Removed

General two-stage synthesis pathway for polyesters from dithis compound.

Experimental Protocols

Protocol 1: Metal-Catalyzed Melt Polycondensation

This method is a conventional and widely used approach for synthesizing aliphatic polyesters, employing catalysts like titanium or tin compounds.

Materials:

  • Dithis compound (DMA)

  • Diol (e.g., 1,4-butanediol, ethylene glycol)[1]

  • Catalyst (e.g., Titanium tetrabutoxide (Ti(OBu)₄), Dibutyltin oxide) (approx. 0.1 mol%)[1][2]

  • High-purity nitrogen or argon gas

Equipment:

  • Three-neck reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser connected to a collection flask.

  • Heating mantle or oil bath with precise temperature control.

  • Vacuum pump capable of reaching <1 mbar.

Procedure:

  • Reactor Charging: Charge the reaction vessel with equimolar amounts of dithis compound and the selected diol. A slight excess of the diol (e.g., 1.5-2.1 moles of diol per mole of DMA) is often used to ensure the formation of hydroxyl-terminated oligomers and to compensate for diol loss during polycondensation.[3]

  • Catalyst Addition: Add the metal-based catalyst to the monomer mixture.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle inert gas flow during the first stage.[2]

  • Transesterification Stage:

    • Begin stirring and heat the mixture to approximately 150-200°C.[3]

    • Methanol will be generated as a byproduct and begin to distill. Continue this stage for 2-4 hours, or until the collection of methanol ceases, indicating the completion of the transesterification reaction.[2]

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.[2][4]

    • Simultaneously, slowly reduce the pressure using the vacuum pump to a final vacuum of <1 mbar.[3] This facilitates the removal of the excess diol byproduct.

    • A significant increase in the viscosity of the reaction mixture will be observed as the polymer chains grow. Continue the reaction under high vacuum for an additional 2-5 hours.[2]

  • Polymer Isolation:

    • Once the desired viscosity is achieved, discontinue heating and turn off the vacuum, reintroducing an inert atmosphere into the vessel.

    • Allow the mixture to cool to room temperature. The resulting polyester can be removed from the reactor.

    • For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent like cold methanol, then dried under vacuum until a constant weight is achieved.[2]

G step step condition condition output output A Charge Reactor with Dithis compound, Diol, & Catalyst B Purge with Inert Gas (N₂/Ar) A->B C Heat and Stir B->C D Transesterification (150-200°C, ~3h) C->D E Collect Methanol Byproduct D->E F Increase Temperature & Apply Vacuum D->F G Polycondensation (>220°C, <1 mbar, ~4h) F->G H Collect Diol Byproduct G->H I Cool Under Inert Atmosphere G->I J Isolate and Purify Polyester I->J

Experimental workflow for metal-catalyzed polyester synthesis.
Protocol 2: Enzyme-Catalyzed Polycondensation

Enzymatic catalysis, typically using immobilized lipase (B570770) B from Candida antarctica (Novozym 435), offers a greener alternative, proceeding under milder conditions and often avoiding toxic metal catalysts.[5][6]

Materials:

  • Dithis compound or Diethyl adipate

  • Diol (e.g., 1,6-hexanediol)[5]

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (optional, e.g., diphenyl ether for solution polymerization) or bulk (solvent-free) conditions.[5]

Procedure:

  • Reactor Charging: Add equimolar amounts of the dialkyl adipate and the diol to the reaction vessel. For solution polymerization, add the appropriate solvent (e.g., diphenyl ether).[5]

  • Enzyme Addition: Add the immobilized enzyme catalyst (e.g., 1-10% w/w of monomers).[5]

  • Oligomerization Step: Heat the mixture to a moderate temperature (e.g., 80-100°C) under atmospheric pressure for an initial period (e.g., 2 hours) to allow for the formation of oligomers.[5]

  • Polycondensation Step: Apply a vacuum (e.g., 10 mbar) to the system while maintaining the temperature. The vacuum removes the alcohol byproduct (methanol or ethanol), driving the polymerization.[5] Continue the reaction for 24-48 hours.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature and dissolve the product in a solvent like chloroform.

    • Separate the immobilized enzyme beads by filtration. The enzyme can be washed, dried, and reused for several cycles.[7]

    • Precipitate the polyester from the filtrate using a non-solvent (e.g., cold methanol), filter the product, and dry it under vacuum.

Data Presentation: Reaction Parameters and Polymer Properties

The choice of monomers, catalyst, and reaction conditions significantly influences the final properties of the polyester.

Table 1: Summary of Polycondensation of Dialkyl Adipates with Various Diols

DiesterDiolCatalystTemp (°C)Time (h)Mn ( g/mol )Mw/Mn (Đ)Ref
Dithis compoundEthylene GlycolBiHex₃180 → 2201 + 249,8002.1[1]
Dithis compoundEthylene GlycolTi(OBu)₄180 → 2201 + 247,6002.2[1]
Diethyl Adipate1,6-HexanediolNovozym 435100245,000 - 12,000-[5][7]
Adipic Acid1,4-ButanediolH₃PO₄170-~10,000~1.7[4]
Divinyl AdipateSorbitolNovozym 435----[8]
Adipic Acid1,8-OctanediolNovozym 435702417,800-[6]

Note: Data is compiled from various sources and reaction conditions (e.g., vacuum level, solvent) may vary. Mn = Number-average molecular weight; Mw/Mn (Đ) = Polydispersity Index.

Signaling Pathways and Logical Relationships

The logical progression of the polymerization reaction can be visualized as a step-growth mechanism where monomer units are progressively linked together.

G Step-Growth Polycondensation Mechanism cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation monomer monomer intermediate intermediate polymer polymer byproduct byproduct M1 Dithis compound (Monomer A) I1 Dimer (A-B) M1->I1 + Catalyst M2 Diol (Monomer B) M2->I1 + Catalyst BP1 - Methanol I1->BP1 I2 Trimer (A-B-A) I1->I2 + Monomer A I3 Tetramer (B-A-B-A) I2->I3 + Dimer (A-B) BP2 - Diol I2->BP2 Pn Polyester Chain (A-B)n I3->Pn ... + Oligomers + Heat, Vacuum

Logical flow of the step-growth polymerization process.

References

Spectroscopic Profile of Dimethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl adipate (B1204190) (CAS 627-93-0), a key chemical intermediate in various industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For dimethyl adipate, both ¹H and ¹³C NMR provide distinct signals that confirm its symmetrical diester structure.

¹H NMR Data

The ¹H NMR spectrum of dithis compound is characterized by three main signals corresponding to the chemically distinct protons in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).[1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67Singlet6H-OCH₃ (Methyl ester protons)
~2.34Multiplet4H-CH₂-C=O (Protons alpha to carbonyl)
~1.66Multiplet4H-CH₂-CH₂-C=O (Protons beta to carbonyl)

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[3]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of dithis compound in CDCl₃ displays four distinct signals, consistent with its symmetrical structure.[2][4][5]

Chemical Shift (δ) ppmAssignment
~173.6C=O (Carbonyl carbon)
~51.4-OCH₃ (Methyl ester carbon)
~33.7-CH₂-C=O (Carbon alpha to carbonyl)
~24.5-CH₂-CH₂-C=O (Carbon beta to carbonyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dithis compound shows characteristic absorption bands for an aliphatic ester.[6][7][8]

Wavenumber (cm⁻¹)IntensityAssignment
~1735-1750Strong, SharpC=O Stretch (Ester carbonyl)
~1000-1300StrongC-O Stretch (Ester C-O-C)
~2850-2960Medium-StrongC-H Stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of dithis compound exhibits a molecular ion peak and several characteristic fragment ions.[2][9][10]

m/zRelative IntensityAssignment
174Present[M]⁺ (Molecular ion)
143High[M - OCH₃]⁺
114Moderate[M - 2xOCH₃]⁺ or rearrangement product
101Moderate
59High[COOCH₃]⁺
55High

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of dithis compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[3]

  • Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation : For a liquid sample like dithis compound, a "neat" spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[6][11]

  • Background Spectrum : Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[6]

  • Sample Spectrum : Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background.[6]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Dilute a small amount of dithis compound in a volatile organic solvent, such as hexane (B92381) or ethyl acetate, suitable for gas chromatography.[12]

  • GC Separation : Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) to separate it from any impurities.[12]

  • MS Analysis : The eluent from the GC is directly introduced into the ion source of the mass spectrometer. For electron ionization (EI), an electron beam of 70 eV is typically used to ionize the sample. The mass analyzer then separates the ions based on their mass-to-charge ratio to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural confirmation of dithis compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Dithis compound Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilute in Volatile Solvent (for GC-MS) Sample->Dilution Neat Prepare Neat Sample (for IR) Sample->Neat NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS System Dilution->GCMS IR FTIR Spectrometer Neat->IR NMR_Data Acquire & Process 1H & 13C NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum GCMS->MS_Data Structure Confirm Structure of Dithis compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis for Dithis compound.

Spectroscopic_Data_Integration cluster_structure Dithis compound Structure cluster_techniques Spectroscopic Evidence Structure C₈H₁₄O₄ Symmetrical Diester HNMR 1H NMR - 3 distinct proton environments - Integration confirms proton count Structure->HNMR Provides evidence for CNMR 13C NMR - 4 distinct carbon environments - Confirms symmetry Structure->CNMR Provides evidence for IR IR Spectroscopy - Strong C=O stretch (~1740 cm⁻¹) - C-O stretch Structure->IR Provides evidence for MS Mass Spectrometry - Molecular Ion at m/z 174 - Characteristic fragmentation Structure->MS Provides evidence for HNMR->Structure Confirms CNMR->Structure Confirms IR->Structure Confirms MS->Structure Confirms

Caption: Integration of Spectroscopic Data for Structural Confirmation.

References

The Natural Presence of Methyl Adipate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Methyl adipate (B1204190), more commonly known in chemical literature as dimethyl adipate, is a dicarboxylic acid ester. While extensively utilized in industrial applications as a plasticizer, solvent, and fragrance component, its occurrence in the natural world is less documented but of significant interest to researchers in natural product chemistry, food science, and drug development.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of this compound in natural products. It details the analytical methodologies for its identification and quantification, explores its putative biosynthetic origins, and discusses its potential biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

The identification of this compound in natural sources is a relatively recent discovery, with its presence confirmed in a limited number of products. The primary occurrences reported in scientific literature and databases are in certain plant species and a fermented beverage.

Identified Natural Sources

While the user's initial query mentioned "this compound," the predominant chemical synonym and the compound identified in natural products is dithis compound . PubChem lists "this compound (VAN)" as a depositor-supplied synonym for dithis compound, indicating these terms are often used interchangeably.[2]

The known natural sources of dithis compound include:

  • Astragalus mongholicus : A plant species used in traditional Chinese medicine.[2]

  • Astragalus membranaceus : Another medicinal plant closely related to A. mongholicus.[2]

  • Apple Brandy (Calvados) : A spirit produced from the distillation of cider.[3]

Quantitative Data

As of the latest available data, specific quantitative measurements of this compound in Astragalus species and apple brandy have not been published in peer-reviewed literature. The tables below are structured to accommodate such data as it becomes available.

Table 1: Quantitative Data of this compound in Astragalus Species

SpeciesPlant PartConcentration (µg/g)Analytical MethodReference
Astragalus mongholicusNot SpecifiedData Not AvailableGC-MS (presumed)PubChem
Astragalus membranaceusNot SpecifiedData Not AvailableGC-MS (presumed)PubChem

Table 2: Quantitative Data of this compound in Apple Brandy (Calvados)

ProductConcentration (µg/L)Analytical MethodReference
Apple Brandy (Calvados)Data Not AvailableGC-MS (presumed)VCF Database

Experimental Protocols

The identification and quantification of this compound, a volatile organic compound, from natural matrices are typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol adapted from standard methods for the analysis of volatile esters in food, beverages, and plant materials.

Protocol: Extraction and GC-MS Analysis of this compound from a Liquid Matrix (e.g., Apple Brandy)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract volatile and semi-volatile compounds, including this compound, from the alcoholic beverage matrix.

  • Materials:

  • Procedure:

    • Place 50 mL of the apple brandy sample into a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The bottom layer is the organic phase containing the extracted compounds.

    • Drain the organic layer into a conical flask containing anhydrous sodium sulfate to remove any residual water.

    • Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane, combining all organic extracts.

    • Concentrate the combined organic extracts to a final volume of 1 mL using a rotary evaporator at a gentle temperature (e.g., 40°C).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify this compound in the prepared extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard of dithis compound.

  • Quantification: A calibration curve is generated by analyzing a series of standard solutions of dithis compound of known concentrations. The concentration of dithis compound in the sample is then determined by comparing its peak area to the calibration curve.

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of Adipic Acid in Plants

The biosynthesis of adipic acid, the precursor to this compound, in plants is not fully elucidated but is believed to proceed through the ω-oxidation of fatty acids. The following diagram illustrates a putative pathway.

Biosynthesis FattyAcid Fatty Acid (e.g., Palmitic Acid) OmegaHydroxy ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxy CYP450 Monooxygenase OmegaOxo ω-Oxo Fatty Acid OmegaHydroxy->OmegaOxo Alcohol Dehydrogenase AdipicAcid Adipic Acid (Dicarboxylic Acid) OmegaOxo->AdipicAcid Aldehyde Dehydrogenase MethylAdipate This compound (Dithis compound) AdipicAcid->MethylAdipate S-adenosyl-L-methionine-dependent methyltransferase (putative)

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Workflow for Analysis of this compound

The following diagram outlines the general workflow for the extraction and analysis of this compound from a natural product matrix.

Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Natural Product Sample (e.g., Apple Brandy) LLE Liquid-Liquid Extraction (with Dichloromethane) Sample->LLE Concentration Concentration (Rotary Evaporation) LLE->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Identification (Retention Time & Mass Spectrum) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification

Caption: General experimental workflow for this compound analysis.

Potential Role in Chemical Signaling

While no specific signaling pathway for this compound has been identified, as a volatile organic compound (VOC), it may play a role in plant-insect interactions. The diagram below illustrates this general ecological relationship.

Signaling Plant Plant (e.g., Astragalus, Apple) VOCs Volatile Organic Compounds (including this compound) Plant->VOCs Emission Insect Insect (Herbivore or Pollinator) VOCs->Insect Chemoreception Insect->Plant Interaction (e.g., feeding, pollination)

Caption: Potential role of this compound in plant-insect chemical signaling.

Conclusion

The discovery of this compound in natural products such as Astragalus species and apple brandy opens new avenues for research into its biosynthesis, ecological roles, and potential applications. While quantitative data remains elusive, established analytical techniques like GC-MS provide a robust framework for future investigations. The putative biosynthetic pathway, originating from fatty acid metabolism, and the potential for involvement in chemical signaling highlight the need for further studies to fully understand the significance of this compound in the natural world. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Thermodynamic Properties of Methyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of methyl adipate (B1204190), a dicarboxylic acid ester with applications as a solvent, plasticizer, and in the synthesis of various organic compounds. For clarity, this document will primarily focus on dimethyl adipate , as it is the most common diester of adipic acid and often referred to as this compound in technical literature. A distinction will be made where data for monothis compound is presented.

Core Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of dithis compound and monothis compound, compiled from various scientific databases and publications.

Dithis compound: Quantitative Data
PropertyValueConditionsSource(s)
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][2]
Boiling Point 227 - 230 °F (108.3 - 110 °C)at 14 mmHg[3][4]
215 - 225 °Cat 1013 hPa[5]
Melting Point 46.4 °F (8 °C)[4]
8 - 11 °C
Density 1.062 - 1.063 g/cm³at 20 °C[5][6][7]
Vapor Pressure 0.06 mmHgat 20 °C[8]
0.06 hPaat 20 °C
Flash Point 225 °F (107 °C)Closed Cup[4][5][6]
Enthalpy of Combustion (Liquid) -4266.0 kJ/molat 15 °C[1]
Refractive Index 1.426 - 1.431at 20 °C[4][7]
Viscosity 2.5 cPat 25 °C[6]
Solubility in Water < 1 g/L[6]
Monothis compound: Quantitative Data
PropertyValueConditionsSource(s)
Molecular Formula C₇H₁₂O₄[9]
Molecular Weight 160.17 g/mol [9]
Boiling Point 291.61 °Cat 760.00 mm Hg (estimated)[10]
162 °Cat 10 mmHg[9][11]
Melting Point 7 - 9 °C[9][11]
Density 1.081 g/mLat 25 °C[9][11]
Vapor Pressure 1.48 Paat 25 °C[9][11]
Flash Point > 230 °F (> 110 °C)TCC[9][10][11]
Refractive Index 1.439 - 1.443at 20 °C[10]
1.441at 20 °C[9][11]
pKa 4.69 ± 0.10Predicted[9][11]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of thermodynamic properties. Below is a synthesized protocol for determining the enthalpy of combustion of dithis compound using bomb calorimetry, based on established principles.[12][13][14]

Determination of the Enthalpy of Combustion of Dithis compound via Bomb Calorimetry

Objective: To experimentally determine the standard enthalpy of combustion (ΔH_c°) of liquid dithis compound.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen cylinder with regulator

  • Crucible (platinum or stainless steel)

  • Fuse wire (e.g., nickel-chromium) of known combustion energy

  • Digital thermometer with a precision of at least 0.001 °C

  • Analytical balance with a precision of at least 0.0001 g

  • Pellet press (for solid samples, not required for liquid dithis compound)

  • Beaker, 2 L

  • Graduated cylinder, 1 L

  • Stopwatch

Materials:

  • Dithis compound (≥99% purity)

  • Benzoic acid (certified standard for calibration)

  • Distilled water

  • Oxygen (high purity)

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

    • Cut a piece of fuse wire (approx. 10 cm) and weigh it.

    • Secure the fuse wire in contact with the benzoic acid pellet.

    • Place the crucible in the bomb.

    • Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water (e.g., 2000 g).

    • Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then for a further period to establish the post-combustion cooling curve.

    • After the experiment, release the pressure from the bomb and measure the length of the unburnt fuse wire.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the combustion of the fuse wire.[12]

  • Combustion of Dithis compound:

    • Accurately weigh approximately 0.8 g of liquid dithis compound into the crucible.

    • Follow the same procedure as for the benzoic acid calibration (steps 1.2 - 1.9).

    • After the experiment, carefully inspect the inside of the bomb for any signs of incomplete combustion (e.g., soot).

  • Calculations:

    • Calculate the corrected temperature rise (ΔT) from the temperature-time data.

    • Calculate the total heat released (q_total) during the combustion of dithis compound using the heat capacity of the calorimeter (C_cal) and ΔT.

    • Correct q_total for the heat of combustion of the fuse wire to obtain the heat released by the dithis compound sample (q_sample).

    • Calculate the molar enthalpy of combustion at constant volume (ΔU_c) by dividing q_sample by the number of moles of dithis compound burned.

    • Convert the molar enthalpy of combustion at constant volume (ΔU_c) to the molar enthalpy of combustion at constant pressure (ΔH_c) using the equation: ΔH_c = ΔU_c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.[12]

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the thermodynamic properties of this compound.

Experimental_Workflow_Enthalpy_of_Combustion cluster_preparation Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis prep1 Weigh Dithis compound prep2 Place in Crucible prep1->prep2 prep3 Attach Fuse Wire prep2->prep3 cal1 Seal Sample in Bomb prep3->cal1 cal2 Pressurize with O2 cal1->cal2 cal3 Immerse Bomb in Water cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Temperature Change cal4->cal5 an1 Calculate Corrected ΔT cal5->an1 an2 Calculate Total Heat Released (q_total) an1->an2 an3 Correct for Fuse Wire Combustion an2->an3 an4 Calculate ΔU_c an3->an4 an5 Calculate ΔH_c an4->an5

Caption: Experimental workflow for determining the enthalpy of combustion.

Logical_Relationship_Thermodynamic_Properties cluster_primary Primary Experimental Data cluster_derived Derived Thermodynamic Properties vp Vapor Pressure vs. Temperature ev Enthalpy of Vaporization vp->ev Clausius-Clapeyron Equation hc Heat Capacity gfe Gibbs Free Energy of Formation hc->gfe and Entropy ec Enthalpy of Combustion ef Enthalpy of Formation ec->ef Hess's Law ef->gfe

References

historical context of methyl adipate synthesis and use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Context of Methyl Adipate (B1204190) Synthesis and Use

Introduction

Methyl adipate, specifically dithis compound (DMA), is the organic compound with the formula (CH₂CH₂CO₂CH₃)₂. It is the methyl ester of adipic acid. Historically, the development and application of this compound are closely tied to the broader advancements in polymer chemistry and the increasing need for safer and more effective industrial solvents. This guide provides a detailed overview of the historical synthesis methods, key applications, and the technical evolution of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context of Synthesis

The primary and most conventional method for producing dithis compound is the direct esterification of adipic acid with methanol (B129727).[1] This reaction is a classic example of Fischer esterification, a cornerstone of organic chemistry since the late 19th century.

Historically, strong mineral acids such as sulfuric acid or hydrochloric acid were employed as catalysts to accelerate the reaction.[2][3] While effective, the use of these homogeneous catalysts presented significant challenges, including corrosion of equipment, difficulties in separating the catalyst from the product, and environmental concerns related to waste disposal.[3]

As industrial processes evolved, particularly in the mid to late 20th century, a shift towards heterogeneous catalysts began. Solid acid catalysts, such as acidic cation-exchange resins like Amberlyst 15 and Amberlyst 35, gained prominence.[4][5] These catalysts offered several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. The development of continuous esterification processes further optimized production, improving efficiency and product consistency.[3][6]

Less conventional routes to dithis compound have also been explored, including the hydroesterification of butadiene and the carbonylation of 1,4-dimethoxy-2-butene, though these have not been as widely adopted for large-scale industrial production as the direct esterification of adipic acid.[1]

Experimental Protocols

Classical Synthesis: Sulfuric Acid-Catalyzed Esterification

This protocol is based on the principles of Fischer esterification for dibasic acids.

Objective: To synthesize dithis compound from adipic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Adipic acid

  • Methanol (in excess)

  • Concentrated sulfuric acid

  • Toluene (for azeotropic removal of water)

  • Anhydrous potassium carbonate or sodium carbonate (for neutralization)

  • Distillation apparatus, reflux condenser, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask, combine adipic acid, an excess of methanol (e.g., a 3:1 molar ratio of methanol to adipic acid dicarboxylic groups), and a solvent like toluene.[2]

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of the adipic acid).[2]

  • Equip the flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water with toluene).

  • Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.

  • Continue the reaction until the theoretical amount of water is collected or the reaction reaches equilibrium.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with a saturated solution of sodium carbonate or potassium carbonate until effervescence ceases.[2]

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water to remove any remaining salts and methanol.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent (toluene) by simple distillation.

  • Purify the resulting crude dithis compound by vacuum distillation.[2]

Modern Synthesis: Heterogeneous Catalysis with Amberlyst Resin

This protocol describes a more modern, environmentally benign approach using a solid acid catalyst.

Objective: To synthesize dithis compound using a reusable solid acid catalyst.

Materials:

  • Adipic acid

  • Methanol (in excess)

  • Amberlyst 15 or Amberlyst 35 resin

  • Reaction vessel with mechanical stirring and temperature control, reflux condenser

Procedure:

  • Activate the Amberlyst resin by washing it with methanol and drying it in a vacuum oven.[5]

  • Charge the reactor with adipic acid, an excess of methanol (a molar ratio of 10:1 to 20:1 is often used to drive the equilibrium), and the prepared Amberlyst catalyst (e.g., 5-10% by weight of the reactants).[5]

  • Heat the mixture to the desired reaction temperature (typically between 313 K and 343 K) with constant stirring to ensure good contact between reactants and the catalyst.[4][5]

  • Attach a reflux condenser to prevent the loss of volatile methanol.[5]

  • Monitor the reaction progress by taking samples periodically and analyzing the concentration of adipic acid via titration or chromatography.

  • Once the desired conversion is achieved (or equilibrium is reached), cool the mixture.

  • Separate the catalyst from the liquid product by simple filtration. The catalyst can be washed with methanol, dried, and reused for subsequent batches.

  • The excess methanol can be removed from the product mixture by distillation.

  • The resulting dithis compound can be further purified by vacuum distillation if required.

Historical and Current Uses

The applications of dithis compound have expanded over time, driven by its favorable properties such as low volatility, high boiling point, biodegradability, and effectiveness as a solvent and plasticizer.[7]

  • Plasticizer: One of the early and ongoing uses of dithis compound is as a plasticizer, particularly for cellulose (B213188) resins and paper products.[8] It improves the flexibility and durability of the final product. Dithis compound is also an excellent cold-resistant plasticizer, imparting good low-temperature flexibility to materials.[3]

  • Solvent: A significant application for dithis compound is as an industrial solvent. It is a key component in dibasic ester (DBE) blends, which also contain dimethyl glutarate and dimethyl succinate.[8] These blends gained prominence as safer alternatives to traditional, more hazardous solvents.

    • Paint Strippers: Following the classification of methylene (B1212753) chloride as a potential carcinogen in the 1980s, DBE blends containing dithis compound became a major ingredient in "safer" paint stripper formulations.[8]

    • Industrial Cleaning: It is used as a solvent for cleaning polyurethane adhesives, foams, and unsaturated polyester (B1180765) resins.[7][8] Its low vapor pressure makes it a low-VOC (Volatile Organic Compound) solvent, which is favorable under modern environmental regulations.[7]

  • Chemical Intermediate: Dithis compound serves as a crucial intermediate in the synthesis of other valuable chemicals.[7] A primary example is its use as a precursor for the production of 1,6-hexanediol (B165255) through hydrogenation.[3] It is also used in the synthesis of certain pharmaceuticals and fragrances.[6][9]

  • Other Applications: Dithis compound also finds use in cosmetics, metalworking fluids, and as a pigment dispersant.[1][7]

Quantitative Data Summary

ParameterValueSynthesis Method/ConditionSource
Synthesis Yields
Monothis compound Yield80%Esterification of adipic acid with methanol[10][11]
Ethyl Adipate Yield95-97%Azeotropic esterification with H₂SO₄ catalyst[2]
Reaction Conditions
Temperature Range313.2 K to 343.2 KHeterogeneous catalysis with Amberlyst 35[4]
Methanol:Adipic Acid Molar Ratio15:1 to 20:1Heterogeneous catalysis with Amberlyst 35[4]
Activation Energy14.471 kJ/molEsterification over Amberlyst 15[5]
Physical Properties
Molecular FormulaC₈H₁₄O₄[12]
Molecular Weight174.2 g/mol [12]
Boiling Point264 °C (for Diisopropyl Adipate)[9]
Melting Point-4 °C (for Diisopropyl Adipate)[9]
Toxicity Data
LD₅₀ (rat, i.p.)~1800 mg/kg[1]

Visualizations

Synthesis and Application Pathway of this compound

MethylAdipate_Pathway AdipicAcid Adipic Acid Synthesis Esterification Synthesis AdipicAcid->Synthesis Methanol Methanol Methanol->Synthesis DMA Dithis compound Synthesis->DMA Yields Plasticizer Plasticizer (e.g., Cellulose Resins) DMA->Plasticizer Solvent Solvent (Paint Strippers, Cleaners) DMA->Solvent Intermediate Chemical Intermediate (e.g., 1,6-Hexanediol) DMA->Intermediate Cosmetics Cosmetics & Fragrances DMA->Cosmetics

Caption: Logical flow from raw materials to dithis compound and its major industrial applications.

References

A Technical Guide to the Theoretical and Experimental Determination of Methyl Adipate's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the molecular structure of methyl adipate (B1204190). Due to the limited availability of published, in-depth theoretical calculations on methyl adipate, this document focuses on the established computational and experimental workflows used to elucidate the structures of similar organic molecules.

Theoretical Calculations: A Workflow for Structural Determination

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the molecular structure of compounds like this compound. These methods allow for the determination of optimized geometries, conformational analysis, and vibrational frequencies.

A typical workflow for the theoretical calculation of this compound's molecular structure is outlined below. This process involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm the stability of the structure and to predict its vibrational spectra.

Theoretical_Calculation_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_analysis Data Analysis and Validation start Define Initial 3D Structure (e.g., from chemical drawing software) method Select Computational Method (e.g., DFT - B3LYP) start->method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (Absence of imaginary frequencies) freq_calc->verify_min extract_data Extract Structural Data (Bond lengths, angles, dihedrals) verify_min->extract_data compare_exp Compare with Experimental Data extract_data->compare_exp

Workflow for theoretical molecular structure calculation.
Predicted Structural Data (Hypothetical)

Table 1: Hypothetical Bond Lengths for this compound

BondPredicted Length (Å)
C=O1.21
C-O (ester)1.34
O-CH31.44
C-C (alpha to C=O)1.51
C-C (backbone)1.53
C-H (backbone)1.10
C-H (methyl)1.09

Table 2: Hypothetical Bond Angles for this compound

AnglePredicted Angle (°)
O=C-O124
O=C-C125
C-O-CH3116
C-C-C (backbone)112
H-C-H (backbone)109.5
H-C-H (methyl)109.5

Table 3: Hypothetical Dihedral Angles for this compound

Dihedral AnglePredicted Angle (°)
O=C-O-CH3180 (trans) / 0 (cis)
C-C-C-C (backbone)~180 (anti) / ~60 (gauche)

Experimental Protocols for Structural Elucidation

Experimental techniques are crucial for validating the results of theoretical calculations and providing a definitive determination of molecular structure. The primary methods for a molecule like this compound would be Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography (if a suitable crystal can be obtained), and Gas-Phase Electron Diffraction (GED).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[3][4][5]

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which reveals adjacent protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule, such as the methyl group to the ester carbonyl.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for conformational analysis.

  • Data Analysis: Integrate the information from all NMR experiments to piece together the complete molecular structure, including the relative stereochemistry.

X-ray Crystallography

If this compound can be crystallized, single-crystal X-ray diffraction provides the most precise determination of its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.[6][7]

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Use an X-ray diffractometer to irradiate the crystal with monochromatic X-rays.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis: Extract precise bond lengths, bond angles, and dihedral angles from the refined crystal structure. Analyze intermolecular interactions within the crystal lattice.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces present in the solid or liquid state.[8][9][10] This technique is particularly useful for studying the conformational preferences of flexible molecules like this compound.

Methodology:

  • Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

  • Electron Diffraction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules, creating a diffraction pattern.

  • Data Collection: The scattered electrons are detected, and the diffraction pattern is recorded as a function of the scattering angle.

  • Data Analysis:

    • The total scattering intensity is a combination of atomic and molecular scattering.

    • The molecular scattering component contains information about the internuclear distances within the molecule.

    • A theoretical model of the molecular structure (or multiple conformers) is used to calculate a theoretical scattering pattern.

    • The parameters of the theoretical model (bond lengths, bond angles, dihedral angles, and conformational abundances) are refined to achieve the best fit with the experimental diffraction data.

By combining the insights from theoretical calculations with the empirical data from these experimental techniques, a comprehensive and validated understanding of the molecular structure of this compound can be achieved.

References

Methyl Adipate: A Sustainable Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly prioritizing green chemistry principles to minimize environmental impact and enhance the sustainability of drug manufacturing.[1][2] Solvents are a major contributor to waste in pharmaceutical processes, often accounting for 80-90% of the total mass used.[1] This has spurred significant interest in identifying and characterizing sustainable solvent alternatives. Methyl adipate (B1204190), encompassing both monomethyl adipate (MMA) and dithis compound (DMA), presents a promising option due to its favorable environmental, health, and safety profile.[3][4] This technical guide provides a comprehensive overview of this compound as a sustainable solvent, including its physicochemical properties, synthesis, applications in drug development, safety and toxicology, and relevant experimental protocols.

Physicochemical and Toxicological Properties

A clear understanding of a solvent's properties is crucial for its effective application. The following tables summarize the key physicochemical and toxicological data for monothis compound and dithis compound.

Table 1: Physicochemical Properties of this compound

PropertyMonothis compound (MMA)Dithis compound (DMA)Reference(s)
CAS Number 627-91-8627-93-0[5]
Molecular Formula C₇H₁₂O₄C₈H₁₄O₄[5]
Molecular Weight 160.17 g/mol 174.19 g/mol [5]
Appearance Clear colorless liquidColorless oily liquid[5]
Boiling Point 162 °C @ 10 mmHg109-110 °C @ 14 mmHg
Melting Point 7-9 °C8 °C
Density 1.081 g/mL @ 25 °C1.062 g/mL @ 20 °C
Flash Point >110 °C107 °C[4]
Vapor Pressure -0.06 mmHg @ 20 °C
Water Solubility MiscibleSparingly soluble[4][6]
logP (o/w) -1.03[7]

Table 2: Toxicological Profile of this compound

EndpointMonothis compound (MMA)Dithis compound (DMA)Reference(s)
Acute Oral Toxicity (LD₅₀) No data availableest. 1800 mg/kg (rat, i.p.)[5][8]
Skin Irritation No data availableSlight or mild, transient irritation[3]
Eye Irritation No data availableVery mild, temporary irritation and redness[3]
Carcinogenicity No data availableDoes not appear to present a substantial carcinogenic risk[9]
Biodegradability Readily biodegradableReadily biodegradable[4][10]

Synthesis of this compound

The primary industrial method for producing this compound is the esterification of adipic acid with methanol (B129727).[5][8] This reaction can be catalyzed by various acids, including solid acid catalysts which offer a greener alternative to traditional mineral acids by simplifying catalyst separation and reducing corrosive waste streams.[5]

Experimental Protocol: Synthesis of Dithis compound via Continuous Esterification

This protocol describes a continuous process for the synthesis of dithis compound, which can improve efficiency and reduce waste compared to batch processes.[11]

Materials:

  • Adipic acid

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst 15)

  • Raw materials mix jar with stirring

  • Fresh feed pump

  • Tubular reactor with an inner member

  • Methanol tank

  • Pressurizing valve

  • Catalytic rectifying tower

  • Esterification feed pump

  • Methanol vaporizer

  • Coil heat exchanger

  • Methanol tundish

  • Condensing surface

Procedure:

  • Adipic acid and methanol are mixed in the raw materials mix jar without a catalyst.

  • The mixture is pumped into a tubular reactor for pre-esterification at a temperature of 90-180 °C and a pressure of 0.05-3 MPa. The residence time in the reactor is 0.2-6 hours.

  • The pre-esterification product is then fed to the upper part of a continuous catalytic rectifying tower.

  • Dried methanol is vaporized and fed into the lower part of the catalytic rectifying tower.

  • The pre-esterification product and methanol vapor come into countercurrent contact within the tower, where the esterification reaction proceeds.

  • Dithis compound is discharged from the bottom of the tower and can be further purified by rectification.

  • The methanol-water vapor from the top of the tower is condensed, and the methanol is recovered and recycled after dehydration.

This compound as a Sustainable Solvent in Drug Development

Dithis compound is recognized as a green solvent due to its low toxicity, high boiling point, low vapor pressure, and ready biodegradability.[4][12] These properties make it an attractive alternative to more hazardous solvents commonly used in the pharmaceutical industry.

Green Chemistry Metrics

While specific Process Mass Intensity (PMI) or E-factor values for processes using this compound as a solvent are not widely published, its favorable properties suggest a significant potential for improving the greenness of pharmaceutical manufacturing.[13][14][15] The use of a biodegradable, low-toxicity solvent like DMA can substantially reduce the environmental impact of a process, particularly in large-scale operations where solvent use is a major contributor to the overall mass intensity.[16]

Applications in Active Pharmaceutical Ingredient (API) Purification

Recent studies have explored the use of dithis compound in solvent blends for the purification of APIs via column chromatography, as a potential replacement for chlorinated solvents like dichloromethane (B109758) (DCM).[1][2][17]

This protocol outlines a general procedure for evaluating a heptane (B126788)/dithis compound solvent system for the purification of an API using thin-layer chromatography (TLC) and column chromatography.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Heptane

  • Dithis compound (DMA)

  • Silica (B1680970) gel TLC plates

  • Glass column for chromatography

  • Silica gel for column packing

  • Elution chambers

  • UV lamp for visualization

Procedure:

A. Thin-Layer Chromatography (TLC) Evaluation:

  • Prepare a series of solvent blends with varying ratios of heptane and dithis compound.

  • Dissolve the API in a suitable solvent to prepare a spotting solution.

  • Spot the API solution onto the baseline of the silica gel TLC plates.

  • Develop the TLC plates in elution chambers containing the different heptane/DMA solvent blends.

  • After development, visualize the spots under a UV lamp and calculate the retardation factor (Rf) for each solvent blend.

  • Identify the solvent composition that provides the optimal separation of the API from its impurities (typically an Rf value between 0.2 and 0.4 for the API).

B. Column Chromatography Purification:

  • Pack a glass column with silica gel using a slurry method with heptane.

  • Load the crude API onto the top of the silica gel bed.

  • Elute the column with the optimized heptane/DMA solvent blend identified from the TLC evaluation.

  • Collect fractions of the eluate.

  • Analyze the collected fractions by TLC or another appropriate analytical method to identify the fractions containing the purified API.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified API.

Metabolic and Toxicological Pathways

Understanding the metabolic fate and toxicological mechanisms of a solvent is crucial for assessing its safety.

Metabolic Pathway of Adipic Acid Esters

Adipic acid esters, such as dithis compound, are metabolized in the body through hydrolysis.[18] The ester linkages are cleaved by esterase enzymes, initially forming the monomethyl ester and then adipic acid.[18] Adipic acid is a naturally occurring dicarboxylic acid and can be further metabolized through pathways similar to those for endogenous organic acids.[19]

Metabolic_Pathway DMA Dithis compound MMA Monothis compound DMA->MMA Esterase Hydrolysis AA Adipic Acid MMA->AA Esterase Hydrolysis Metabolism Further Metabolism (e.g., β-oxidation) AA->Metabolism

Metabolic breakdown of dithis compound.

Toxicological Considerations

Esters of adipic acid generally exhibit low acute toxicity.[5][8] The available data for dithis compound indicate a low hazard potential.[20] However, as with any chemical, appropriate handling procedures and personal protective equipment should be used to minimize exposure.[3]

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and implementation of protocols.

Workflow for API Purification using Dithis compound

The following diagram illustrates a typical workflow for the purification of an Active Pharmaceutical Ingredient (API) using a solvent system containing dithis compound.

API_Purification_Workflow cluster_prep Preparation cluster_tlc Optimization cluster_purification Purification cluster_analysis Analysis & Isolation Solvent_Prep Prepare Heptane/DMA Solvent Blends TLC Perform TLC Analysis Solvent_Prep->TLC API_Prep Dissolve Crude API API_Prep->TLC Optimal_Solvent Identify Optimal Solvent Ratio TLC->Optimal_Solvent Elution Elute with Optimized Solvent Optimal_Solvent->Elution Column_Packing Pack Chromatography Column API_Loading Load Crude API Column_Packing->API_Loading API_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (e.g., TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Evaporate Solvent Pooling->Solvent_Removal Final_Product Obtain Purified API Solvent_Removal->Final_Product

Workflow for API purification.

Conclusion

This compound, particularly dithis compound, demonstrates significant potential as a sustainable solvent for various applications within the pharmaceutical industry. Its favorable safety profile, biodegradability, and effectiveness as a solvent make it a viable alternative to traditional, more hazardous organic solvents. Further research into its application in a wider range of pharmaceutical processes, along with quantitative assessments of its green chemistry metrics in these applications, will be crucial for its broader adoption. By embracing such greener alternatives, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of Dimethyl Adipate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl adipate (B1204190) is a valuable organic compound used as a plasticizer, a solvent for paint stripping and resins, and as a chemical intermediate in various industrial processes.[1][2] One of the most common and effective methods for its laboratory synthesis is the Fischer-Speier esterification.[3] This process involves the reaction of a carboxylic acid (adipic acid) with an excess of an alcohol (methanol) in the presence of an acid catalyst.[3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed.[4][5] This protocol details a standard laboratory procedure for the synthesis, purification, and characterization of dimethyl adipate.

Reaction and Mechanism

The overall reaction is the esterification of the two carboxylic acid groups of adipic acid with methanol (B129727) to form dithis compound and water.

Reaction: HOOC(CH₂)₄COOH + 2 CH₃OH ⇌ CH₃OOC(CH₂)₄COOCH₃ + 2 H₂O

The Fischer esterification mechanism proceeds through several reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[3][4] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol.[3] A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[3]

Experimental Protocol

3.1 Materials and Reagents

CompoundMolar Mass ( g/mol )Amount (mmol)Mass / VolumeDensity (g/cm³)Boiling Point (°C)
Adipic Acid146.14507.31 g--
Methanol (Anhydrous)32.0475030 mL0.79264.7
Sulfuric Acid (Conc.)98.08~5.5~0.3 mL1.84-
Sodium Bicarbonate (Sat. Sol.)84.01-~60 mL--
Sodium Chloride (Sat. Sol.)58.44-~30 mL--
Anhydrous Magnesium Sulfate (B86663)120.37-~2-3 g--
Product: Dithis compound 174.19 ~50 (Theoretical) ~8.71 g (Theoretical) 1.06 227 [1]

3.2 Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • pH paper

3.3 Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7.31 g (50 mmol) of adipic acid and 30 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, cautiously add 0.3 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (~65 °C) using a heating mantle. Continue stirring under reflux for 2-4 hours.[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]

  • Workup - Neutralization: Transfer the residue to a separatory funnel using ethyl acetate (B1210297) (~50 mL). Carefully wash the organic phase twice with a saturated solution of sodium bicarbonate (~30 mL each time) to neutralize the remaining sulfuric acid.[5] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Workup - Washing: Wash the organic layer with a saturated solution of sodium chloride (brine, ~30 mL) to remove residual water and water-soluble impurities.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. For high purity, the crude dithis compound can be purified by vacuum distillation.[6] Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~138°C at 20 mmHg).[7] The final product should be a colorless oily liquid.[1]

3.4 Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the reaction mixture.

  • Handle all organic solvents with care.

Results and Data

Under optimized conditions, Fischer esterification can achieve high yields.

ParameterResult
Theoretical Yield 8.71 g
Typical Actual Yield 7.4 - 8.3 g (85-95%)[5]
Appearance Colorless liquid[1]
Purity (Post-distillation) > 99.5%[6]
¹H NMR (CDCl₃) δ = 3.56 (s, 6H), 2.23 (m, 4H), 1.56 (m, 4H)[8]
¹³C NMR (CDCl₃) δ = 173.4, 51.2, 33.4, 24.1[8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Adipic Acid, Methanol, H₂SO₄ reflux 2. Reflux (2-4 hours) reactants->reflux rotovap 3. Remove Excess Methanol reflux->rotovap wash 4. Neutralize & Wash (NaHCO₃, Brine) rotovap->wash dry 5. Dry Organic Layer (MgSO₄) wash->dry distill 6. Vacuum Distillation dry->distill product Final Product: Dithis compound distill->product

Caption: Workflow for the synthesis and purification of dithis compound.

References

gas chromatography-mass spectrometry (GC-MS) analysis of methyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Adipate (B1204190)

Introduction

Methyl adipate (dithis compound) is a dibasic ester used as a solvent, a plasticizer, and a precursor in chemical synthesis. Its detection and quantification are crucial in various fields, including environmental monitoring, food packaging analysis, and industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds like this compound.[1]

This document provides a comprehensive protocol for the analysis of this compound using GC-MS. It covers sample preparation, instrumental parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development and related industries.

Experimental Protocols

This section details the methodology for sample preparation and subsequent instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices. For solid samples, an initial solvent extraction step may be required.[2]

Materials and Reagents:

  • Dichloromethane (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade

  • Deionized water

  • Sample vials with PTFE-lined caps

  • Separatory funnel

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.

  • Extraction: Transfer the sample to a separatory funnel. Add 5 mL of dichloromethane.

  • Salting Out: Add 1 g of NaCl to the funnel to increase the ionic strength of the aqueous phase and enhance the partitioning of this compound into the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (DCM) will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean collection vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS

The following parameters provide a starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

GC-MS Parameters: The instrumental conditions are summarized in the table below.[3][4]

Parameter Value
GC System
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (or Split 10:1 for concentrated samples)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial: 70 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Mass Scan Range40-400 amu
Solvent Delay4 min
Acquisition ModeFull Scan (for qualitative), Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Results

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]

Parameter Typical Value / Result
Expected Retention Time8 - 12 min (dependent on exact conditions)
Characteristic Ions (m/z)
Quantifier Ion143
Qualifier Ion 1115
Qualifier Ion 274
Molecular Ion (M+)174 (often low abundance)
Method Validation
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (R²)> 0.998[6]
Recovery85% - 115%[5]
Precision (%RSD)< 15%[6]

Visualizations

Experimental Workflow

The diagram below illustrates the complete workflow from sample collection to data analysis.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection (10 mL) LLE 2. Liquid-Liquid Extraction (DCM) Sample->LLE Add DCM, NaCl Dry 3. Drying with Na₂SO₄ LLE->Dry Collect Organic Layer Concentrate 4. Concentration (N₂ Evaporation) Dry->Concentrate Vial 5. Transfer to Autosampler Vial Concentrate->Vial GC_Inject 6. GC Injection Vial->GC_Inject GC_Sep 7. Chromatographic Separation GC_Inject->GC_Sep MS_Ionize 8. MS Ionization (EI) GC_Sep->MS_Ionize Transfer Line MS_Detect 9. Mass Detection (Scan or SIM) MS_Ionize->MS_Detect Data_Acq 10. Data Acquisition MS_Detect->Data_Acq Qual_Quant 11. Qualitative & Quantitative Analysis Data_Acq->Qual_Quant Peak Integration, Library Search Report 12. Final Report Qual_Quant->Report Calibration Curve Fragmentation_Pathway Proposed EI Fragmentation of this compound Parent This compound C₈H₁₄O₄ (m/z 174) Frag143 [M - OCH₃]⁺ m/z 143 Parent->Frag143 - •OCH₃ (31 Da) α-cleavage Frag115 [M - COOCH₃]⁺ m/z 115 Parent->Frag115 - •COOCH₃ (59 Da) α-cleavage Frag74 [C₃H₆O₂]⁺ m/z 74 (McLafferty) Parent->Frag74 Rearrangement Frag59 [COOCH₃]⁺ m/z 59 Frag143->Frag59 Further fragmentation

References

Application Note: Purification of Crude Dimethyl Adipate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

[AN-DMA-VD001]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude dimethyl adipate (B1204190) via vacuum distillation. Dimethyl adipate, a key intermediate in various industrial syntheses, including pharmaceuticals, often requires high purity. Vacuum distillation is an effective method for separating dithis compound from less volatile impurities, such as residual starting materials and side-products from its synthesis. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes.

Introduction

Dithis compound (DMA) is the dimethyl ester of adipic acid and serves as a versatile chemical intermediate and a specialty solvent.[1] Its synthesis, typically through the esterification of adipic acid with methanol, can result in a crude product containing unreacted adipic acid, monothis compound, excess methanol, and other byproducts.[1][2] For many applications, particularly in the pharmaceutical and polymer industries, a high degree of purity is essential.

Vacuum distillation is a preferred method for purifying compounds with high boiling points or those that are thermally sensitive.[3] By reducing the pressure, the boiling point of the compound is lowered, mitigating thermal decomposition and allowing for efficient separation from non-volatile or less volatile impurities.[3] This protocol details the vacuum distillation of crude dithis compound to achieve a purity of over 99.5%.[4]

Impurity Profile and Physical Properties

The primary impurities in crude dithis compound originating from the esterification of adipic acid are typically residual adipic acid, monothis compound, and excess methanol. The significant difference in boiling points between these components allows for effective separation through fractional vacuum distillation.

Data Presentation: Physical Properties of Dithis compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (1013 hPa)Boiling Point (°C) at Reduced PressureMelting Point (°C)
Dithis compound C8H14O4174.19215 - 225[5]109-110 @ 14 mmHg[1][6]8[5]
Adipic AcidC6H10O4146.14337.5-152.1
Monothis compoundC7H12O4160.17-162 @ 10 mmHg[7][8]7-9[7][8]
MethanolCH4O32.0464.7--97.6

Experimental Protocol: Vacuum Distillation of Crude Dithis compound

This protocol outlines the fractional vacuum distillation of crude dithis compound.

Materials and Equipment
  • Crude dithis compound

  • Round-bottom flask (distilling flask)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s) (e.g., pear-shaped or round-bottom)

  • Vacuum adapter

  • Vacuum pump (capable of reaching <20 mmHg)

  • Cold trap

  • Manometer

  • Thick-walled vacuum tubing

  • Glass wool or other insulating material

  • Lab jack

  • Clamps and stands

  • Grease for ground glass joints

Procedure
  • Preparation of the Crude Material:

    • Ensure the crude dithis compound is free of low-boiling solvents like methanol. If necessary, perform a simple distillation at atmospheric pressure or use a rotary evaporator to remove residual methanol.

  • Assembly of the Vacuum Distillation Apparatus:

    • Place a magnetic stir bar in the appropriately sized round-bottom flask (the distilling flask should not be more than two-thirds full).

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to prevent bumping.[9]

    • Lightly grease all ground-glass joints to ensure an airtight seal.[9]

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature of the distillate.

    • Connect the condenser to a circulating cold water source, with water entering the lower inlet and exiting the upper outlet.

    • Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

    • Include a manometer in the system to monitor the pressure.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude dithis compound.

    • Slowly turn on the vacuum pump to evacuate the system. The pressure should stabilize at the desired level (e.g., 10-20 mmHg).

    • Once the desired vacuum is stable, begin heating the distilling flask using the heating mantle.

    • Slowly increase the temperature. The first fraction to distill will likely be any remaining volatile impurities.

    • Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the boiling point of dithis compound at the system's pressure (refer to the data table), change the receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of the pure fraction.

    • Once the majority of the dithis compound has been distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.

    • Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and characterize the purified dithis compound.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_post Post-Distillation start Crude Dithis compound prep Removal of Low-Boiling Solvents (e.g., Methanol) start->prep setup Assemble Fractional Vacuum Distillation Apparatus prep->setup evacuate Evacuate System to Desired Pressure (e.g., 10-20 mmHg) setup->evacuate heat Heat Distilling Flask evacuate->heat collect_fore Collect Fore-run (Impurities) heat->collect_fore collect_main Collect Main Fraction (Pure Dithis compound) collect_fore->collect_main stop Stop Heating and Cool collect_main->stop vent Vent System to Atmospheric Pressure stop->vent product Purified Dithis compound vent->product

References

Application Notes and Protocols for Methyl Adipate as a High-Boiling Point Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adipate (B1204190), and its related diester, dimethyl adipate, are increasingly recognized as viable, high-boiling point solvents for a variety of chemical reactions. With boiling points significantly above 200°C, these solvents offer a desirable alternative for reactions requiring elevated temperatures. Their classification as environmentally benign or "green" solvents, coupled with low toxicity, positions them as sustainable replacements for commonly used but more hazardous high-boiling point solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a reaction solvent in organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a reaction solvent. These properties are summarized in the table below, alongside those of other common high-boiling point solvents for comparison.

PropertyThis compoundDithis compoundDMFNMPDMSO
CAS Number 627-91-8627-93-068-12-2872-50-467-68-5
Molecular Formula C₇H₁₂O₄C₈H₁₄O₄C₃H₇NOC₅H₉NOC₂H₆OS
Molecular Weight ( g/mol ) 160.17174.1973.0999.1378.13
Boiling Point (°C) ~291 (est.)227153202189
Melting Point (°C) 7-910.3-61-2418.5
Density (g/mL at 20°C) ~1.081.060.9441.0281.100
Flash Point (°C) 113>110589187
Solubility in Water Slightly soluble< 1 g/LMiscibleMiscibleMiscible

Advantages of this compound as a Reaction Solvent

The use of this compound as a high-boiling point reaction solvent offers several key advantages:

  • High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.

  • "Green" Solvent Profile: this compound is considered an environmentally friendly solvent due to its biodegradability and low toxicity.[1][3] It is a viable alternative to regulated solvents like DMF and NMP, which are facing increasing restrictions due to their reproductive toxicity.

  • Low Volatility: Its low vapor pressure reduces solvent loss through evaporation and minimizes worker exposure to fumes.[1]

  • Chemical Stability: As an ester, this compound is relatively stable under a range of reaction conditions, although it can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Versatility: It can be used as a solvent for a variety of organic reactions, including esterifications and potentially in cross-coupling reactions where high temperatures are beneficial.

Applications and Experimental Protocols

While the use of this compound as a primary reaction solvent in complex organic synthesis is an emerging area, its properties make it a suitable candidate for various high-temperature reactions. Below are general protocols for key reaction types where this compound could be employed, based on established chemical principles. Researchers should note that optimization of these conditions for specific substrates will be necessary.

Esterification and Transesterification Reactions

This compound's ester functionality makes it a non-innocent solvent in esterification and transesterification reactions. It can potentially participate in the reaction, and this should be considered during reaction design and analysis. However, for high-temperature esterifications where the desired product has a significantly different boiling point, it can serve as a suitable medium.

General Protocol for High-Temperature Fischer Esterification:

This protocol describes the esterification of a generic carboxylic acid with an alcohol.

Materials:

  • Carboxylic Acid

  • Alcohol

  • This compound (as solvent)

  • Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Dean-Stark apparatus (optional, for water removal)

  • Reaction flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.

  • Add this compound as the solvent. The volume should be sufficient to ensure good stirring and heat transfer.

  • If using a Dean-Stark trap, fill the trap with this compound.

  • Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

  • Assemble the reaction apparatus with a condenser (and Dean-Stark trap if used).

  • Heat the reaction mixture to the desired temperature (typically reflux) with vigorous stirring. The high boiling point of this compound allows for reaction temperatures well above those achievable with lower boiling point solvents.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to separate it from the this compound solvent and any side products.

Expected Outcome: The use of this compound allows for efficient esterification at high temperatures, potentially reducing reaction times compared to lower-boiling solvents.

Experimental Workflow for High-Temperature Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid, Alcohol, and this compound B Add Acid Catalyst A->B C Heat to Reflux (High Temperature) B->C D Monitor Reaction Progress (TLC, GC, NMR) C->D E Cool and Quench (aq. NaHCO3) D->E F Extraction with Organic Solvent E->F G Purification (Distillation/Chromatography) F->G

Caption: Workflow for a typical high-temperature esterification reaction using this compound as the solvent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

High temperatures can be beneficial for palladium-catalyzed cross-coupling reactions, particularly for less reactive substrates such as aryl chlorides. The high boiling point of this compound makes it a potentially useful solvent for these transformations.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol outlines the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl Halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound (as solvent)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask), condenser, inert atmosphere setup (e.g., nitrogen or argon balloon), heating mantle, magnetic stirrer

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed this compound as the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Logical Flow for Solvent Selection in High-Temperature Reactions

G A Reaction Requires High Temperature (>150°C)? B Consider High-Boiling Point Solvents A->B Yes C Is a 'Green' Solvent Preferred/Required? B->C D Evaluate this compound C->D Yes F Consider Traditional High-Boiling Solvents (DMF, NMP, DMSO) with appropriate safety precautions C->F No E Consider other High-Boiling 'Green' Solvents (e.g., Cyrene, Sulfolane) D->E Compare Properties

Caption: A decision-making diagram for selecting a high-boiling point reaction solvent.

Amide Bond Formation

The formation of amide bonds from carboxylic acids and amines often requires high temperatures to drive off water, or the use of coupling agents. This compound can serve as a high-boiling point solvent for direct thermal amidation.

General Protocol for Thermal Amide Bond Formation:

This protocol describes the direct condensation of a carboxylic acid and an amine.

Materials:

  • Carboxylic Acid

  • Amine

  • This compound (as solvent)

  • Reaction flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Combine the carboxylic acid and the amine in a reaction flask equipped with a magnetic stir bar.

  • Add this compound as the solvent.

  • Heat the mixture to a high temperature (e.g., 160-200°C) with stirring. A condenser can be used to prevent loss of reactants while allowing water to escape if the setup is open to the atmosphere (use with caution and appropriate ventilation).

  • Monitor the reaction for the formation of water and the consumption of starting materials.

  • Upon completion, cool the reaction mixture.

  • Work-up:

    • The work-up procedure will be highly dependent on the properties of the product amide.

    • If the product is a solid, it may precipitate upon cooling and can be isolated by filtration.

    • Alternatively, the product may be isolated by extraction or chromatography after removal of the this compound solvent under high vacuum.

Safety and Handling

This compound is considered to have low toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area. Avoid inhalation of vapors, which may be generated at high temperatures.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its biodegradability, it is a more environmentally friendly option for disposal compared to many traditional organic solvents.

Conclusion

This compound presents a promising alternative to traditional high-boiling point solvents in organic synthesis. Its favorable safety and environmental profile, combined with its high boiling point, make it a valuable tool for researchers and drug development professionals seeking to implement greener and safer chemical processes. While specific applications in complex synthesis are still being explored, the general protocols provided here offer a starting point for the utilization of this compound in a range of high-temperature reactions. Further research and optimization are encouraged to fully realize the potential of this versatile and sustainable solvent.

References

Application Note: Synthesis and Application of Adipate-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aliphatic polyesters are a versatile class of biodegradable polymers with significant applications in the biomedical and pharmaceutical fields, including tissue engineering and drug delivery.[1][2] Their synthesis from renewable resources and their biocompatibility make them an attractive alternative to traditional non-degradable plastics.[1][3] A common and effective method for synthesizing these polyesters is the polycondensation of a dicarboxylic acid ester, such as dimethyl adipate (B1204190), with a diol. This transesterification reaction, which can be performed using conventional chemical catalysts at high temperatures or under milder conditions using enzymatic catalysts, produces a polymer and a volatile byproduct like methanol (B129727).[4][5]

The properties of the resulting polyester (B1180765), such as molecular weight, crystallinity, and thermal characteristics, can be tailored by carefully selecting the diol monomer and the polymerization conditions.[6] For instance, using a functional diol like glycerol (B35011) results in polyesters with pendant hydroxyl groups, such as poly(glycerol adipate) (PGA). These functional groups are particularly valuable in drug development as they allow for further chemical modification, such as conjugating drugs or grafting side chains to modulate the polymer's physicochemical properties for controlled release applications.[4][7][8] This document provides detailed protocols for both metal-catalyzed and enzyme-catalyzed synthesis of adipate-based polyesters and summarizes key data and applications relevant to researchers.

Data Presentation: Polymerization of Dimethyl Adipate with Diols

The following tables summarize quantitative data from various polymerization methods. The choice of diol and catalyst significantly influences the molecular weight and thermal properties of the resulting polyester.

Table 1: Summary of Reaction Conditions and Properties of Adipate-Based Polyesters

DiolCatalystMethodTemperature (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Tg (°C)Tm (°C)Ref.
1,4-Butanediol (B3395766)Titanium (IV) isopropoxideMelt Polycondensation230 - 240>20,000>40,000>2.0N/AN/AN/A[1]
1,4-ButanediolH₃PO₄Melt Polycondensation190N/A~23,000N/AN/AN/A52-65[1]
1,6-Hexanediol (B165255)Novozym 435 (CALB)Enzymatic (Bulk)80 - 1005,000 - 18,500N/AN/AN/AN/AN/A[9][10]
Ethylene GlycolN/A (Catalyst not specified)Melt Polycondensation180 - 200N/AN/AN/AN/AN/A~55[5]
Aromatic Diols*Novozym 435 (CALB)Enzymatic (Solution)903,000 - 5,000N/AN/A67 - >90N/AN/A[11]
3,4-BHMF**Novozym 435 (CALB)Enzymatic (Solution)90N/AN/AN/A~50-14 to 1243 - 61[12]

*Aromatic diols include 2,5-bis(hydroxymethyl)furan and 2,6-pyridinedimethanol.[11] **3,4-Bis(hydroxymethyl)furan (3,4-BHMF) was used in a copolymerization with other aliphatic diols.[12]

Experimental Protocols & Methodologies

Protocol 1: Metal-Catalyzed Melt Polycondensation of Dithis compound with 1,4-Butanediol

This protocol describes a conventional two-stage melt polycondensation process to synthesize poly(butylene adipate). High temperatures and vacuum are required to drive the reaction to completion and achieve high molecular weight by effectively removing the methanol byproduct.[1][13]

Materials:

  • Dithis compound (DMA)

  • 1,4-Butanediol (BDO)

  • Tetrabutyl titanate (TBT) or Titanium (IV) isopropoxide (TIP) as catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and collection flask.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification Stage:

    • Charge the reaction vessel with dithis compound and a slight excess of 1,4-butanediol (e.g., a molar ratio of 1:1.2) to compensate for diol loss due to volatility.[1]

    • Add the catalyst (e.g., TBT, ~250-500 ppm relative to the weight of DMA).

    • Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.

    • Begin stirring and heat the mixture to 150-180°C under a slow stream of nitrogen.

    • Methanol will begin to distill off as a byproduct of the transesterification reaction.[14] Maintain this temperature until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mmHg.

    • The removal of excess 1,4-butanediol and any remaining methanol under high temperature and vacuum drives the polymerization, leading to an increase in the polymer's molecular weight.[1] This is often observed by a significant increase in the melt viscosity.

    • Continue the reaction for another 2-4 hours until the desired viscosity is achieved.

    • Release the vacuum with nitrogen gas and cool the reactor. The resulting polyester can be extruded or dissolved in a suitable solvent like chloroform (B151607) and precipitated in cold methanol for purification.[3][5]

G Workflow for Metal-Catalyzed Melt Polycondensation cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation cluster_2 Product Isolation start Charge Reactor: Dithis compound, Diol, Catalyst heat1 Heat to 150-180°C under N₂ Atmosphere start->heat1 distill Distill Methanol (2-4 hours) heat1->distill heat2 Increase Temp to 220-240°C distill->heat2 Oligomer Formed vacuum Apply High Vacuum (<1 mmHg) heat2->vacuum polymerize Increase Viscosity (2-4 hours) vacuum->polymerize cool Cool Under N₂ polymerize->cool High MW Polymer purify Purify Polyester (Precipitation) cool->purify

Workflow for Metal-Catalyzed Melt Polycondensation
Protocol 2: Enzymatic Polycondensation of Diethyl Adipate with 1,6-Hexanediol

This protocol uses an immobilized lipase, Novozym 435 (Candida antarctica Lipase B), as a biocatalyst. Enzymatic polymerization offers a green alternative, proceeding under milder, solvent-free (bulk) conditions, which reduces the risk of side reactions and discoloration.[9][10]

Materials:

  • Diethyl adipate (DEA)

  • 1,6-Hexanediol (HDO)

  • Novozym 435 (immobilized Candida antarctica Lipase B, N435)

Equipment:

  • Schlenk tube or similar reaction vessel with a magnetic stirrer.

  • Oil bath with temperature controller.

  • Vacuum pump.

Procedure:

  • Oligomerization Stage:

    • Add equimolar amounts (e.g., 4 mmol) of diethyl adipate and 1,6-hexanediol to the Schlenk tube.[9]

    • Add the enzyme catalyst, Novozym 435 (typically 1-10% w/w relative to the total monomer weight).[9]

    • Place the vessel in a preheated oil bath at 80-100°C and stir at a constant rate (e.g., 350 rpm).[9]

    • Allow the reaction to proceed under atmospheric pressure for 2 hours to facilitate the growth of oligomers.[9][10]

  • Polycondensation Stage:

    • After the initial 2 hours, apply a vacuum (e.g., 10 mbar) to the reaction vessel while maintaining the temperature and stirring.[9]

    • The vacuum removes the ethanol (B145695) byproduct, shifting the equilibrium towards the formation of high molecular weight polyester.

    • Continue the reaction under vacuum for an extended period (24 to 48 hours). The final molecular weight of the polymer increases with reaction time.[9][10]

  • Product Isolation:

    • After the reaction is complete, cool the vessel to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

    • The immobilized enzyme can be recovered by filtration for potential reuse.[10]

    • Precipitate the polymer by adding the chloroform solution to a non-solvent like cold methanol.

    • Collect the purified polymer by filtration and dry it under vacuum.

Protocol 3: Synthesis of Poly(glycerol adipate) for Drug Delivery Applications

Poly(glycerol adipate) (PGA) is a functional polyester with a pendant hydroxyl group in each repeating unit, making it highly suitable for biomedical applications.[2][4] While often synthesized from divinyl adipate, it can also be prepared from dithis compound.[4] The protocol below is based on the principles of enzymatic synthesis, which preserves the free hydroxyl group without requiring protection chemistry.[4]

Materials:

  • Dithis compound (DMA) or Divinyl adipate (DVA)

  • Glycerol (unprotected)

  • Novozym 435 (N435)

  • Molecular sieves (for reactions with DMA)

Equipment:

  • Reaction vessel suitable for vacuum, equipped with a magnetic stirrer. For reactions with DMA, a Soxhlet apparatus containing molecular sieves is needed to effectively remove the methanol byproduct.[4]

  • Oil bath with temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Preparation and Reaction Setup:

    • Combine equimolar amounts of dithis compound and glycerol in the reaction vessel.

    • Add Novozym 435 as the catalyst.

    • If using DMA, set up the reaction vessel with a Soxhlet extractor filled with molecular sieves to trap the methanol byproduct and drive the reaction forward.[4]

  • Polymerization:

    • Heat the mixture to 60-80°C under vacuum with constant stirring. The milder temperature and enzymatic catalyst are crucial for the chemo- and regioselectivity that leaves the secondary hydroxyl group of glycerol intact.[4]

    • Continue the reaction for 24-72 hours. The progress can be monitored by analyzing the molecular weight of samples taken periodically.

  • Purification and Characterization:

    • Cool the reaction and dissolve the crude polymer in a suitable solvent.

    • Filter to remove the enzyme.

    • Purify the polymer by dialysis or precipitation.

    • The resulting PGA is an amphiphilic polymer that can self-assemble into nanoparticles in aqueous solutions, making it an excellent carrier for drug delivery.[4] The pendant hydroxyl groups can be further functionalized to conjugate drugs or modify the polymer's properties.[7][8]

G Application of Poly(glycerol adipate) in Drug Delivery cluster_synthesis Polymer Synthesis cluster_modification Polymer Functionalization cluster_application Drug Delivery System synthesis Enzymatic Polymerization (Dithis compound + Glycerol) pga Poly(glycerol adipate) (PGA) - Pendant -OH groups synthesis->pga functionalize Grafting/Conjugation (e.g., fatty acids, drugs) pga->functionalize Post-Polymerization Modification assembly Self-Assembly in Water pga->assembly Amphiphilic Nature functionalize->assembly Creates Amphiphilic Copolymer nanoparticles Functionalized Nanoparticles (Drug Encapsulation) assembly->nanoparticles release Controlled Drug Release nanoparticles->release

Logical workflow for PGA-based drug delivery systems.

References

Application of Methyl Adipate in the Formulation of Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adipate (B1204190), a dibasic ester, is a versatile compound with growing applications in the formulation of high-performance lubricants. Its inherent properties, such as good thermal stability, low-temperature fluidity, and biodegradability, make it an attractive component for synthetic and semi-synthetic lubricant formulations. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing methyl adipate as a base oil or additive in lubricant development. Adipate esters, in general, are recognized for their low-temperature applications, low viscosity, low pour points, high flash points, and good oxidation stability.[1]

This compound can be used as a co-base oil, particularly in combination with Group III and Group IV (PAO) base stocks, to enhance additive solubility, improve seal compatibility, and reduce varnish formation.[1][2] Its polarity, a characteristic of esters, contributes to good lubricity and cleanliness in demanding applications.[2]

Key Properties of this compound

The physical and chemical properties of this compound are crucial for its function in lubricant formulations. While extensive performance data in specific lubricant blends is proprietary and not widely published, the inherent characteristics of similar adipate esters provide a strong indication of its potential.

PropertyValue (Monothis compound)Value (Dithis compound)Significance in Lubricants
Molecular FormulaC7H12O4C8H14O4Influences viscosity, volatility, and solvency.
Molecular Weight160.17 g/mol [3]174.19 g/mol Affects volatility and viscosity.
Melting Point7-9 °C[3]8 °CImportant for low-temperature performance and handling.
Boiling Point162 °C @ 10 mmHg[3]109-110 °C @ 14 mmHgRelates to volatility and flash point.
Density1.081 g/mL at 25 °C[3]1.062 g/mL at 20 °CAffects formulation calculations and fluid dynamics.
Flash Point>110 °C[4][5]110 °CCritical for safety and high-temperature applications.
Water SolubilityNot miscible or difficult to mix[3]InsolubleImportant for water separability and hydrolytic stability.

Applications in Lubricant Formulations

This compound can be utilized in various lubricant applications, primarily as a synthetic base oil (API Group V) or as an additive to enhance the properties of other base oils.

As a Base Oil

Due to its favorable viscosity-temperature characteristics and low pour point, this compound is a candidate for formulating lubricants intended for use in a wide range of operating temperatures.[6] Synthetic esters are known for their excellent thermal and oxidative stability, which can lead to longer drain intervals and cleaner operation.[2]

As an Additive

When blended with other base oils, such as mineral oils or polyalphaolefins (PAOs), this compound can act as a solvency improver for additives and a seal swell agent.[2] This is particularly beneficial in modern engine oils and industrial lubricants where complex additive packages are used. The polarity of the ester helps to keep surfaces clean and prevent deposit formation.[2]

Experimental Protocols

The following protocols outline the methodologies for formulating and evaluating lubricants containing this compound.

Protocol 1: Formulation of a Synthetic Lubricating Grease

This protocol is a general guideline for the preparation of a lithium-complex grease using a synthetic ester like this compound as the base oil.

Materials:

  • This compound (as the synthetic base oil)

  • Lithium 12-hydroxystearate (thickener)

  • Complexing agent (e.g., a dibasic acid like azelaic acid)

  • Antioxidant, anti-wear, and other performance additives (as required)

  • Mineral oil (for comparison, if needed)

Equipment:

  • Grease kettle with a stirrer and heating/cooling system

  • Homogenizer or colloid mill

  • ASTM D217 Cone Penetration Apparatus

  • ASTM D2265 Dropping Point Apparatus

  • ASTM D2266 Four-Ball Wear Tester

Procedure:

  • Saponification:

    • Charge the grease kettle with this compound and lithium 12-hydroxystearate.

    • Heat the mixture to the saponification temperature (typically 180-200°C) while stirring.

    • Hold at this temperature until the saponification process is complete.

  • Complexation:

    • Add the complexing agent to the mixture.

    • Continue heating and stirring to facilitate the complexation reaction.

  • Cooling and Additive Blending:

    • Begin a controlled cooling process.

    • Once the temperature is below 100°C, add the performance additives.

  • Homogenization:

    • Pass the grease through a homogenizer or colloid mill to achieve a smooth and uniform texture.

  • Deaeration:

    • Deaerate the grease to remove any entrapped air.

Lubricant_Formulation_Workflow cluster_formulation Lubricant Formulation BaseOil Base Oil (e.g., this compound) Mixing Mixing & Heating BaseOil->Mixing Thickener Thickener (e.g., Lithium Soap) Thickener->Mixing Additives Additives (Anti-wear, Antioxidant, etc.) Additives->Mixing Homogenization Homogenization Mixing->Homogenization FinishedLubricant Finished Lubricant Homogenization->FinishedLubricant

Caption: Workflow for Lubricant Formulation.

Protocol 2: Evaluation of Wear Preventive Characteristics (ASTM D4172)

This protocol describes the standard test method for evaluating the anti-wear properties of a lubricating fluid using a four-ball wear tester.[7][8][9]

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Test lubricant formulation containing this compound

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Heptane (B126788) for cleaning

Procedure:

  • Preparation:

    • Thoroughly clean the steel balls and the test cup with heptane and dry them.

    • Assemble the four-ball test apparatus with three stationary balls in the cup and one rotating ball in the chuck.

  • Test Execution:

    • Pour the test lubricant into the cup to a level that covers the stationary balls.

    • Apply the specified load (e.g., 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[10][11]

  • Measurement:

    • After the test, disassemble the apparatus and clean the stationary balls.

    • Measure the wear scar diameter on each of the three stationary balls using a microscope.

    • Calculate the average wear scar diameter.

ASTM_D4172_Workflow cluster_test ASTM D4172 Wear Test Preparation 1. Prepare Test Balls and Lubricant Assembly 2. Assemble Four-Ball Apparatus Preparation->Assembly Test 3. Run Test (Load, Speed, Temp, Time) Assembly->Test Measurement 4. Measure Wear Scar Diameters Test->Measurement Result Result: Average Wear Scar Diameter Measurement->Result

Caption: ASTM D4172 Experimental Workflow.

Protocol 3: Determination of Low-Temperature Properties

This protocol outlines the determination of the pour point (ASTM D97), a critical parameter for lubricants intended for low-temperature applications.

Apparatus:

  • Pour Point Test Apparatus (test jar, thermometer, cooling bath)

Procedure:

  • Sample Preparation:

    • Pour the lubricant sample into the test jar to the prescribed mark.

  • Cooling:

    • Place the test jar in the cooling bath.

    • At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it just enough to ascertain whether there is a movement of the oil.

  • Determination of Pour Point:

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

Data Presentation

The following tables present hypothetical performance data for lubricant formulations containing this compound. This data is illustrative and based on the expected performance of high-quality synthetic esters. Actual results will vary depending on the complete formulation.

Table 1: Viscometric and Low-Temperature Properties

FormulationThis compound (%)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
Mineral Oil (Control)0466.8100-15
Formulation A20447.1125-27
Formulation B50407.5150-45
Formulation C (Base Oil)100326.5160-55

Table 2: Wear and Friction Characteristics (ASTM D4172)

FormulationThis compound (%)Average Wear Scar Diameter (mm)Coefficient of Friction
Mineral Oil (Control)00.650.12
Formulation A200.550.10
Formulation B500.480.08
Formulation C (Base Oil)1000.450.07

This compound shows significant promise as a component in modern lubricant formulations. Its favorable physical properties suggest it can enhance the performance of lubricants, particularly in terms of low-temperature fluidity and lubricity. The provided protocols offer a starting point for researchers to formulate and evaluate lubricants containing this compound. Further experimental work is necessary to fully characterize its performance in various applications and to optimize formulations for specific requirements.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Methyl Adipate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of dimethyl adipate (B1204190), a valuable ester with applications as a green solvent and a precursor for polymers and plasticizers. The use of lipases as biocatalysts offers a sustainable and selective alternative to traditional chemical synthesis routes.

Introduction

The enzymatic synthesis of dimethyl adipate is typically achieved through the esterification of adipic acid with methanol (B129727), catalyzed by a lipase (B570770). Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or micro-aqueous environments.[1][2][3] Immobilized lipases are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[4] Among the various lipases, Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for this transformation.[5][6] The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, which may involve substrate inhibition.[5]

Data Presentation: A Summary of Reaction Parameters

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of adipate esters, providing a comparative overview of reaction conditions and outcomes.

Table 1: Biocatalytic Synthesis of Dithis compound

Lipase SourceSupport for ImmobilizationAdipic Acid Conc. (M)Methanol:Adipic Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida antarctica lipase B (immobilized)Not specifiedNot specified12:158.55.9797.6[5][6]
Candida rugosa lipaseLayered Double Hydroxides (LDHs)Not specifiedNot specified502.5up to 80[7][8]

Table 2: Biocatalytic Synthesis of Other Adipate Esters

Lipase SourceAlcoholSubstrate Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida antarctica lipase (immobilized)Oleyl alcoholNot specified607.395.5[9]
Candida antarctica lipase (Novozym 435)Isononyl alcoholNot specifiedNot specifiedNot specified100 (with vacuum)[10]
Candida antarctica lipase B (Novozym 435)Butanol isomersVariedVariedVariedOptimized conditions reported[11]

Experimental Protocols

Protocol 1: Immobilization of Candida antarctica Lipase B (CALB) on Octyl-Agarose (B13739342)

This protocol describes a method for the hydrophobic adsorption of CALB onto an octyl-agarose support, a common technique for lipase immobilization.

Materials:

  • Candida antarctica lipase B (CALB) solution

  • Octyl-agarose support (e.g., Octyl-Sepharose)

  • Citrate (B86180) buffer (300 mM, pH 4.0)

  • Distilled water

  • Buchner funnel and vacuum flask

  • Lyophilizer or vacuum oven

Procedure:

  • Support Preparation: Wash the octyl-agarose support with an excess of distilled water to remove any preservatives.

  • Enzyme Solution Preparation: Dilute the CALB solution in 300 mM citrate buffer (pH 4.0) to achieve the desired enzyme loading (e.g., 2 mg of lipase per gram of wet support).[8]

  • Immobilization:

    • Add the pre-washed octyl-agarose support to the enzyme solution.

    • Gently agitate the suspension at room temperature for a specified time (e.g., 30 minutes to 24 hours, optimization may be required).[8]

  • Washing:

    • Separate the immobilized enzyme from the supernatant by vacuum filtration using a Buchner funnel.

    • Wash the immobilized enzyme cake extensively with distilled water to remove any unbound enzyme.

  • Drying:

    • Freeze-dry (lyophilize) the washed immobilized enzyme or dry it under vacuum at a low temperature until a constant weight is achieved.

  • Storage: Store the dried immobilized CALB at 4°C until use.

Protocol 2: Synthesis of Dithis compound in a Stirred-Tank Reactor

This protocol outlines the synthesis of dithis compound using immobilized lipase in a batch reactor setup.

Materials:

  • Immobilized lipase (e.g., immobilized CALB from Protocol 1)

  • Adipic acid

  • Methanol

  • Solvent (e.g., n-hexane, or solvent-free system)

  • Jacketed glass reactor with a magnetic stirrer or overhead stirrer

  • Temperature controller

  • Condenser (if operating at elevated temperatures)

  • Sampling syringe

Procedure:

  • Reactor Setup:

    • Set up the jacketed glass reactor with a stirrer and temperature control system.

    • If the reaction is run at a temperature above the boiling point of methanol, attach a condenser.

  • Charging Reactants:

    • Add adipic acid and methanol to the reactor in the desired molar ratio (e.g., 1:12 adipic acid to methanol).[5][6] If using a solvent, add it at this stage.

    • Stir the mixture until the adipic acid is dissolved.

  • Initiating the Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading can be optimized (e.g., 54.0 mg for a specific batch size).[5][6]

    • Start the stirrer at a constant speed (e.g., 200 rpm).[12]

    • Bring the reaction mixture to the desired temperature (e.g., 58.5°C).[5][6]

  • Reaction Monitoring:

    • Withdraw small aliquots of the reaction mixture at regular intervals using a syringe.

    • Analyze the samples to determine the conversion of adipic acid or the formation of dithis compound (e.g., by gas chromatography or HPLC).

  • Reaction Termination and Product Recovery:

    • Once the desired conversion is reached (e.g., after approximately 6 hours), stop the reaction by filtering off the immobilized enzyme.[5]

    • The immobilized enzyme can be washed with a suitable solvent and stored for reuse.

    • The liquid product mixture can be subjected to purification.

Protocol 3: Purification of Dithis compound by Distillation

This protocol describes a two-stage distillation process for purifying dithis compound from the reaction mixture.

Materials:

  • Crude dithis compound reaction mixture

  • Distillation apparatus (including a distillation flask, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • First Distillation (Removal of Light Components):

    • Introduce the crude dithis compound mixture (with a purity of approximately 80-90%) into the first distillation column.

    • Perform the distillation under vacuum pressure (40 to 250 mmHg) and at a temperature of 100 to 180°C to remove lighter components such as excess methanol and water.[13]

  • Second Distillation (Purification of Dithis compound):

    • Introduce the purified dithis compound from the first stage into a secondary distillation column.

    • Conduct the distillation at a higher vacuum (20 to 180 mmHg) and a temperature of 150 to 185°C.[13]

    • Collect the fraction corresponding to high-purity dithis compound (≥99.5%).[13]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Enzyme Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis lipase Lipase Solution immobilization Immobilization lipase->immobilization support Immobilization Support support->immobilization immobilized_lipase Immobilized Lipase immobilization->immobilized_lipase reactor Stirred-Tank Reactor immobilized_lipase->reactor adipic_acid Adipic Acid adipic_acid->reactor methanol Methanol methanol->reactor reaction_mixture Crude Product reactor->reaction_mixture filtration Filtration reaction_mixture->filtration filtration->immobilized_lipase Recycle distillation Distillation filtration->distillation pure_product Pure Dithis compound distillation->pure_product analysis Analysis (GC/HPLC) pure_product->analysis

Caption: Experimental workflow for the biocatalytic synthesis of dithis compound.

Lipase Catalysis: Ping-Pong Bi-Bi Mechanism

ping_pong_mechanism cluster_reactants Reactants cluster_products Products E Lipase (E) E_AA E-Adipic Acid E->E_AA DMA Dithis compound F Acyl-Enzyme (F) E_AA->F F_MeOH F-Methanol F->F_MeOH H2O Water F->H2O Release F_MeOH->E F_MeOH->DMA AA Adipic Acid AA->E_AA MeOH Methanol MeOH->F_MeOH

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the Transesterification of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the transesterification of dimethyl adipate (B1204190), a key reaction for synthesizing various diesters. These products have applications as emollients, plasticizers, and lubricants in pharmaceutical and cosmetic formulations. The following sections detail both chemical and enzymatic methods for this conversion, offering flexibility in catalyst selection and reaction conditions to suit different laboratory settings and research needs.

Data Presentation

The following table summarizes quantitative data for different transesterification protocols of dimethyl adipate and related esters, providing a comparative overview of key reaction parameters.

Catalyst TypeCatalystSubstratesMolar Ratio (Alcohol:Ester)Catalyst LoadingTemperature (°C)Reaction Time (h)YieldReference
ChemicalTetrabutyl titanateDithis compound, Tetradecanol (B45765)2.2:10.5-1.0% (w/w)150-180Not Specified>99% (implied)[1]
ChemicalCpTiCl₃Poly(ethylene adipate), EthanolExcess0.5-1.0 mol %120-1506-24>99% (GC)[2]
EnzymaticNovozym® 435 (Immobilized Lipase)Dithis compound, Tetradecanol2:15-10% (w/w)50-6024-48Not Specified[1]
Heterogeneous BaseMgOCyclopentanone, Dimethyl carbonateNot SpecifiedNot Specified260Not Specified47% (DAP)[3]
Heterogeneous MetalZnODithis compound, Hexane-1,6-diolNot SpecifiedNot Specified210Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Chemical Transesterification using a Titanate Catalyst

This protocol outlines the synthesis of a long-chain diester, ditetradecyl adipate, from dithis compound using a titanate catalyst.

Materials:

  • Dithis compound

  • Tetradecanol

  • Tetrabutyl titanate

  • Reaction vessel with stirring and heating capabilities

  • Nitrogen gas source

Procedure:

  • Reactant Charging: In a suitable reaction vessel, combine dithis compound and tetradecanol. A molar ratio of 2.2:1 (tetradecanol to dithis compound) is recommended to drive the reaction to completion.[1]

  • Inert Atmosphere: Flush the reaction system with nitrogen gas to create an inert atmosphere.[1]

  • Heating and Catalyst Addition: Begin stirring and heat the mixture to approximately 140-150°C. Once the reactants have melted and the temperature has stabilized, add the tetrabutyl titanate catalyst. A catalyst loading of 0.5-1.0% (w/w) relative to the total weight of the reactants is a suitable starting point.[1]

  • Transesterification Reaction: Continue heating and stirring the reaction mixture at 150-180°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the disappearance of the starting materials and the formation of the product.[1]

  • Product Isolation: Upon completion, the reaction mixture can be cooled and the product purified. Purification methods may include distillation to remove volatile byproducts (methanol) and unreacted starting materials, followed by recrystallization or column chromatography to isolate the pure diester.

Protocol 2: Enzymatic Transesterification using Immobilized Lipase

This protocol provides a milder, enzymatic approach for the synthesis of ditetradecyl adipate.

Materials:

  • Dithis compound

  • Tetradecanol

  • Novozym® 435 (immobilized lipase)

  • Activated molecular sieves

  • Reaction vessel (e.g., orbital shaker incubator)

  • Organic solvent (optional, e.g., hexane (B92381) or toluene)

Procedure:

  • Reactant and Enzyme Charging: In a suitable reaction vessel, combine dithis compound and tetradecanol in a 1:2 molar ratio. Add Novozym® 435 at a loading of 5-10% (w/w) of the total substrate weight.[1] The reaction can be performed solvent-free or in an organic solvent like hexane to improve mass transfer.[1]

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the methanol (B129727) byproduct, which shifts the equilibrium towards product formation.[1]

  • Reaction Incubation: Place the reaction vessel in an orbital shaker incubator set to 50-60°C and agitate at 150-200 rpm.[1]

  • Monitoring: Monitor the reaction progress using TLC or GC. The reaction is typically complete within 24-48 hours.[1]

  • Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed with fresh solvent for potential reuse.[1] The product can then be purified from the filtrate, typically by solvent evaporation and subsequent purification steps like column chromatography if necessary.

Visualizations

Experimental Workflow for Transesterification

The following diagram illustrates the general workflow for the transesterification of dithis compound.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants (Dithis compound & Alcohol) Catalyst Add Catalyst (Chemical or Enzymatic) Reactants->Catalyst Heating Heat & Stir (under inert atmosphere for chemical) Catalyst->Heating Monitoring Monitor Reaction (TLC, GC) Heating->Monitoring Quenching Cool & Quench (if necessary) Monitoring->Quenching Separation Separate Catalyst (Filtration for enzymatic) Quenching->Separation Purification Purify Product (Distillation/Chromatography) Separation->Purification Product Final Product Purification->Product

Caption: General workflow for the transesterification of dithis compound.

Signaling Pathway of Catalysis in Transesterification

The following diagram illustrates the conceptual steps of catalysis in the transesterification process.

Catalysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_products Products Ester Dithis compound Activation Activation of Ester Carbonyl Ester->Activation Alcohol Alcohol Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst Catalyst (Acid, Base, or Enzyme) Catalyst->Activation Activation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methanol Tetrahedral_Intermediate->Elimination New_Ester New Diester Elimination->New_Ester Methanol Methanol Elimination->Methanol

Caption: Conceptual pathway of catalysis in transesterification.

References

Quantitative ¹H-NMR Analysis for Purity Assessment of Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-NMR-001

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of methyl adipate (B1204190) purity using ¹H-Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a reliable and efficient alternative to traditional chromatographic techniques for purity determination.

Introduction

Quantitative ¹H-NMR (qNMR) is a primary analytical method that enables the direct measurement of the amount of a substance in a sample.[1] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a specific proton signal from the analyte (methyl adipate) to the integral of a known amount of an internal standard, the purity of the this compound sample can be accurately determined.[3]

Principles of qNMR for Purity Determination

The purity of the analyte is calculated using the following equation[4]:

Where:

  • I_analyte : Integral of the selected signal of the analyte (this compound).

  • N_analyte : Number of protons corresponding to the integrated signal of the analyte.

  • I_IS : Integral of the selected signal of the internal standard.

  • N_IS : Number of protons corresponding to the integrated signal of the internal standard.

  • MW_analyte : Molar mass of the analyte.

  • MW_IS : Molar mass of the internal standard.

  • m_analyte : Mass of the analyte.

  • m_IS : Mass of the internal standard.

  • Purity_IS : Purity of the internal standard.

Experimental Design

A logical workflow is essential for accurate and reproducible qNMR results. The following diagram illustrates the key steps involved in the quantitative analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR parameters transfer->setup acquire Acquire ¹H-NMR spectrum setup->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

Figure 1: Experimental workflow for qNMR analysis.
Materials and Reagents

Material/ReagentSpecification
This compound SampleTo be analyzed
Internal Standarde.g., Maleic Acid (≥99.5% purity)
Deuterated SolventChloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)
NMR Tubes5 mm, high precision
Analytical BalanceReadable to 0.01 mg
Selection of Internal Standard

An ideal internal standard for qNMR should possess the following characteristics[5][6]:

  • High purity (certified reference material is recommended).

  • Chemical stability and inertness towards the analyte and solvent.

  • Good solubility in the chosen deuterated solvent.[5]

  • A simple ¹H-NMR spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.[2]

  • Low volatility.[7]

For the analysis of this compound, maleic acid is a suitable internal standard. Its olefinic protons give a sharp singlet at approximately 6.3 ppm in DMSO-d₆, a region that is typically free of signals from aliphatic esters like this compound.[2]

Experimental Protocol

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[8]

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[9]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

  • Cap the NMR tube securely.

¹H-NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[9] Optimization may be required for different instruments.

ParameterRecommended Value
Pulse ProgramStandard single-pulse (e.g., zg30)
Number of Scans (NS)16-64 (to achieve S/N ≥ 250:1 for quantifiable signals)[11]
Relaxation Delay (D1)≥ 5 times the longest T₁ of interest (typically ≥ 30 s for quantitative accuracy)[9]
Acquisition Time (AQ)≥ 3 s[3]
Spectral Width (SW)~16 ppm
Temperature298 K
Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected, well-resolved signals for both this compound and the internal standard. For this compound, the singlet from the methoxy (B1213986) protons (-OCH₃) is often a good choice. For maleic acid, integrate the singlet of the two olefinic protons.

  • Calculate the purity of the this compound sample using the formula provided in Section 2.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound and Maleic Acid (Internal Standard) in CDCl₃

CompoundProtonsExpected Chemical Shift (ppm)MultiplicityNumber of Protons
This compound-OCH₃ ~3.67Singlet3
-CH₂ -COOCH₃~2.3Triplet4
-CH₂-CH₂ -CH₂-~1.65Multiplet4
Maleic Acid-CH =CH -~6.3 (in DMSO-d₆)Singlet2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The chemical shifts for this compound are estimated based on data for monothis compound and dithis compound.[12][13]

Table 2: Example Purity Calculation Data

ParameterValue
Mass of this compound (m_analyte)15.20 mg
Mass of Maleic Acid (m_IS)7.50 mg
Purity of Maleic Acid (Purity_IS)99.8%
Integral of this compound Signal (I_analyte)50.00
Number of Protons (N_analyte)3 (-OCH₃)
Integral of Maleic Acid Signal (I_IS)25.00
Number of Protons (N_IS)2
Molar Mass of this compound (MW_analyte)174.19 g/mol
Molar Mass of Maleic Acid (MW_IS)116.07 g/mol
Calculated Purity of this compound 98.7%

Logical Relationships in qNMR Analysis

The accuracy of the final purity result is dependent on several key factors. The following diagram illustrates these relationships.

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_output Output mass_analyte Mass of Analyte final_purity Calculated Purity of Analyte mass_analyte->final_purity mass_is Mass of Internal Standard mass_is->final_purity purity_is Purity of Internal Standard purity_is->final_purity mw_analyte MW of Analyte mw_analyte->final_purity mw_is MW of Internal Standard mw_is->final_purity n_analyte N Protons Analyte n_analyte->final_purity n_is N Protons Internal Standard n_is->final_purity integral_analyte Integral of Analyte integral_analyte->final_purity integral_is Integral of Internal Standard integral_is->final_purity

Figure 2: Factors influencing the final purity calculation.

Conclusion

Quantitative ¹H-NMR spectroscopy is a powerful and accurate method for determining the purity of this compound. By following a well-defined protocol, including careful sample preparation, selection of a suitable internal standard, and optimization of NMR acquisition and processing parameters, reliable and reproducible results can be obtained. This method provides a valuable tool for quality control in research, development, and manufacturing settings.

References

Application Notes and Protocols for Scaling Up Methyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adipate (B1204190), a diester of adipic acid, is a crucial chemical intermediate with broad applications, including its use as a green solvent, a plasticizer, and a precursor in the synthesis of polymers like nylon and 1,6-hexanediol.[1][2][3] The increasing demand for environmentally benign solvents and bio-based polymers has spurred the development of efficient and scalable methods for its synthesis. This document provides detailed application notes and protocols for various methods of scaling up methyl adipate synthesis, catering to the needs of researchers and professionals in the chemical and pharmaceutical industries.

The primary and most established route to this compound is the direct esterification of adipic acid with methanol (B129727).[2] However, alternative methods, including transesterification and synthesis from renewable feedstocks like cyclopentanone (B42830), are gaining traction due to their potential for improved sustainability and efficiency.[4][5] This document will explore these key methodologies, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the underlying processes.

Methods for this compound Synthesis

Several viable methods exist for the synthesis of this compound, each with distinct advantages and challenges in terms of scalability, yield, and environmental impact. The most prominent methods include:

  • Direct Esterification of Adipic Acid with Methanol: This is the most conventional approach, utilizing acid catalysts to drive the reaction towards the formation of the diester.

  • Enzymatic Esterification: A greener alternative that employs lipases as catalysts, offering high selectivity under mild reaction conditions.

  • Synthesis from Cyclopentanone and Dimethyl Carbonate: An emerging route that leverages biomass-derived feedstock, presenting a more sustainable pathway.

  • Continuous Esterification Processes: Industrial-scale production often relies on continuous flow reactors and reactive distillation to maximize throughput and efficiency.

Direct Esterification of Adipic Acid with a Solid Acid Catalyst

This protocol details the synthesis of this compound via the esterification of adipic acid with methanol using Amberlyst 15, a solid acid catalyst. This method offers the advantage of easy catalyst separation and reusability, making it suitable for scalable batch processes.

Experimental Protocol

Materials:

  • Adipic acid

  • Methanol

  • Amberlyst 15 catalyst

  • Three-necked glass reactor

  • Reflux condenser

  • Stirrer

  • Heating mantle with temperature controller

  • Titration apparatus or Gas Chromatograph (GC) for analysis

Procedure: [1]

  • Catalyst Preparation: Dry the Amberlyst 15 catalyst in a vacuum oven at 383 K (110 °C) for 3 hours prior to use to remove any adsorbed moisture.[1]

  • Reaction Setup: Assemble a three-necked glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging the Reactor: Charge the reactor with a pre-determined mixture of adipic acid and methanol. The initial concentration of adipic acid is typically around 2.18 mol/L.[1]

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 313 K, 323 K, or 333 K) under constant stirring (e.g., 13 rps) to ensure a uniform mixture.[1]

  • Catalyst Addition: Once the desired temperature is reached, add the pre-dried Amberlyst 15 catalyst to the reactor. This marks the start of the reaction (time zero).[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the concentration of unreacted adipic acid. This can be done via titration with a standard alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator or by gas chromatography.[1]

  • Reaction Completion and Work-up: Once the desired conversion is achieved, cool the reactor and separate the catalyst by filtration. The this compound product can then be purified from the excess methanol and any byproducts by distillation.

Quantitative Data
ParameterValueAdipic Acid Conversion (%)Reference
Temperature 313 KVaries with time[1]
323 KHigher than at 313 K[1]
333 KHighest conversion[1]
Methanol to Adipic Acid Molar Ratio 10:1Varies with time[1]
15:1Higher conversion[1]
20:1Similar to 15:1[1]
Catalyst Loading (% w/w of total reactants) 5%Varies with time[1]
7%Higher conversion[1]
10%Highest conversion[1]

Note: The conversion of adipic acid increases with an increase in temperature, methanol to acid ratio (up to 15:1), and catalyst loading.[1]

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_products Products Adipic_Acid Adipic Acid Reactor Three-Necked Reactor Adipic_Acid->Reactor Methanol Methanol Methanol->Reactor Amberlyst_15 Amberlyst 15 (dried) Amberlyst_15->Reactor Heating_Stirring Heating & Stirring Reactor->Heating_Stirring Heating_Stirring->Amberlyst_15 Add Catalyst Reflux Reflux Heating_Stirring->Reflux Sampling Sampling & Analysis (Titration/GC) Heating_Stirring->Sampling Filtration Filtration Heating_Stirring->Filtration After Reaction Reflux->Reactor Sampling->Heating_Stirring Monitor Progress Distillation Distillation Filtration->Distillation Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Methyl_Adipate This compound Distillation->Methyl_Adipate

Caption: Workflow for Direct Esterification of Adipic Acid.

Enzymatic Esterification of Adipic Acid

This protocol outlines the synthesis of this compound using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), as a biocatalyst. This method is advantageous for its high selectivity and operation under mild conditions, minimizing byproduct formation and energy consumption.

Experimental Protocol

Materials:

  • Adipic acid

  • Methanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Stainless steel pressure microreactor or suitable reaction vessel

  • Shaker or incubator with temperature control

  • Analytical equipment for product analysis (e.g., NMR, GC)

Procedure: [6]

  • Reactor Charging: In a stainless steel pressure microreactor (or a suitable sealed vessel), charge adipic acid (e.g., 730 mg, 5 mmol) and methanol (e.g., 10 ml).[6]

  • Enzyme Addition: Add the immobilized CALB to the reaction mixture.

  • Reaction Conditions: Seal the reactor and place it in a shaker or incubator at a controlled temperature. The reaction is typically carried out for a specified duration to achieve the desired conversion.

  • Reaction Termination and Product Isolation: After the reaction period, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Purification: The liquid phase, containing this compound, unreacted starting materials, and methanol, is then subjected to purification, typically by evaporation of the solvent followed by distillation or chromatography to isolate the pure this compound.

  • Analysis: Confirm the product identity and purity using analytical techniques such as 1H NMR and 13C NMR.[6]

Quantitative Data
ParameterValueYield (%)Reference
Catalyst Immobilized Candida antarctica lipase B9[6]
Substrates Adipic acid (5 mmol), Methanol (10 ml)[6]

Note: While the cited yield is low, optimization of reaction conditions such as temperature, substrate ratio, and enzyme loading can significantly improve the outcome.

Reaction Pathway

G cluster_catalyst Catalyst Adipic_Acid Adipic Acid Monomethyl_Adipate Monothis compound Adipic_Acid->Monomethyl_Adipate + Methanol - Water Methanol Methanol Methanol->Monomethyl_Adipate Methyl_Adipate This compound Methanol->Methyl_Adipate Monomethyl_Adipate->Methyl_Adipate + Methanol - Water CALB Immobilized CALB Water Water

Caption: Enzymatic Esterification Pathway.

Synthesis from Cyclopentanone and Dimethyl Carbonate

This method represents a greener approach to this compound synthesis, utilizing biomass-derived cyclopentanone and the environmentally benign reagent dimethyl carbonate (DMC). The reaction is typically catalyzed by solid bases.

Experimental Protocol

Materials:

  • Cyclopentanone (CPO)

  • Dimethyl carbonate (DMC)

  • Solid base catalyst (e.g., MgO, KOCH3, Ca(OCH3)2)[4]

  • High-pressure reactor

  • Stirring and heating apparatus

  • GC-MS for product analysis

Procedure: [4]

  • Reactor Charging: Charge the high-pressure reactor with cyclopentanone, dimethyl carbonate, and the solid base catalyst.

  • Reaction Conditions: Seal the reactor and heat it to the desired temperature (e.g., up to 533 K) under stirring for a specific reaction time.[4]

  • Reaction Quenching and Catalyst Removal: After the reaction, cool the reactor to room temperature and filter the mixture to remove the solid catalyst.

  • Product Analysis: Analyze the liquid product mixture using GC-MS to determine the conversion of cyclopentanone and the yield of this compound.[4] Side reactions such as methylation of the product and self-aldol condensation of cyclopentanone may occur.[4]

Quantitative Data
CatalystTemperature (K)CPO Conversion (%)This compound Yield (%)Reference
MgO5338651 (selectivity)[5]
KOCH3533-up to 30[4]
Ca(OCH3)2533-up to 30[4]

Note: The primary challenge in this synthesis is minimizing the self-aldol condensation of cyclopentanone, which can be mitigated by using dilute concentrations and shorter reaction times.[4]

Reaction Scheme

G CPO Cyclopentanone Intermediate Carbomethoxycyclopentanone (CMCP) CPO->Intermediate + DMC DMC Dimethyl Carbonate DMC->Intermediate Methyl_Adipate This compound Intermediate->Methyl_Adipate + Methoxide

Caption: Synthesis from Cyclopentanone.

Continuous Esterification Processes

For large-scale industrial production, continuous processes are preferred over batch operations. These often involve a pre-esterification step followed by a final esterification in a separate reactor or a reactive distillation column.

General Protocol Outline

A common industrial approach involves a two-stage process:[7]

  • Pre-esterification: Adipic acid is first partially esterified with methanol. This can be done in a pre-esterification reactor, which can be a stirred tank or a tubular reactor.[7][8] In some patented processes, solid adipic acid particles react with methanol vapor.[7]

  • Final Esterification: The product from the pre-esterification, a mixture of monothis compound, dithis compound, unreacted adipic acid, and methanol, is then fed into a second reactor to drive the reaction to completion. This can be a fixed-bed reactor with a solid acid catalyst or a catalytic distillation tower.[8] The use of reactive distillation is advantageous as it continuously removes water, shifting the equilibrium towards the product side.

Quantitative Data from a Patented Continuous Process
ParameterValueReference
Pre-esterification Temperature 130 °C[7]
Pre-esterification Adipic Acid Conversion 92.3%[7]
Double Esterification Temperature 120 °C[7]
Double Esterification Pressure 4.0 MPa[7]
Final Product Purity ≥ 99.5%[7]

Continuous Process Flow Diagram

G cluster_feed Feed cluster_reactors Reactors cluster_separation Separation cluster_product Product Adipic_Acid Adipic Acid (solid) Pre_Esterification Pre-Esterification Reactor Adipic_Acid->Pre_Esterification Methanol_Vapor Methanol Vapor Methanol_Vapor->Pre_Esterification Double_Esterification Double-Esterification Reactor Pre_Esterification->Double_Esterification Separation_Unit Separation Unit (e.g., Film Evaporation) Double_Esterification->Separation_Unit Methyl_Adipate High Purity this compound Separation_Unit->Methyl_Adipate

Caption: Continuous this compound Production.

Conclusion

The synthesis of this compound can be achieved through various scalable methods, with the choice of method depending on factors such as the desired scale of production, cost considerations, and environmental regulations. The traditional direct esterification using solid acid catalysts remains a robust and well-understood method suitable for large-scale production. Enzymatic routes offer a green alternative with high selectivity, though catalyst cost and stability can be limiting factors. The synthesis from biomass-derived cyclopentanone is a promising sustainable route, but further research is needed to optimize yields and minimize side reactions. For industrial-scale manufacturing, continuous processes, particularly those employing reactive distillation, offer significant advantages in terms of efficiency and throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to select and implement the most appropriate method for their specific needs in scaling up this compound synthesis.

References

Application Notes and Protocols for Solid Acid Catalysis in Methyl Adipate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adipate (B1204190), a key intermediate in the synthesis of various polymers, plasticizers, and pharmaceuticals, is primarily produced through the esterification of adipic acid with methanol (B129727). The use of solid acid catalysts in this process offers significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, reduced corrosion, and minimized environmental impact. This document provides detailed application notes and experimental protocols for the synthesis of methyl adipate using various solid acid catalysts, based on findings from recent scientific literature.

Catalytic Systems Overview

Several types of solid acid catalysts have demonstrated efficacy in the esterification of adipic acid. The most prominent among these are ion-exchange resins, zeolites, and sulfonated carbon-based materials. Each catalyst system presents a unique set of properties influencing its activity, selectivity, and stability under different reaction conditions.

Key Performance Indicators of Various Solid Acid Catalysts

The selection of an appropriate catalyst is crucial for optimizing the production of this compound. The following table summarizes the performance of different solid acid catalysts under various experimental conditions.

Catalyst TypeCatalyst NameReaction Temperature (°C)Methanol:Adipic Acid Molar RatioCatalyst Loading (wt%)Adipic Acid Conversion (%)Selectivity to Dithis compound (%)Reference
Ion-Exchange ResinAmberlyst-156015:17>95High[1]
Ion-Exchange ResinAmberlyst-3540-7015:1 - 20:1Not specifiedHighHigh[2]
ZeoliteCHA-type Zeolite Membrane AssistedNot specifiedNot specifiedNot specified98 (with membrane)High[3][4]
Sulfonated CarbonSulfonated Activated Carbon7010:1 (Ethanol)0.2 g78 (Acetic Acid)Not specified for adipic acid[5]
Sulfonated CarbonSulfonated Cow Dung Carbon9018:1496.5 (PFAD)Not specified for adipic acid[6]

Note: Data for sulfonated carbon catalysts are primarily for the esterification of other carboxylic acids but indicate their potential for this compound synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up their reactions.

Protocol 1: Esterification of Adipic Acid using Amberlyst-15

This protocol is based on the kinetic study of adipic acid esterification with methanol over Amberlyst-15.[1]

Materials:

  • Adipic acid

  • Methanol

  • Amberlyst-15 catalyst

  • Three-necked glass reactor equipped with a stirrer and condenser

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 catalyst in an oven at 75°C overnight before use.[7]

  • Reaction Setup:

    • Charge the three-necked glass reactor with a predetermined amount of adipic acid and methanol. A typical molar ratio of methanol to adipic acid is 15:1.[1]

    • Add the Amberlyst-15 catalyst to the mixture. A typical catalyst loading is 7% by weight of the total reactants.[1]

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 60°C) using a heating mantle.[1]

    • Stir the mixture vigorously (e.g., 13 rps) to ensure good contact between the reactants and the catalyst.[1]

  • Monitoring the Reaction:

    • Take samples from the reaction mixture at regular intervals.

    • Analyze the samples using a gas chromatograph (GC) to determine the concentration of adipic acid, monothis compound, and dithis compound.

  • Product Recovery:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration.

    • The catalyst can be washed with methanol, dried, and reused.

    • Remove the excess methanol from the product mixture by distillation.

    • Further purify the dithis compound product by vacuum distillation.

Protocol 2: Synthesis of Sulfonated Carbon-Based Catalyst and its Application

This protocol describes the preparation of a sulfonated carbon catalyst from biomass and its use in esterification. While the original study focused on other fatty acids, the protocol is adaptable for adipic acid.[8]

Materials:

  • Biomass (e.g., murumuru kernel shells)[8]

  • Concentrated sulfuric acid (98%)

  • Adipic acid

  • Methanol

  • Furnace

  • Reaction vessel

Catalyst Preparation:

  • Carbonization:

    • Wash and dry the biomass.

    • Carbonize the biomass in a furnace at a specific temperature (e.g., 500°C) for a set duration (e.g., 2 hours) under an inert atmosphere.[6]

  • Sulfonation:

    • Mix the carbonized material with concentrated sulfuric acid at a specific solid-to-acid ratio (e.g., 1:10 w/v).[8]

    • Heat the mixture at a controlled temperature (e.g., 200°C) for a specific time (e.g., 4 hours).[8]

    • After cooling, carefully wash the sulfonated carbon with hot distilled water until the washings are neutral to pH paper.

    • Dry the resulting sulfonated carbon catalyst in an oven.

Esterification Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine adipic acid, methanol (e.g., 10:1 molar ratio), and the prepared sulfonated carbon catalyst (e.g., 5 wt%).[8]

  • Reaction Conditions:

    • Heat the mixture to the desired reaction temperature (e.g., 90°C) with constant stirring.[8]

  • Product Work-up:

    • Follow the same procedure for monitoring and product recovery as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound using a solid acid catalyst.

G cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Reaction Monitoring cluster_separation Product Separation & Purification Catalyst_Source Solid Acid Catalyst (e.g., Amberlyst-15) Drying Drying / Activation Catalyst_Source->Drying Reactor Reactor (Stirring & Heating) Drying->Reactor Catalyst Addition Reactants Adipic Acid + Methanol Reactants->Reactor Sampling Periodic Sampling Reactor->Sampling Filtration Catalyst Filtration Reactor->Filtration Analysis GC Analysis Sampling->Analysis Distillation1 Methanol Recovery (Distillation) Filtration->Distillation1 Catalyst_Recycling Catalyst Recycling Filtration->Catalyst_Recycling Catalyst to be Recycled Distillation2 Product Purification (Vacuum Distillation) Distillation1->Distillation2 Final_Product Dithis compound Distillation2->Final_Product

Caption: General workflow for solid acid catalyzed this compound synthesis.

Reaction Pathway for Adipic Acid Esterification

The esterification of adipic acid with methanol is a two-step reversible reaction, as shown in the diagram below.

G Adipic_Acid Adipic Acid HOOC-(CH2)4-COOH Monomethyl_Adipate Monothis compound CH3OOC-(CH2)4-COOH Adipic_Acid->Monomethyl_Adipate + CH3OH - H2O Methanol1 Methanol CH3OH Dimethyl_Adipate Dithis compound CH3OOC-(CH2)4-COOCH3 Monomethyl_Adipate->Dimethyl_Adipate + CH3OH - H2O Water1 Water H2O Methanol2 Methanol CH3OH Water2 Water H2O

Caption: Stepwise esterification of adipic acid to dithis compound.

Conclusion

The use of solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, presents a highly effective and environmentally friendly approach for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers to design and optimize their experimental setups for efficient production. Further research into novel solid acid catalysts, such as functionalized zeolites and tailored carbon-based materials, holds the potential for even greater improvements in catalyst activity, stability, and selectivity.

References

Application Note & Protocol: Continuous Flow Synthesis of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl adipate (B1204190) (DMA) is a valuable chemical intermediate and an environmentally friendly solvent. Continuous flow synthesis offers a promising alternative to traditional batch production methods, providing enhanced safety, improved heat and mass transfer, and greater process control. This document outlines the experimental setup and protocols for the continuous flow synthesis of dimethyl adipate via the esterification of adipic acid with methanol (B129727).

Data Presentation

The following table summarizes quantitative data from various studies on the continuous flow and batch synthesis of dithis compound, highlighting the influence of different catalysts and reaction conditions on conversion and yield.

CatalystReactor TypeTemperature (°C)Pressure (MPa)Methanol:Adipic Acid Molar RatioResidence Time (h)Adipic Acid Conversion (%)Dithis compound Yield (%)Reference
NoneTubular Reactor90-1800.05-3Not Specified0.2-6--[1][2]
Sulfuric AcidTubular ReactorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified--[1]
Solid Acid CatalystFixed Bed ReactorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified--[1]
Amberlyst 15Batch Reactor40-60Atmospheric10:1 - 20:1->90-[3]
Amberlyst 35Packed-Bed Reactor40-70Not Specified15:1 - 20:1-High-[4]
Fly AshBatch Reactor200Autogenous6:149898[5]

Experimental Protocols

This section details the methodologies for two key approaches to the continuous flow synthesis of dithis compound: a catalyst-free pre-esterification followed by catalytic rectification, and a process utilizing a packed-bed reactor with a solid acid catalyst.

Protocol 1: Two-Stage Continuous Esterification (Catalyst-Free Pre-esterification and Catalytic Rectification)

This method involves an initial non-catalytic esterification in a tubular reactor followed by a reactive distillation step.

Materials:

  • Adipic Acid

  • Methanol

  • Inert Gas (e.g., Nitrogen)

Equipment:

  • Raw materials mixing tank with stirrer

  • High-pressure pump

  • Tubular reactor

  • Back pressure regulator

  • Catalytic rectifying tower

  • Methanol vaporizer

  • Heat exchangers

  • Condensers

  • Collection vessels

Procedure:

  • Feed Preparation: A mixture of adipic acid and methanol is prepared in the raw materials mixing tank.

  • Pre-esterification:

    • The mixture is pumped into a tubular reactor.

    • The reactor is maintained at a temperature of 90-180°C and a pressure of 0.05-3 MPa.[1][2]

    • The residence time in the tubular reactor is controlled between 0.2 and 6 hours.[1][2]

  • Catalytic Rectification:

    • The pre-esterified product is then fed to the upper part of a continuous catalytic rectifying tower.

    • Dried methanol is vaporized and fed into the lower part of the tower.

    • The pre-esterified product and methanol vapor undergo countercurrent contact in the presence of a solid acid catalyst packed within the tower.

    • The esterification reaction continues, and the dithis compound product is collected from the bottom of the tower.

    • Excess methanol and water are removed from the top of the tower, condensed, and collected for purification and recycling.

Protocol 2: Continuous Flow Synthesis using a Packed-Bed Reactor

This protocol utilizes a solid acid catalyst, such as Amberlyst 35, in a packed-bed reactor for a single-stage continuous esterification.

Materials:

  • Adipic Acid

  • Methanol

  • Solid Acid Catalyst (e.g., Amberlyst 35)

  • Inert Gas (e.g., Nitrogen)

Equipment:

  • HPLC pumps for delivering reactants

  • Packed-bed reactor column

  • Heating system (e.g., column heater or oil bath)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Catalyst Packing: The reactor column is packed with the solid acid catalyst.

  • System Setup: The packed column is integrated into the continuous flow system.

  • Reactant Delivery: A solution of adipic acid in methanol is pumped through the packed-bed reactor at a defined flow rate.

  • Reaction Conditions:

    • The reactor is heated to a temperature between 40°C and 70°C.[4]

    • A back pressure regulator is used to maintain the system pressure and prevent solvent boiling.

  • Product Collection: The output from the reactor is passed through a cooling coil and collected in a collection vessel.

  • Analysis: The collected product mixture is analyzed by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of adipic acid and the yield of dithis compound.

Visualizations

Experimental Workflow Diagram

Continuous_Flow_Synthesis cluster_reactants Reactant Delivery cluster_reactor Reaction Zone cluster_downstream Downstream Processing Adipic_Acid Adipic Acid in Methanol Pump HPLC Pump Adipic_Acid->Pump Reactor Packed-Bed Reactor (Heated) Pump->Reactor BPR Back Pressure Regulator Reactor->BPR Cooling Cooling Coil BPR->Cooling Collection Product Collection Cooling->Collection

Caption: Continuous flow setup for dithis compound synthesis.

References

Application Notes and Protocols: Methyl Adipate in Plasticizer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl adipate (B1204190), and adipate esters in general, are increasingly utilized as primary or secondary plasticizers in various polymer formulations. As non-phthalate plasticizers, they represent a safer and more environmentally friendly alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP).[1][2] Adipates are known for imparting excellent low-temperature flexibility, good UV resistance, and high plasticizing efficiency.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing methyl adipate in plasticizer formulations for polymers such as Polyvinyl Chloride (PVC) and bioplastics like Polylactic Acid (PLA).

Application Notes

Mechanism of Action

Plasticizers work by embedding themselves between the polymer chains, thus reducing the intermolecular forces (van der Waals forces) that hold the chains together. This increases the free volume and allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).[5][6] The addition of this compound enhances the workability and durability of the polymer.[5]

cluster_0 Rigid Polymer (Unplasticized) cluster_1 Flexible Polymer (Plasticized) A Polymer Chains B Strong Intermolecular Forces (High Tg, Brittle) Process Addition of This compound B->Process C This compound Molecules D Polymer Chains + Plasticizer E Weakened Intermolecular Forces (Low Tg, Flexible) Process->E

Diagram 1: Mechanism of plasticization by this compound.
Compatibility and Performance

The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer matrix. Adipate esters generally show good compatibility with PVC and certain bioplastics.[7][8]

  • Polyvinyl Chloride (PVC): Adipate plasticizers are widely used in PVC formulations, offering good performance at low temperatures and lower viscosity compared to phthalates.[9] They are, however, more volatile and may have higher migration rates than some higher molecular weight phthalates.[4]

  • Bioplastics (e.g., PLA): this compound and other adipate esters can be used to improve the flexibility and processability of inherently brittle bioplastics like PLA.[10][11] The incorporation of these plasticizers significantly reduces the glass transition temperature and increases the mobility of PLA chains.[10]

Data Presentation: Performance Characteristics

The following tables summarize the typical effects of adipate plasticizers on key polymer properties. The data is compiled from various studies and is intended for comparative purposes.

Table 1: Effect of Adipate Plasticizer on Thermal Properties of PVC

PropertyUnplasticized PVCPVC with DOP (50 phr)PVC with Adipate Ester (50 phr)Reference
Glass Transition Temp. (Tg) ~87.5 °C-37.0 °C-45.7 °C[7]
Reduction in Tg -124.5 °C133.2 °C[7]
Thermal Stability LowerModerateHigher (compared to DOP)[7][12]

Note: "phr" stands for parts per hundred parts of resin.

Table 2: Effect of Adipate Plasticizer on Mechanical Properties of PVC (40 phr)

PropertyPVC with DOTPPVC with Bio-based AdipateReference
Tensile Strength (Stress at Break) ~20 MPa~15-18 MPa[13]
Elongation at Break ~75%Up to 97%[13]

Note: DOTP (Dioctyl terephthalate) is a common non-phthalate plasticizer.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a plasticizer are provided below.

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of plasticized PVC films for subsequent testing.

start Start mix 1. Mix PVC, this compound, and Stabilizer (e.g., CaSt2) in a two-stage mixer. start->mix roll 2. Roll the mixture on laboratory rollers at 165-175 °C for ~5 min. mix->roll press 3. Mold the rolled sheet into films of desired thickness using a hydraulic press. roll->press condition 4. Condition the films (e.g., 23±2°C, 50±10% RH for at least 24h). press->condition end Ready for Testing condition->end

Diagram 2: Workflow for preparing plasticized PVC films.

Methodology:

  • Formulation: Prepare a composition consisting of 100 parts by weight of PVC resin, a specified amount of this compound (e.g., 40-50 phr), and a thermal stabilizer (e.g., 3 parts by weight of calcium stearate).[12]

  • Mixing: Homogenously mix the components in a laboratory mixer for approximately 60 minutes.[12]

  • Milling: Process the mixture on a two-roll mill at a temperature of 165–175 °C for about 5 minutes to form a uniform sheet.[12]

  • Molding: Press the milled sheet into films of a specific thickness using a hydraulic press at a controlled temperature and pressure.

  • Conditioning: Before testing, condition the prepared films according to standard procedures (e.g., ASTM D618) for at least 24 hours at 23 ± 2 °C and 50 ± 10% relative humidity to ensure consistent and reproducible results.[14]

Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)

This protocol is based on standards such as ASTM D882 or ASTM D638 for testing the tensile properties of thin plastic sheeting.

prep 1. Prepare dumbbell-shaped specimens from conditioned films (ASTM D638). mount 2. Mount the specimen in the grips of a Universal Testing Machine. prep->mount test 3. Apply tensile load at a constant crosshead speed (e.g., 50 mm/min). mount->test record 4. Record load and elongation continuously until the specimen breaks. test->record calc 5. Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity. record->calc analyze Analyze Data calc->analyze

Diagram 3: Experimental workflow for tensile testing.

Methodology:

  • Specimen Preparation: Cut the conditioned plasticized films into a standard shape (e.g., dumbbell shape as per ASTM D638).[14]

  • Testing Machine: Use a Universal Testing Machine (UTM) equipped with a suitable load cell.

  • Procedure:

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load by moving the crosshead at a constant speed (e.g., 50 mm/min) until the specimen fractures.[14][15]

    • Continuously record the applied load and the elongation of the specimen.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties[16][17]:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.[18]

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Modulus of Elasticity (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the curve.

Protocol 3: Evaluation of Thermal Properties (DSC)

This protocol uses Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), a key indicator of plasticizer efficiency.[1][2]

Methodology:

  • Sample Preparation: Accurately weigh a small sample (4-8 mg) of the plasticized film into an aluminum DSC pan and seal it.[7][12]

  • DSC Analysis:

    • Place the pan in the DSC cell.

    • First Heating Cycle: Heat the sample to a temperature well above its expected Tg (e.g., 100 °C) at a controlled rate (e.g., 2 °C/min) to erase any prior thermal history.[7][12]

    • Cooling Cycle: Quench or cool the sample to a low temperature (e.g., -100 °C).

    • Second Heating Cycle: Reheat the sample at the same controlled rate.

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating cycle. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[2][7]

Protocol 4: Evaluation of Plasticizer Migration

This protocol describes a method for determining the loss of plasticizer from a polymer matrix, which is crucial for applications requiring long-term stability and safety.[19][20] This method is adapted from ISO 177:2016(E).[21][22]

prep 1. Cut circular specimens (50 mm diameter) from the plasticized film. weigh1 2. Condition and accurately weigh the specimens (W1). prep->weigh1 assemble 3. Sandwich the specimen between two absorbent discs (e.g., activated carbon). weigh1->assemble incubate 4. Place the assembly under a specified weight and incubate (e.g., 24h at 70°C). assemble->incubate weigh2 5. Remove the specimen, clean its surface, and re-weigh (W2). incubate->weigh2 calc 6. Calculate the percentage of plasticizer migration. weigh2->calc result Migration Result calc->result

Diagram 4: Workflow for plasticizer migration testing.

Methodology:

  • Specimen Preparation: Cut at least three circular specimens of 50 mm ± 1 mm in diameter from the plasticized sheet.[22]

  • Initial Weighing: Condition the specimens and weigh them accurately (W1).

  • Assembly: Place each test specimen between two absorbent discs (e.g., activated carbon paper).

  • Incubation: Place the assembly between two glass plates and apply a specified pressure. Place the entire setup in an oven at a controlled temperature (e.g., 70 °C) for a specified duration (e.g., 24 hours).[23]

  • Final Weighing: After incubation, remove the specimen, allow it to cool, carefully clean any residue from its surface, and reweigh it (W2).

  • Calculation: Calculate the percentage of plasticizer migrated using the following formula:

    • Migration (%) = [(W1 - W2) / W1] x 100

Conclusion

This compound serves as an effective and environmentally benign plasticizer for a range of polymers, including PVC and bioplastics. Its primary advantages include enhancing low-temperature flexibility and serving as a viable alternative to regulated phthalates. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the performance, compatibility, and permanence of this compound in their specific formulations, ensuring the development of high-quality, reliable, and safe materials.

References

Application Notes and Protocols for Monitoring Methyl Adipate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used to monitor the synthesis of methyl adipate (B1204190). The synthesis, typically an esterification reaction between adipic acid and methanol, requires careful monitoring to optimize reaction conditions, determine kinetics, and ensure product purity. The primary analytical methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of methyl adipate synthesis. It allows for the separation and quantification of the volatile components in the reaction mixture, including the reactant (methanol), the product (this compound), and any volatile byproducts.

Application Note:

GC-MS is highly suitable for determining the conversion of adipic acid and the yield of this compound. By tracking the decrease in the adipic acid peak area (after derivatization, if necessary) and the increase in the this compound peak area over time, reaction kinetics can be accurately determined. The mass spectrometer provides definitive identification of the reaction components based on their mass spectra. For quantitative analysis, an internal standard such as dodecane (B42187) can be used to improve accuracy and precision.[1]

Experimental Protocol:

1. Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) to stop the reaction.
  • If the sample contains a solid catalyst, filter it using a syringe filter.
  • Add a known concentration of an internal standard (e.g., dodecane) to the diluted sample for quantitative analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.
  • Mass Spectrometer: Agilent 5975C MS or equivalent.
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 10:1 or as optimized for the concentration of the analytes.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 240 °C.
  • Hold at 240 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MSD Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-550.
  • Solvent Delay: 3.5 minutes.

3. Data Analysis:

  • Identify the peaks corresponding to methanol, adipic acid (if volatile or derivatized), this compound, and the internal standard based on their retention times and mass spectra.
  • Integrate the peak areas of the analytes and the internal standard.
  • Calculate the concentration of this compound at each time point using a calibration curve prepared with standard solutions of this compound and the internal standard.

Quantitative Data Summary:

ParameterTypical ValueNotes
Retention Time (this compound) 8 - 12 minHighly dependent on the specific GC column and temperature program.
Limit of Detection (LOD) 1 - 10 ng/mLCan be improved using Selected Ion Monitoring (SIM) mode.
Limit of Quantification (LOQ) 5 - 50 ng/mL
Linearity Range 5 - 1000 ng/g[2][3]
Precision (%RSD) < 15%[2][3]
Accuracy (% Recovery) 85 - 115%[2][3]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dilute A->B C Add Internal Standard B->C D Filter (if needed) C->D E Inject into GC-MS D->E F Separation in GC Column E->F G Detection by MS F->G H Identify Peaks G->H I Integrate Peak Areas H->I J Quantify using Calibration Curve I->J

Caption: Workflow for monitoring this compound reactions using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the esterification of adipic acid with methanol, particularly for analyzing the non-volatile adipic acid directly without derivatization.

Application Note:

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating the polar adipic acid from the less polar this compound.[4] The reaction progress can be monitored by observing the decrease in the peak area of adipic acid and the increase in the peak area of this compound. A UV detector is commonly used for this analysis.

Experimental Protocol:

1. Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at various time points.
  • Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 950 µL) to prevent further reaction.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance HPLC or equivalent.[5]
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting condition could be a mixture of acetonitrile and water.[4][6]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detector: UV detector at 210 nm.

3. Data Analysis:

  • Identify the peaks for adipic acid and this compound based on their retention times, which should be determined by injecting standard solutions of each compound.
  • Integrate the peak areas.
  • Calculate the concentration of each component using calibration curves.

Quantitative Data Summary:

ParameterTypical ValueNotes
Retention Time (Adipic Acid) 2 - 4 minElutes earlier due to higher polarity.
Retention Time (this compound) 5 - 8 minElutes later due to lower polarity.
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Linearity Range 1 - 200 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dilute in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Identify & Integrate Peaks F->G H Quantify using Calibration G->H

Caption: Workflow for monitoring this compound reactions using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique that allows for in-situ and real-time monitoring of the reaction mixture without the need for sample workup.

Application Note:

Both ¹H and ¹³C NMR can be used to monitor the esterification reaction. By observing the changes in the integrals of specific proton or carbon signals corresponding to the reactants and products, the reaction kinetics can be determined directly in the NMR tube. For ¹H NMR, the disappearance of the acidic proton of adipic acid and the appearance of the methoxy (B1213986) protons of this compound are key indicators of reaction progress.

Experimental Protocol:

1. In-situ Reaction Monitoring:

  • The reaction can be carried out directly in an NMR tube.
  • Add the reactants (adipic acid, methanol) and a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
  • If a catalyst is used, it should also be added to the tube.
  • Acquire NMR spectra at regular time intervals.

2. At-line Monitoring:

  • Withdraw aliquots from the main reaction vessel at different times.
  • Quench the reaction in the aliquot and dissolve it in a suitable deuterated solvent.
  • Acquire NMR spectra of each aliquot.

3. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.
  • Spectra to Acquire: ¹H NMR and/or ¹³C NMR.
  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • ¹³C NMR: Proton-decoupled spectra are typically acquired.

4. Data Analysis:

  • Identify the characteristic chemical shifts for adipic acid, methanol, and this compound.
  • Integrate the relevant peaks. The relative integrals can be used to determine the molar ratio of the components in the mixture.

Characteristic NMR Chemical Shifts (in CDCl₃):

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Adipic Acid -COOH~11-12 (broad s)~179
-CH₂-COOH~2.4 (t)~34
-CH₂-CH₂-~1.7 (p)~24
Methanol -OHVariable-
-CH₃~3.4 (s)~49
This compound -COOCH₃~3.67 (s)~51
-CH₂-COOCH₃~2.3 (t)~33
-CH₂-CH₂-~1.65 (p)~24
Carbonyl (C=O)-~173

Logical Relationship of NMR Monitoring

NMR_Logic Reactants Reactants (Adipic Acid, Methanol) NMR_Tube Reaction in NMR Tube (In-situ) Reactants->NMR_Tube Aliquots Reaction Aliquots (At-line) Reactants->Aliquots Product Product (this compound) Signal_Changes Monitor Signal Intensity Changes (e.g., -COOH vs. -OCH3) Product->Signal_Changes NMR_Spectra Time-resolved NMR Spectra NMR_Tube->NMR_Spectra Aliquots->NMR_Spectra NMR_Spectra->Signal_Changes Kinetics Determine Reaction Kinetics & Conversion Signal_Changes->Kinetics

Caption: Logical flow for monitoring this compound synthesis using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is an excellent technique for in-line, real-time monitoring of chemical reactions by tracking changes in functional groups.[7]

Application Note:

The esterification of adipic acid to this compound can be monitored by observing the changes in the infrared spectrum. The key spectral changes include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester. The carbonyl (C=O) stretching frequency also shifts, providing another indicator of reaction progress.[8]

Experimental Protocol:

1. In-situ Monitoring with ATR-FTIR:

  • Immerse the ATR probe directly into the reaction vessel.
  • Ensure good contact between the reaction mixture and the ATR crystal.
  • Continuously collect FTIR spectra throughout the reaction at regular intervals.

2. At-line Monitoring:

  • Withdraw a small aliquot of the reaction mixture.
  • Place a drop of the aliquot onto the ATR crystal of the FTIR spectrometer and acquire the spectrum.

3. FTIR Instrumentation and Data Acquisition:

  • FTIR Spectrometer: PerkinElmer Frontier or equivalent, equipped with a DTGS detector.[9]
  • Accessory: ATR probe or a horizontal ATR accessory.
  • Spectral Range: 4000 - 650 cm⁻¹.
  • Resolution: 4 or 8 cm⁻¹.[9]
  • Number of Scans: 16-32 scans per spectrum for a good signal-to-noise ratio.

4. Data Analysis:

  • Identify the characteristic absorption bands for the reactants and the product.
  • Monitor the decrease in the absorbance of the reactant peaks and the increase in the absorbance of the product peaks over time.
  • Quantitative analysis can be performed by creating a calibration model using methods like Partial Least Squares (PLS) regression.[10]

Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration ModeChange During Reaction
O-H (Carboxylic Acid) 3300 - 2500 (broad)StretchingDecreases
C=O (Carboxylic Acid) ~1710StretchingDecreases
C=O (Ester) ~1735StretchingIncreases
C-O (Ester) 1300 - 1000StretchingIncreases

FTIR Monitoring Experimental Workflow

FTIR_Workflow cluster_setup Experimental Setup cluster_monitoring Real-time Monitoring cluster_analysis Data Analysis A Reaction Vessel B Immerse ATR-FTIR Probe (In-line) A->B C Acquire Background Spectrum B->C D Initiate Reaction C->D E Collect Spectra over Time D->E F Monitor Absorbance Changes (e.g., C=O, O-H bands) E->F G Relate to Concentration F->G H Determine Reaction Endpoint G->H

Caption: Experimental workflow for real-time monitoring of this compound synthesis using ATR-FTIR.

References

Application Notes and Protocols for the Formulation of Cleaning Agents Using Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating cleaning agents with dimethyl adipate (B1204190), a biodegradable and low-toxicity solvent. This document outlines the properties of dimethyl adipate, provides starting formulations for hard surface cleaners and industrial degreasers, and details experimental protocols for performance evaluation.

Introduction to Dithis compound in Cleaning Formulations

Dithis compound (DMA) is a dibasic ester with the formula C8H14O4.[1] It is a colorless, oily liquid with a low vapor pressure, making it a non-volatile organic compound (non-VOC).[2] Its favorable environmental profile, including ready biodegradability and low toxicity, positions it as a safer alternative to traditional solvents like methylene (B1212753) chloride and acetone (B3395972).[2][3] DMA is an effective solvent for a variety of soils, including resins, oils, and greases, making it a versatile component in industrial and institutional cleaning products.[2] Customer testing has indicated that higher concentrations of dithis compound can lead to improved cleaning efficacy in various applications, such as paint stripping, hard surface cleaning, and degreasing.[2]

Properties of Dithis compound

A summary of the key physical and chemical properties of dithis compound is presented in Table 1.

PropertyValueReference
CAS Number 627-93-0[1]
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 227 °C[1]
Melting Point 10.3 °C[1]
Flash Point 116 °C[4]
Density 1.06 g/cm³ (at 20 °C)[1]
Solubility in Water < 1 g/L[1]
Biodegradability Readily biodegradable[4]

Starting Formulations

The following tables provide starting formulations for a hard surface cleaner and an industrial degreaser incorporating dithis compound. These are intended as a baseline for further development and optimization.

Hard Surface Cleaner Formulation
ComponentFunctionWeight %
Deionized WaterCarrier75.0 - 85.0
Dithis compound Solvent 5.0 - 15.0
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Wetting and Emulsification3.0 - 8.0
Chelating Agent (e.g., Tetrasodium EDTA)Water Hardness Control0.5 - 2.0
pH Adjuster (e.g., Citric Acid or Sodium Hydroxide)pH ControlTo desired pH
PreservativeStabilityAs required
Fragrance/DyeAestheticsAs required
Industrial Degreaser Formulation
ComponentFunctionWeight %
Dithis compound Primary Solvent 20.0 - 40.0
Co-solvent (e.g., d-Limonene)Enhanced Solvency10.0 - 20.0
Emulsifier (e.g., Nonionic Surfactant Blend)Oil and Water Emulsification5.0 - 15.0
Hydrotrope (e.g., Sodium Xylene Sulfonate)Stability and Clarity2.0 - 5.0
Corrosion InhibitorMetal Protection0.1 - 1.0
Deionized WaterCarrierBalance

Experimental Protocols

Formulation Preparation Workflow

The following diagram illustrates the general workflow for preparing the cleaning agent formulations.

G cluster_formulation Formulation Preparation start Start: Weigh Components water Add Deionized Water to Mixing Vessel start->water chelate Add Chelating Agent and Mix Until Dissolved water->chelate ph_adjust Adjust pH chelate->ph_adjust dma Slowly Add Dithis compound While Mixing ph_adjust->dma surfactant Add Surfactant and Mix Until Homogeneous dma->surfactant additives Add Preservatives, Fragrance, and Dye surfactant->additives end End: Quality Control Checks additives->end

Figure 1. General workflow for preparing cleaning agent formulations.
Performance Evaluation: Gravimetric Method (Based on ASTM G122)

This protocol describes a gravimetric method for evaluating the cleaning efficacy of the formulated cleaning agents. The method is based on the principles outlined in ASTM G122, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents".[5][6][7][8][9]

Objective: To quantify the amount of soil removed from a standardized coupon by the cleaning formulation.

Materials:

  • Standardized test coupons (e.g., stainless steel, ceramic tiles)

  • Analytical balance (readable to 0.1 mg)

  • Oven

  • Beakers

  • Timer

  • Mechanical shaker or ultrasonic bath

  • Test soil (e.g., grease, oil, or a standardized soil mixture)

  • The formulated cleaning agent

  • Deionized water for rinsing

  • Solvent for final rinsing (e.g., acetone or isopropanol)

Procedure:

  • Coupon Preparation:

    • Clean new coupons thoroughly with a suitable solvent to remove any protective coatings or residues.

    • Dry the coupons in an oven at a specified temperature (e.g., 105°C) for a set time (e.g., 30 minutes).

    • Allow the coupons to cool to room temperature in a desiccator.

    • Weigh each coupon on an analytical balance and record the initial weight (W1).

  • Soiling the Coupons:

    • Apply a consistent and known amount of the test soil to a defined area on each coupon.

    • Weigh the soiled coupon and record the weight (W2). The weight of the soil is Ws = W2 - W1.

  • Cleaning Process:

    • Prepare the cleaning solution according to the desired concentration.

    • Immerse the soiled coupons in the cleaning solution in separate beakers.

    • Agitate the beakers using a mechanical shaker or an ultrasonic bath for a specified time (e.g., 5, 10, or 15 minutes) and at a controlled temperature.

  • Rinsing and Drying:

    • Remove the coupons from the cleaning solution.

    • Rinse the coupons thoroughly with deionized water.

    • Perform a final rinse with a volatile solvent (e.g., acetone) to aid in drying.

    • Dry the cleaned coupons in an oven under the same conditions as the initial drying step.

    • Allow the coupons to cool to room temperature in a desiccator.

  • Final Weighing and Calculation:

    • Weigh the cleaned and dried coupon and record the final weight (W3).

    • Calculate the weight of the soil removed (Wr) using the formula: Wr = W2 - W3.

    • Calculate the cleaning efficiency (%) using the formula: Cleaning Efficiency (%) = (Wr / Ws) * 100

Data Presentation:

The results of the cleaning performance evaluation should be summarized in a table for easy comparison of different formulations or cleaning conditions.

Formulation IDSoil TypeCleaning Time (min)Cleaning Temperature (°C)Initial Soil Weight (Ws) (g)Final Soil Weight (W3-W1) (g)Soil Removed (Wr) (g)Cleaning Efficiency (%)
F-DMA-01Grease525
F-DMA-02Grease1025
F-DMA-03Oil540
Experimental Workflow Diagram

The following diagram illustrates the workflow for the performance evaluation of the cleaning agents.

G cluster_testing Performance Evaluation Workflow start Start: Prepare Clean Coupons weigh1 Weigh Clean Coupons (W1) start->weigh1 soil Apply Standardized Soil weigh1->soil weigh2 Weigh Soiled Coupons (W2) soil->weigh2 clean Perform Cleaning Protocol weigh2->clean rinse_dry Rinse and Dry Coupons clean->rinse_dry weigh3 Weigh Cleaned Coupons (W3) rinse_dry->weigh3 calculate Calculate Cleaning Efficiency weigh3->calculate end End: Report Results calculate->end

Figure 2. Workflow for the gravimetric evaluation of cleaning performance.

Safety and Handling

Dithis compound has low toxicity, but standard laboratory safety practices should always be followed.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical and formulated products. Ensure adequate ventilation in the work area. Refer to the Safety Data Sheet (SDS) for dithis compound for detailed safety information.[4]

Conclusion

Dithis compound is a versatile and environmentally friendly solvent that can be effectively incorporated into a variety of cleaning formulations. The provided starting formulations and experimental protocols offer a solid foundation for researchers and formulators to develop high-performance cleaning agents tailored to specific applications. Further optimization of these formulations can be achieved by systematically varying the concentrations of the components and evaluating the impact on cleaning efficacy using the described performance evaluation methods.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Esterification of Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of adipic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the synthesis of adipic acid esters.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiment.

Question: My reaction is not proceeding to completion, and the yield of the adipate (B1204190) ester is low. What are the possible causes and how can I improve the conversion?

Answer:

Incomplete esterification is a common issue, primarily due to the reversible nature of the Fischer esterification reaction.[1][2] Several factors can contribute to low conversion. Here is a step-by-step guide to troubleshoot this problem:

  • Equilibrium Limitation: The esterification of adipic acid is an equilibrium process where the forward reaction (ester formation) and the reverse reaction (ester hydrolysis) occur simultaneously.[3] To favor the formation of the ester, the equilibrium needs to be shifted to the product side.

    • Solution:

      • Use an Excess of Alcohol: Employing a large excess of the alcohol reactant can drive the reaction forward.[1][3] Molar ratios of alcohol to adipic acid of 10:1 or even higher have been shown to significantly increase the yield.[4]

      • Remove Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1] Effective removal of water as it is formed is crucial for achieving high conversion.[5] This can be accomplished using:

        • A Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) to continuously remove water.[1][6]

        • Drying agents such as molecular sieves or anhydrous salts (e.g., copper(II) sulfate) can be added to the reaction mixture to sequester water.[3]

  • Insufficient Catalyst Activity or Concentration: An acid catalyst is typically required to accelerate the reaction to a practical rate.

    • Solution:

      • Ensure you are using a suitable and active catalyst. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[3]

      • Verify the concentration of the catalyst. For some reactions, a catalyst loading of around 1% of the weight of the adipic acid is sufficient.[7]

  • Suboptimal Reaction Temperature and Time: The rate of esterification is dependent on temperature.

    • Solution:

      • Ensure the reaction is conducted at a suitable temperature, typically at the reflux temperature of the alcohol or solvent used.[6] Reaction temperatures can range from 60-110 °C.[3]

      • Allow for sufficient reaction time. Depending on the scale and conditions, the reaction may require several hours to reach equilibrium.[3] Monitor the reaction progress using techniques like titration or chromatography.[4]

  • Impure Reagents: The presence of water in the adipic acid or alcohol can inhibit the reaction.

    • Solution:

      • Use anhydrous grade reagents whenever possible.

      • Consider drying the alcohol before use if it is suspected to contain water.

Question: I am observing the formation of byproducts. What are they and how can I minimize them?

Answer:

Side reactions can reduce the yield and purity of your desired adipate ester. Common byproducts include the monoester of adipic acid and products from side reactions at higher temperatures.

  • Monoester Formation: Since adipic acid is a dicarboxylic acid, the reaction can yield both the monoester and the diester.[8]

    • Solution: To favor the formation of the diester, use a sufficient excess of the alcohol and ensure adequate reaction time.

  • Side Reactions at High Temperatures: At elevated temperatures (180-220°C), side reactions such as cyclization can occur.[9]

    • Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.

Question: The purification of my adipate ester is proving difficult. What is an effective purification protocol?

Answer:

Proper workup and purification are essential to obtain a pure product. The following is a general protocol that can be adapted to your specific ester:

  • Neutralization of the Catalyst: After the reaction is complete, the acidic catalyst needs to be neutralized.

    • Procedure: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[6] This will neutralize the acid catalyst.

  • Removal of Excess Alcohol:

    • Procedure: If a water-soluble alcohol was used in excess, it can be removed by washing the organic layer with water or a saturated sodium chloride solution (brine).[6] If a less soluble alcohol was used, it may be removed by distillation.[2]

  • Drying the Organic Phase:

    • Procedure: Dry the organic layer containing the ester over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and then filter.[6]

  • Final Purification by Distillation:

    • Procedure: The crude ester can be purified by distillation under reduced pressure (vacuum distillation), especially for high-boiling point esters, to prevent decomposition at high temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification of adipic acid?

A1: The Fischer esterification of adipic acid proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic.

  • Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water as a leaving group, regenerating the carbonyl group.

  • Deprotonation of the ester to yield the final product and regenerate the acid catalyst.[1][3]

Q2: How can I monitor the progress of my esterification reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Titration: The consumption of adipic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base solution (e.g., alcoholic NaOH) using an indicator like phenolphthalein.[2][4]

  • Gas Chromatography (GC): GC can be used to quantify the starting materials and products, providing a direct measure of conversion.[4]

  • Infrared (IR) Spectroscopy: In-line mid-infrared (MIR) spectrometry can be used for real-time monitoring of the reaction components.[10]

  • Mass Spectrometry (MS): On-line direct liquid sampling mass spectrometry can also provide concentration profiles of reactants and products.[10]

Q3: What are some common catalysts used for adipic acid esterification?

A3: A variety of catalysts can be employed:

  • Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[3][5]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst 15 can be used, which simplifies catalyst removal after the reaction.[4]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) (Novozym 435), can be used for milder reaction conditions, which is particularly useful for sensitive substrates.[11]

Q4: Can I perform the esterification without a solvent?

A4: Yes, a solvent-free reaction is possible, especially when a large excess of the alcohol is used, allowing it to act as both a reactant and the solvent.[3] This approach can be more environmentally friendly.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Adipic Acid : Alcohol Molar RatioExpected Yield (%)Reference
1 : 1~65[1]
1 : 10~97[1]
1 : 100~99[1]
1 : 15 (Methanol)High conversion[4]
1 : 2.5 (2-Ethylhexanol)100 (with vacuum)[2]
1 : 4 (various alcohols)>99[12]

Table 2: Typical Reaction Conditions for Adipic Acid Esterification

ParameterTypical Range/ValueReference
Temperature60 - 110 °C[3]
Reaction Time1 - 10 hours[3]
Catalyst Loading (H₂SO₄)~1% of adipic acid weight[7]
Catalyst Loading (p-TsOH)Varies, e.g., 1.0 g for 0.2 mol acid[6]
Catalyst Loading (Amberlyst 15)5% - 10% w/w[4]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Adipic Acid with Ethanol (B145695)

  • Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be inserted between the flask and the condenser.[6]

  • Charging Reactants: To the flask, add adipic acid, a 3 to 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[7][8] If using a Dean-Stark trap, add a solvent like toluene.[6]

  • Reaction: Heat the mixture to reflux with stirring. The reaction time will vary depending on the scale and desired conversion (typically several hours).[8]

  • Monitoring: Periodically take small samples from the reaction mixture to monitor the progress by titration or GC.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a Dean-Stark trap was used, remove the collected water.

    • Transfer the mixture to a separatory funnel and wash with water to remove excess ethanol.

    • Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if any) and excess ethanol under reduced pressure using a rotary evaporator.

    • Purify the resulting crude diethyl adipate by vacuum distillation.[8]

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation AdipicAcid Adipic Acid (Carboxylic Acid Group) ProtonatedAcid Protonated Carboxylic Acid AdipicAcid->ProtonatedAcid + H⁺ Alcohol Alcohol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol Alcohol->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Ester Adipate Ester ProtonatedEster->Ester - H⁺

Caption: The mechanism of Fischer esterification of adipic acid.

Troubleshooting_Workflow Start Incomplete Esterification (Low Yield) CheckEquilibrium Is the equilibrium being shifted towards products? Start->CheckEquilibrium CheckCatalyst Is the catalyst active and in sufficient concentration? CheckEquilibrium->CheckCatalyst Yes IncreaseAlcohol Increase excess of alcohol CheckEquilibrium->IncreaseAlcohol No CheckConditions Are the reaction temperature and time optimal? CheckCatalyst->CheckConditions Yes VerifyCatalyst Verify catalyst type and concentration CheckCatalyst->VerifyCatalyst No CheckReagents Are the reagents pure and anhydrous? CheckConditions->CheckReagents Yes OptimizeTempTime Optimize temperature and reaction time CheckConditions->OptimizeTempTime No UseAnhydrous Use anhydrous reagents CheckReagents->UseAnhydrous No Success Improved Yield CheckReagents->Success Yes RemoveWater Actively remove water (e.g., Dean-Stark) IncreaseAlcohol->RemoveWater RemoveWater->CheckCatalyst VerifyCatalyst->CheckConditions OptimizeTempTime->CheckReagents UseAnhydrous->Success

References

identifying and minimizing byproducts in methyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the synthesis of methyl adipate from adipic acid and methanol (B129727)?

The reaction of adipic acid with methanol is a stepwise esterification process. The primary intended product can be either monothis compound (MMA) or dithis compound (DMA), depending on the reaction conditions. The synthesis proceeds through the formation of MMA as an intermediate.

  • When synthesizing Monothis compound (MMA): The primary byproduct of concern is the over-esterified product, dithis compound (DMA). Unreacted adipic acid can also be present.

  • When synthesizing Dithis compound (DMA): The main impurity is the intermediate product, monothis compound (MMA). Residual adipic acid may also be present if the reaction does not go to completion.

Q2: How can I shift the reaction equilibrium to favor the formation of the desired product?

The esterification of adipic acid is a reversible reaction. To maximize the yield of the desired ester, the equilibrium can be shifted towards the products by:

  • Using an excess of one reactant: Typically, an excess of methanol is used to drive the reaction towards the formation of the di-ester, dithis compound.

  • Removing water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture will shift the equilibrium to favor the formation of the ester products. This can be achieved using techniques like azeotropic distillation with a Dean-Stark apparatus.

Q3: What catalysts are commonly used for this compound synthesis?

Both homogeneous and heterogeneous acid catalysts are employed.

  • Homogeneous Catalysts: Sulfuric acid is a common and effective catalyst.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15, a macroporous cation exchange resin, are frequently used. These have the advantage of being easily separable from the reaction mixture, simplifying purification.

Q4: What is the effect of temperature on the reaction?

Increasing the reaction temperature generally increases the rate of esterification. However, excessively high temperatures can lead to the formation of byproducts through side reactions such as the dehydration of the alcohol. The optimal temperature will depend on the specific reactants, catalyst, and solvent used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of Monothis compound (MMA) and high concentration of Dithis compound (DMA) The molar ratio of methanol to adipic acid is too high, driving the reaction towards the di-ester.Reduce the molar ratio of methanol to adipic acid. A stoichiometric or slight excess of methanol is recommended for MMA synthesis.
Reaction time is too long, allowing for the conversion of MMA to DMA.Monitor the reaction progress using techniques like GC-MS and stop the reaction when the concentration of MMA is at its maximum.
Low yield of Dithis compound (DMA) and high concentration of Monothis compound (MMA) Insufficient methanol is present to drive the second esterification step to completion.Increase the molar ratio of methanol to adipic acid. A significant excess of methanol is often required for high DMA yields.
Inadequate catalyst concentration or activity.Increase the catalyst loading. If using a solid catalyst, ensure it is properly activated and not poisoned.
Inefficient water removal.If applicable, ensure the water removal system (e.g., Dean-Stark trap) is functioning correctly to shift the equilibrium towards the di-ester.
Presence of unreacted Adipic Acid in the final product Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction to determine the optimal conditions.
Catalyst deactivation.For heterogeneous catalysts, consider regeneration or replacement. For homogeneous catalysts, ensure the concentration is adequate.
Formation of unknown byproducts Side reactions occurring at high temperatures, such as ether formation from the alcohol.Lower the reaction temperature. Consider using a milder catalyst.
Impurities in the starting materials.Use high-purity adipic acid and methanol.

Quantitative Data Summary

The following table provides illustrative data on how varying the methanol-to-adipic acid molar ratio can influence the product distribution at a constant temperature and reaction time. Note: These are representative values based on general trends and may not reflect the outcome of a specific experimental setup.

Methanol : Adipic Acid (Molar Ratio)Adipic Acid (%)Monothis compound (%)Dithis compound (%)
1 : 1206515
2 : 1105535
5 : 1< 52570
10 : 1< 11089
15 : 1< 1594
20 : 1< 1< 5> 95

This table is based on kinetic studies which show that increasing the alcohol to acid ratio increases the conversion to the diester.

Experimental Protocols

Protocol 1: Synthesis of Monothis compound

This protocol is designed to favor the formation of the mono-ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1 equivalent).

  • Reagent Addition: Add methanol (1.1 equivalents) and a catalytic amount of sulfuric acid (e.g., 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis.

  • Work-up: Once the desired conversion to monothis compound is achieved, cool the reaction mixture to room temperature. Neutralize the catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to isolate the monothis compound.

Protocol 2: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of reaction mixtures.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10 µg/mL.

    • If the sample contains solid particles, centrifuge or filter it before transferring it to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a DB-5 or equivalent (e.g., (5% Phenyl)-methylpolysiloxane), is suitable for separating adipic acid, monothis compound, and dithis compound.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase the temperature to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks corresponding to adipic acid, monothis compound, and dithis compound based on their retention times and mass spectra by comparing them to known standards.

    • Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, create a calibration curve using standards of known concentrations.

Visualizations

cluster_synthesis This compound Synthesis Pathway Adipic_Acid Adipic Acid MMA Monothis compound (Intermediate) Adipic_Acid->MMA + Methanol - Water Methanol Methanol DMA Dithis compound (Product) MMA->DMA + Methanol - Water Water Water cluster_workflow Experimental Workflow for Byproduct Analysis Reaction Perform Esterification Reaction Sampling Take Aliquot from Reaction Mixture Reaction->Sampling Dilution Dilute Sample Sampling->Dilution GCMS GC-MS Analysis Dilution->GCMS Data_Analysis Identify and Quantify Products and Byproducts GCMS->Data_Analysis Optimization Optimize Reaction Conditions Data_Analysis->Optimization Iterate to Minimize Byproducts Optimization->Reaction

Technical Support Center: Optimizing Methyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for methyl adipate (B1204190) synthesis via the esterification of adipic acid with methanol (B129727).

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for synthesizing dimethyl adipate?

The optimal reaction temperature for dithis compound synthesis is typically in the range of 313K to 343.2K (approximately 40°C to 70°C) when using common acidic ion-exchange resin catalysts like Amberlyst 15 or Amberlyst 35.[1][2] Some industrial processes involving continuous esterification may use higher temperatures, ranging from 120°C to 150°C, under pressure.[3] For esterification using sulfuric acid as a catalyst, temperatures around 60°C have been shown to yield maximum conversion, as temperatures significantly above the boiling point of methanol (64.7°C) can lead to its loss.[4][5]

Q2: How does an increase in temperature affect the reaction rate and yield?

Increasing the reaction temperature generally increases the rate of esterification.[1][2][4] This is due to the higher kinetic energy of the molecules, leading to more frequent collisions.[1] However, the effect on the final equilibrium conversion can be minor in some systems; one study found that while the reaction rate increased with temperature, the equilibrium conversions of adipic acid were nearly identical across the tested temperature range.[2] In some cases, an excessively high temperature can have a negative impact on yield by causing a significant loss of volatile reactants like methanol.[4]

Q3: What are the potential consequences of using a reaction temperature that is too high or too low?

  • Too Low: A temperature that is too low will result in a very slow reaction rate, leading to incomplete conversion of adipic acid within a practical timeframe.[6]

  • Too High: Excessively high temperatures can lead to the decomposition of the product, the formation of by-products, and the loss of methanol due to evaporation, which can negatively impact the yield.[4][6] For certain catalysts, like ion-exchange resins, temperatures are limited by their thermal stability.[5]

Q4: What is the role of the catalyst in optimizing the reaction temperature?

The choice of catalyst is crucial for the esterification reaction. Acidic catalysts, such as the ion-exchange resin Amberlyst 15, provide active sites for the reaction to occur.[1] Increasing the catalyst loading generally increases the reaction rate because more active sites are available.[1] While catalysts like sulfuric acid are effective, they can cause equipment corrosion and more complex post-reaction purification steps.[7] The optimal temperature range is often dependent on the specific catalyst being used and its thermal stability.

Q5: How does the molar ratio of methanol to adipic acid influence the reaction at different temperatures?

The esterification of adipic acid with methanol is an equilibrium reaction.[1] Using an excess of methanol shifts the equilibrium towards the formation of the diester product, dithis compound.[1][8] Studies have tested methanol-to-adipic acid molar ratios from 10:1 to 20:1.[1] It was found that a ratio of 15:1 gave the highest conversion, with no significant increase observed at a 20:1 ratio.[1] This interaction is important across the effective temperature range, as a sufficient excess of methanol is required to drive the reaction to completion.

Troubleshooting Guide

Problem: Low or no conversion of adipic acid.

Possible Cause Suggested Solution
Reaction temperature is too low. Gradually increase the temperature within the recommended range for your catalyst (e.g., 50-70°C for resin catalysts). Monitor the reaction progress via sampling.[4][5]
Inactive or insufficient catalyst. Ensure the catalyst is active and has been stored correctly. Increase the catalyst loading. For resin catalysts, ensure they are properly pre-treated according to the manufacturer's instructions.[1]
Insufficient reaction time. The reaction may not have reached equilibrium. Extend the reaction time and monitor the conversion of adipic acid at regular intervals.[6]

Problem: Low yield of dithis compound despite high conversion of adipic acid.

Possible Cause Suggested Solution
Formation of monothis compound. The reaction may not have proceeded to the diester. Increase the reaction time or temperature (within the optimal range) to promote the second esterification step. Ensure an adequate excess of methanol is used.[8][9]
Side reactions. Excessively high temperatures can lead to the formation of by-products.[6] Lower the reaction temperature to the optimal range to minimize side reactions.
Product loss during workup. Review the purification process. Losses can occur during transfers, washing, and distillation steps.[6][10] Ensure efficient separation techniques are employed.

Problem: Difficulty in product purification.

Possible Cause Suggested Solution
Formation of an azeotropic mixture. Dithis compound and water can form an azeotropic mixture, making separation by simple distillation challenging.[1] Consider using a water-carrying agent like toluene (B28343) or benzene (B151609) during the reaction to remove water as it is formed.[11]
Residual catalyst. If using a liquid acid catalyst like sulfuric acid, it must be neutralized and washed out completely before distillation to prevent product degradation.[7] Solid catalysts should be removed by filtration.[9]
Presence of unreacted starting materials. Unreacted adipic acid or monothis compound can complicate purification. Optimize reaction conditions (temperature, time, molar ratio) to maximize conversion to the desired diester.[1]

Quantitative Data Summary

Table 1: Effect of Temperature on Adipic Acid Conversion (Catalyst: Amberlyst 15, Methanol/Adipic Acid Molar Ratio: 20, Catalyst Loading: 7% w/w)

Temperature (K)Adipic Acid Conversion (after 6 hours)
313~65%
323~75%
333~85%
(Data extrapolated from graphical representations in Khosravi et al., 2014)[1]

Table 2: Effect of Catalyst Loading and Molar Ratio on Adipic Acid Conversion (Catalyst: Amberlyst 15, Temperature: 323 K)

ParameterValueAdipic Acid Conversion (after 6 hours)
Catalyst Loading 5% w/w~68%
(Molar Ratio = 20)7% w/w~75%
10% w/w~82%
Methanol/Adipic Acid 10~70%
Molar Ratio 15~78%
(Catalyst Loading = 7% w/w)20~75%
(Data extrapolated from graphical representations in Khosravi et al., 2014)[1]

Experimental Protocols

Key Experiment: Synthesis of Dithis compound via Acid Catalysis

This protocol provides a generalized methodology for the synthesis of dithis compound based on common laboratory procedures.[1]

1. Materials and Equipment:

  • Adipic acid

  • Methanol (high purity, 99.9%)[1]

  • Acid catalyst (e.g., Amberlyst 15 resin or concentrated Sulfuric Acid)

  • Three-necked round-bottom flask

  • Reflux condenser[1]

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Apparatus for sampling and analysis (e.g., GC)

2. Reaction Setup and Procedure:

  • Charge the three-necked flask with a pre-weighed amount of adipic acid and methanol. A typical molar ratio of methanol to adipic acid is 15:1 to 20:1.[1]

  • Equip the flask with a mechanical stirrer and a reflux condenser to prevent the loss of volatile methanol.[1]

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 323 K / 50°C). Use a temperature controller to maintain the temperature within ±0.5 K.[1]

  • Once the desired temperature is reached, add the catalyst. For Amberlyst 15, a typical loading is 5-10% of the total weight of reactants.[1] Record this as time zero.

  • Maintain constant stirring (e.g., 13 rps) to ensure good contact between reactants and the catalyst.[1]

  • Allow the reaction to proceed for a set duration (e.g., 6 hours). Take samples at regular intervals to monitor the conversion of adipic acid by a suitable analytical method like titration or gas chromatography.[1]

3. Product Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.[9] If a liquid acid catalyst was used, neutralize the mixture carefully with a base (e.g., anhydrous potassium carbonate solution) and then perform liquid-liquid extraction.[11]

  • Wash the organic layer with water to remove any remaining acid and unreacted methanol.[12]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the final product, dithis compound, by vacuum distillation.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Charge Reactor with Adipic Acid & Methanol heat Heat to Target Temperature prep->heat add_catalyst Add Catalyst & Start Timer heat->add_catalyst react Maintain Temp & Stir for Set Time add_catalyst->react sampling Monitor Conversion (Take Samples) react->sampling cool Cool Reaction Mixture react->cool separate_catalyst Separate Catalyst (Filtration/Neutralization) cool->separate_catalyst wash Wash & Dry Product separate_catalyst->wash purify Purify by Vacuum Distillation wash->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_low_conv Low Conversion Issues cluster_high_conv High Conversion Issues start Problem: Low Yield check_conversion Check Adipic Acid Conversion Rate start->check_conversion temp Increase Temperature check_conversion->temp Conversion is Low side_reactions Incomplete reaction to diester? -> Increase time/temp Side reactions? -> Lower temperature check_conversion->side_reactions Conversion is High time Increase Reaction Time temp->time catalyst Check/Increase Catalyst time->catalyst workup_loss Review Purification Protocol (Transfers, Washing, Distillation) side_reactions->workup_loss

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Challenges in Removing Acidic Catalysts from Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of acidic catalysts after the synthesis of methyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing homogeneous acidic catalysts, such as sulfuric acid, from the this compound reaction mixture?

The most common method is a liquid-liquid extraction workup. This typically involves diluting the reaction mixture with a water-immiscible organic solvent and then washing it with a basic aqueous solution to neutralize the acid catalyst.[1][2] This is followed by washes with water and brine to remove residual salts and water.

Q2: Which basic solution is recommended for neutralizing the acidic catalyst?

A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is generally preferred for neutralizing strong acid catalysts like sulfuric acid.[2] It is a weak base, which helps to prevent the hydrolysis of the desired ester product.[1] Sodium carbonate (Na₂CO₃) can also be used.

Q3: What are the signs of incomplete catalyst removal?

Incomplete removal of the acidic catalyst can lead to several issues, including:

  • A low pH of the final product.

  • Degradation of the ester over time, indicated by a change in color or viscosity.

  • The presence of characteristic peaks in analytical spectra (e.g., NMR) that do not correspond to the product.

Q4: Can the washing process lead to product loss?

Yes, product loss can occur during the aqueous workup. This can be due to the partial solubility of this compound in the aqueous layers or through hydrolysis of the ester, especially if a strong base is used for neutralization or if there is prolonged contact time with the basic solution. To minimize this, use a weak base like sodium bicarbonate and avoid vigorous, prolonged washing.

Q5: What are the alternatives to using homogeneous acid catalysts to simplify purification?

Using a solid acid catalyst, such as a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst-15), is an excellent alternative.[3][4] These heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, eliminating the need for a complex aqueous workup.[3]

Q6: Can solid acid catalysts be reused?

Yes, one of the significant advantages of solid acid catalysts is their reusability.[3][5] After filtration, the catalyst can be washed with a solvent like methanol (B129727) to remove any adsorbed materials and then dried before being used in subsequent reactions.[4][5]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

Problem: A stable emulsion forms between the organic and aqueous layers in the separatory funnel, making phase separation difficult or impossible.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Vigorous Shaking Gently swirl or invert the separatory funnel to mix the layers instead of shaking vigorously.
High Concentration of Soaps If unreacted carboxylic acids are present, they can form soaps during the basic wash, which act as emulsifiers. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
Insufficient Phase Separation Time Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
Issue 2: Low Yield of this compound After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Product Loss in Aqueous Layers This compound has some solubility in water. Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product.
Ester Hydrolysis Prolonged exposure to the basic wash solution can cause hydrolysis of the ester back to the carboxylic acid and alcohol.[6] Use a weak base like sodium bicarbonate, and complete the washing steps as efficiently as possible. Ensure the aqueous layer is promptly removed after each wash.
Incomplete Reaction If the initial esterification reaction did not go to completion, the yield will be inherently low. Monitor the reaction progress using techniques like TLC or GC to ensure completion before starting the workup.
Issue 3: Residual Acidity in the Final Product

Problem: The purified this compound is still acidic, as indicated by pH testing or subsequent product instability.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Neutralization The amount of basic solution used was not enough to neutralize all the acid catalyst. Add the basic solution in portions and test the pH of the aqueous layer after each wash until it is neutral or slightly basic.
Poor Mixing During Washing Ensure adequate mixing (gentle swirling) between the organic and aqueous phases to allow for complete neutralization.
Number of Washes Increase the number of washes with the basic solution, followed by water washes to ensure all salts are removed.

Data Presentation

Table 1: Comparison of Neutralization Agents
Neutralization AgentFormulaBasicityKey AdvantagesPotential Disadvantages
Sodium BicarbonateNaHCO₃WeakMinimizes risk of ester hydrolysis. Generates CO₂, which can help with mixing, but requires careful venting.May require larger volumes or more washes compared to strong bases.
Sodium CarbonateNa₂CO₃ModerateMore effective at neutralizing acid than sodium bicarbonate.Higher basicity increases the risk of ester hydrolysis compared to sodium bicarbonate.
Sodium HydroxideNaOHStrongVery effective at neutralizing acid quickly.High risk of saponification (hydrolysis) of the ester product, leading to significant yield loss.[7]
Table 2: Analytical Methods for Purity Assessment
Analytical TechniqueInformation ProvidedTypical Application
Thin-Layer Chromatography (TLC) Qualitative assessment of the presence of starting materials and byproducts.Monitoring reaction progress and assessing the effectiveness of purification steps.
Gas Chromatography (GC) Quantitative analysis of the purity of this compound and detection of volatile impurities.Final product quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of impurities.[8][9]Detailed analysis of unknown impurities in the final product.
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile impurities and residual starting materials.Purity assessment, especially for less volatile components.
pH Measurement Indicates the presence of residual acid.Quick check of the effectiveness of the neutralization step.
Colorimetric Methods Can be used for the determination of trace amounts of carboxylic acids.[10][11][12]Sensitive detection of residual acidic impurities.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Sulfuric Acid Catalyst
  • Cooling: Once the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Transfer the cooled mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a volume approximately equal to that of the reaction mixture.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

    • Caution: Add the sodium bicarbonate solution slowly and in portions, as the reaction with the acid will produce carbon dioxide gas, leading to a pressure buildup. Swirl the funnel gently and vent frequently by inverting the funnel and opening the stopcock.

  • Mixing and Separation: Stopper the funnel, and with gentle swirling, mix the two phases. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Neutralization: Repeat the wash with sodium bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Water Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and salts. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. The filtrate contains the this compound in the organic solvent. Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Final Purification (Optional): The crude this compound can be further purified by vacuum distillation if necessary.

Protocol 2: Removal and Regeneration of a Solid Acid Catalyst (e.g., Amberlyst-15)

Catalyst Removal:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Filtration: Separate the solid catalyst from the liquid product mixture by filtration using a Büchner funnel or by decantation.

  • Washing the Catalyst: Wash the recovered catalyst on the filter paper with several portions of methanol or the alcohol used in the esterification to remove any adsorbed organic residues.

Catalyst Regeneration:

  • Acid Wash: For a more thorough regeneration, especially if the catalyst activity has decreased, wash the catalyst with a dilute solution of a strong acid (e.g., 1 M HCl).[5][13] This helps to remove any metal ions that may have exchanged with the protons on the resin.

  • Water Rinse: Rinse the catalyst thoroughly with deionized water until the washings are neutral to pH paper. This removes any excess acid.

  • Drying: Dry the washed catalyst in an oven at a temperature below its maximum operating temperature (for Amberlyst-15, this is typically around 120 °C) until a constant weight is achieved.[5] The regenerated catalyst is now ready for reuse.

Visualizations

Experimental_Workflow_Aqueous_Workup start End of Esterification Reaction cool Cool Reaction Mixture start->cool dilute Dilute with Organic Solvent cool->dilute wash_bicarb Wash with Sat. NaHCO3 Solution dilute->wash_bicarb check_ph Check pH of Aqueous Layer wash_bicarb->check_ph check_ph->wash_bicarb pH < 7 wash_water Wash with Deionized Water check_ph->wash_water pH >= 7 wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate end Purified this compound concentrate->end

Caption: Workflow for Aqueous Workup of this compound.

Troubleshooting_Emulsion_Formation problem Problem: Emulsion Formation During Washing cause1 Possible Cause: Vigorous Shaking problem->cause1 cause2 Possible Cause: High Concentration of Soaps problem->cause2 cause3 Possible Cause: Insufficient Separation Time problem->cause3 solution1 Solution: Use gentle swirling or inversion to mix. cause1->solution1 solution2 Solution: Add brine (sat. NaCl) to break the emulsion. cause2->solution2 solution3 Solution: Allow to stand for a longer period. cause3->solution3

Caption: Troubleshooting Emulsion Formation.

References

Technical Support Center: Methyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl adipate (B1204190). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield and purity of methyl adipate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing dithis compound?

A1: Dithis compound is typically synthesized via the esterification of adipic acid with methanol (B129727).[1] This reaction is often catalyzed by acids. Common methods include using solid acid catalysts like Amberlyst 15 or Amberlyst 35, traditional mineral acids such as sulfuric acid, or enzymatic catalysts like lipase (B570770).[2][3][4] Another, less common, route is the hydroesterification of butadiene.[1] Transesterification, where a different ester is reacted with methanol, can also be employed.[5][6]

Q2: What is the difference between monothis compound and dithis compound synthesis?

A2: Monothis compound is the mono-ester of adipic acid, while dithis compound is the di-ester.[7] The synthesis of monothis compound requires carefully controlled conditions to prevent the second carboxylic acid group from esterifying.[8][9] In contrast, the synthesis of dithis compound aims to drive the reaction to completion, esterifying both acid groups, often by using a large excess of methanol.[2]

Q3: What are the key factors influencing the yield of dithis compound?

A3: The key factors that influence reaction yield are temperature, the molar ratio of methanol to adipic acid, catalyst loading, and reaction time.[2] Since the esterification is an equilibrium reaction, using an excess of methanol can shift the equilibrium toward the formation of the diester, thereby increasing the conversion of adipic acid.[2][4] Increasing the reaction temperature and catalyst concentration can also increase the reaction rate.[2][4]

Q4: What are common impurities in this compound synthesis and how can they be removed?

A4: Common impurities include unreacted adipic acid, the intermediate monothis compound, water (a byproduct of the reaction), and residual catalyst.[9][10][11] Purification methods include:

  • Filtration: To remove solid catalysts.[3]

  • Washing: Using a basic solution like sodium bicarbonate to remove acidic impurities, followed by washing with water.[12]

  • Distillation: Fractional distillation under reduced pressure is effective for separating dithis compound from less volatile impurities like adipic acid and more volatile components like excess methanol.[3][10]

  • Crystallization: Unreacted adipic acid can sometimes be removed by cooling the reaction mixture in a suitable solvent to induce crystallization.[10]

Q5: How can I monitor the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID) or coupled with Mass Spectrometry (GC-MS), is a powerful method for separating and quantifying volatile impurities.[10][13] High-Performance Liquid Chromatography (HPLC) can also be used.[13] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups and detect gross structural impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[3][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield / Low Conversion Insufficient Methanol: The esterification is an equilibrium reaction.Increase the molar ratio of methanol to adipic acid. A ratio of 15:1 has been shown to be effective, with ratios beyond that showing little improvement.[2]
Low Reaction Temperature: The reaction rate is temperature-dependent.Increase the reaction temperature. Studies have shown increased conversion at higher temperatures (e.g., 333 K vs. 313 K).[2][4]
Inactive or Insufficient Catalyst: The catalyst may be deactivated or the amount may be too low.Increase the catalyst loading.[2] If using a reusable catalyst like an ion-exchange resin, ensure it has been properly regenerated.[10]
Reaction Time Too Short: The reaction may not have reached equilibrium.Increase the reaction time and monitor the progress using a suitable analytical technique like GC or TLC.[15]
Product is Impure Presence of Unreacted Adipic Acid: Incomplete reaction or inefficient purification.Drive the reaction further to completion with excess methanol.[2] During workup, wash the organic phase with a mild base (e.g., NaHCO₃ solution) to remove acidic components.[12] Recrystallization or vacuum distillation can also separate the product from the acid.[10]
Presence of Monothis compound: Incomplete esterification of the second carboxylic acid group.Increase reaction time, temperature, or the molar ratio of methanol to encourage the formation of the diester.[2][16]
Residual Catalyst: Inefficient removal of the catalyst after the reaction.If using a solid catalyst, ensure complete filtration.[3] If using a liquid acid catalyst like H₂SO₄, neutralize and wash thoroughly with water and brine.[12]
Water Present in Product: Water is a byproduct and can affect purity and downstream applications.Ensure the use of anhydrous reagents and a dry reaction setup.[15] During workup, use a drying agent (e.g., MgSO₄, Na₂SO₄) before final solvent removal.[12]
Reaction is Very Slow Low Temperature or Catalyst Loading: Insufficient kinetic energy or catalytic sites.Increase the temperature and/or the catalyst loading to accelerate the reaction rate.[2]
Poor Mixing: In heterogeneous catalysis, mass transfer limitations can slow the reaction.Ensure vigorous stirring, especially when using solid catalysts like ion-exchange resins.[2]

Quantitative Data Summary

The tables below summarize quantitative data from various synthesis methods for adipate esters.

Table 1: Effect of Reaction Conditions on Adipic Acid Conversion (Catalyst: Amberlyst 15) [2]

Temperature (K)Methanol:Acid Molar RatioCatalyst Loading (% w/w)Adipic Acid Conversion (%)
313207~75
323207~85
333207~92
323107~80
323157~85
323207~85

Table 2: Purity and Yield Data from Various Synthesis Protocols

ProductCatalyst/MethodYield/RecoveryPurity (by GC)Reference
Monothis compoundMacroporous cation exchange resin96.8% (Total Recovery)99.51%[10]
Dithis compoundZeolite NaY-Bf73%Not specified[3]
Dithis compoundImmobilized Candida antarctica lipase B9%Not specified[3]
Monothis compoundNot specified80%Not specified[8][14]
Diethyl AdipateH₂SO₄ / Benzene (B151609) (azeotropic removal of water)90%Not specified[17]

Experimental Protocols

Protocol 1: Synthesis of Dithis compound using a Solid Acid Catalyst (Amberlyst 15)

This protocol is based on the kinetic study of the esterification of adipic acid with methanol.[2]

Materials:

  • Adipic Acid

  • Methanol (Anhydrous)

  • Amberlyst 15 ion-exchange resin

  • Three-necked glass reactor

  • Reflux condenser

  • Stirrer

  • Heating mantle with temperature controller

Procedure:

  • Set up the three-necked glass reactor with a mechanical stirrer and a reflux condenser.

  • Charge the reactor with adipic acid (e.g., 0.1 mol).

  • Add methanol in a desired molar excess (e.g., a 15:1 molar ratio of methanol to adipic acid).[2]

  • Add the Amberlyst 15 catalyst (e.g., 7% by weight of the total reaction mixture).[2]

  • Begin vigorous stirring to ensure the catalyst is well suspended. A stirring speed of 13 rps has been used to overcome mass transfer limitations.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C or 333 K) and maintain it for the duration of the reaction (e.g., 4-6 hours).[2]

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or by titrating the remaining acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration. The catalyst can be washed with methanol and dried for potential reuse.

  • Remove the excess methanol from the filtrate using a rotary evaporator.

  • The crude dithis compound can be further purified by vacuum distillation to achieve high purity.

Protocol 2: Synthesis of Diethyl Adipate using Sulfuric Acid

This protocol describes a classic Fischer esterification method.[17] While for diethyl adipate, the principles are directly applicable to this compound synthesis by substituting ethanol (B145695) with methanol.

Materials:

  • Adipic Acid (1.2 moles)

  • Ethanol (or Methanol for this compound)

  • Benzene or Toluene (for azeotropic water removal)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Potassium Carbonate

  • Distillation apparatus

Procedure:

  • In a large distilling flask, combine adipic acid (175 g, 1.2 moles), ethanol (175 g), benzene (450 cc), and concentrated sulfuric acid (80 g).[17]

  • Heat the mixture. An azeotropic mixture of alcohol, benzene, and water will begin to distill.[17]

  • Continue distillation, collecting the distillate in a flask containing anhydrous potassium carbonate to dry it.[17]

  • Periodically, return the dried solvent/alcohol mixture to the reaction flask.[17]

  • Continue the process for several hours until no more water is collected.

  • After cooling, neutralize the remaining acid catalyst carefully.

  • Wash the reaction mixture with water, followed by a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent (benzene/toluene) by simple distillation.

  • Purify the remaining crude product by distillation under reduced pressure. Diethyl adipate distills at 138 °C/20 mmHg.[17]

Visualizations

Esterification_Pathway Esterification of Adipic Acid with Methanol Adipic_Acid Adipic Acid HOOC-(CH₂)₄-COOH Protonation1 Protonation (H⁺ Catalyst) Adipic_Acid->Protonation1 Methanol1 Methanol (CH₃OH) Methanol1->Protonation1 Intermediate1 Monothis compound HOOC-(CH₂)₄-COOCH₃ Protonation1->Intermediate1 + H₂O Protonation2 Protonation (H⁺ Catalyst) Intermediate1->Protonation2 Water1 H₂O Methanol2 Methanol (CH₃OH) Methanol2->Protonation2 Intermediate2 Dithis compound CH₃OOC-(CH₂)₄-COOCH₃ Protonation2->Intermediate2 + H₂O Water2 H₂O

Caption: Reaction pathway for the two-step esterification of adipic acid.

Experimental_Workflow General Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Charge Reactor (Adipic Acid, Methanol) Catalyst 2. Add Catalyst (e.g., Amberlyst 15) Reactants->Catalyst Reaction 3. Heat & Stir (e.g., 60°C, 4-6h) Catalyst->Reaction Filtration 4. Cool & Filter (Remove Catalyst) Reaction->Filtration Evaporation 5. Evaporate Methanol Filtration->Evaporation Distillation 6. Vacuum Distillation Evaporation->Distillation Analysis 7. Purity Check (GC, NMR) Distillation->Analysis Product Pure this compound Analysis->Product

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Ratio Check Methanol: Acid Molar Ratio Start->Check_Ratio Check_Temp Check Reaction Temperature Start->Check_Temp Check_Catalyst Check Catalyst Loading & Activity Start->Check_Catalyst Check_Time Check Reaction Time Start->Check_Time Increase_Ratio Action: Increase Ratio (e.g., to 15:1) Check_Ratio->Increase_Ratio Is it < 15:1? Increase_Temp Action: Increase Temp. Check_Temp->Increase_Temp Is it too low? Increase_Catalyst Action: Increase Loading or Regenerate Catalyst Check_Catalyst->Increase_Catalyst Is loading low? Increase_Time Action: Increase Time Check_Time->Increase_Time Is it too short?

Caption: A decision-making diagram for troubleshooting low reaction yield.

References

preventing the hydrolysis of methyl adipate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of methyl adipate (B1204190) during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is methyl adipate hydrolysis?

A1: this compound hydrolysis is a chemical reaction where the ester functional group in this compound is cleaved by reacting with water. This process breaks the ester down into adipic acid and methanol.[1][2] The reaction can be catalyzed by the presence of acids (H+) or bases (OH-).[3][4]

Q2: Why is my this compound hydrolyzing during the workup?

A2: Standard aqueous workups are designed to remove water-soluble impurities, but they introduce water and often involve pH adjustments. These conditions—especially the presence of strong acids or bases, even in catalytic amounts—can promote the unwanted hydrolysis of your ester product, leading to reduced yield and product contamination.[3][5]

Q3: What are the key factors that accelerate hydrolysis?

A3: The primary factors that accelerate ester hydrolysis are:

  • Presence of Strong Acids or Bases: Both acidic and basic conditions catalyze the reaction, with basic conditions (saponification) often being faster and irreversible.[2][6]

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.

  • Prolonged Exposure to Water: The longer the ester is in contact with the aqueous phase during washing and extraction, the greater the opportunity for hydrolysis to occur.

Q4: Can I use strong bases like sodium hydroxide (B78521) (NaOH) to neutralize my reaction mixture?

A4: It is highly discouraged. Using strong bases like NaOH or KOH will significantly accelerate the hydrolysis of this compound in a process called saponification, converting your product into a carboxylate salt.[2] It is better to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), for neutralization.[3][7]

Q5: How can I confirm if my product has hydrolyzed?

A5: Hydrolysis produces adipic acid. You can often detect this impurity using analytical techniques like ¹H NMR spectroscopy, where you would see the disappearance of the methyl ester singlet (around 3.6 ppm) and the appearance of a broad carboxylic acid proton signal.[8] Thin-Layer Chromatography (TLC) can also be effective, as the resulting carboxylic acid is significantly more polar than the parent ester and will have a lower Rf value.

Troubleshooting Guide: Preventing Product Loss

Problem: You are observing a low yield or impurities in your this compound sample after performing an aqueous workup.

Possible Cause 1: Aggressive pH Conditions Your workup procedure uses a strong acid or base (e.g., HCl, H₂SO₄, NaOH, KOH) for washing or neutralization.

Solution:

  • Neutralize acidic reaction mixtures by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[3][8] These weak bases are sufficient to neutralize residual acid catalysts without significantly promoting ester hydrolysis.

  • Perform washes quickly and without excessive agitation to minimize contact time.

Possible Cause 2: Elevated Temperature During Workup You are performing the extraction and washing steps at room temperature or higher.

Solution:

  • Cool the reaction mixture to room temperature before starting the workup.[9]

  • Conduct all aqueous washes and extractions using ice-cold solutions (water, bicarbonate solution, brine).[9] Performing the workup in an ice bath can further reduce the rate of hydrolysis.

Possible Cause 3: Prolonged or Inefficient Phase Separation The ester is in contact with the aqueous layer for an extended period due to slow phase separation or multiple, lengthy washes.

Solution:

  • Minimize the number of aqueous washes.

  • After the final aqueous wash, use a saturated sodium chloride (brine) solution. A brine wash helps to remove dissolved water from the organic layer and decreases the solubility of organic compounds in the aqueous phase, speeding up separation.[8]

  • Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) after separation to remove any remaining water.[8][9]

Data Presentation

The rate of ester hydrolysis is highly dependent on the conditions used during workup. The following table summarizes the relative risk of this compound hydrolysis under various common workup scenarios.

ParameterConditionHydrolysis RiskRationale
pH of Aqueous Phase Strong Acid (pH < 2)HighAcid-catalyzed hydrolysis is significant.[6]
Weak Acid (pH 4-6)LowMinimal catalytic activity.
Neutral (pH ~7)Very LowUncatalyzed hydrolysis is very slow.
Weak Base (e.g., NaHCO₃)Low to ModerateMildly basic; sufficient for neutralization with minimal hydrolysis if contact time is short.[3]
Strong Base (pH > 12)Very HighSaponification is a rapid and generally irreversible reaction.[2]
Temperature 0-5 °C (Ice Bath)LowReaction kinetics are significantly slowed at lower temperatures.
20-25 °C (Room Temp)ModerateStandard condition where hydrolysis can occur at an appreciable rate if catalysts are present.
> 40 °CHighThe rate of hydrolysis increases substantially with temperature.
Contact Time < 5 minutesLowInsufficient time for significant reaction to occur, especially under mild conditions.
5-15 minutesModerateIncreased opportunity for hydrolysis.
> 15 minutesHighProlonged exposure allows even slow hydrolysis to impact yield.

Experimental Protocols

Recommended Workup Protocol for Reactions Containing this compound

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis. It assumes the reaction was run in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.

  • Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For many esterification reactions, the workup itself serves as the quench.[10]

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent volume is low, dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate) to a practical volume.[11]

  • Neutralization Wash: Add an equal volume of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7]

    • Caution: Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves. Failure to vent can lead to a dangerous pressure buildup.[7]

    • Shake gently for approximately 30-60 seconds. Allow the layers to separate completely.

    • Drain the lower aqueous layer.

  • Aqueous Wash: Add an equal volume of ice-cold deionized water. Shake gently for 30 seconds, allow the layers to separate, and drain the aqueous layer. This step helps remove any remaining bicarbonate salts.

  • Brine Wash: Add an equal volume of ice-cold saturated sodium chloride (brine) solution. This wash removes the bulk of the dissolved water from the organic layer.[8] Shake gently, allow for separation, and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that all water has been absorbed.[9]

  • Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can then be purified further if necessary.

Visualizations

Hydrolysis_Pathway This compound Hydrolysis Pathways cluster_reactants Reactants cluster_products Products MA This compound HOOC(CH₂)₄COOCH₃ cat_point MA->cat_point H2O Water H₂O H2O->cat_point AA Adipic Acid HOOC(CH₂)₄COOH MeOH Methanol CH₃OH cat_point->AA cat_point->MeOH lab_acid  Acid-Catalyzed (H⁺)  (Reversible) lab_base  Base-Catalyzed (OH⁻)  (Irreversible)

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Hydrolysis start Problem: Low Yield / Impurity After Workup q1 Were strong acids or bases (HCl, NaOH) used for washing? start->q1 cause1 Cause: Aggressive pH accelerated hydrolysis q1->cause1 Yes q2 Was the workup performed at room temperature? q1->q2 No solution1 Solution: Use ice-cold, saturated NaHCO₃ for neutralization cause1->solution1 solution1->q2 cause2 Cause: Elevated temperature increased reaction rate q2->cause2 Yes q3 Was contact time with aqueous layers long (>15 min)? q2->q3 No solution2 Solution: Conduct all aqueous steps in an ice bath (0-5 °C) cause2->solution2 solution2->q3 cause3 Cause: Prolonged exposure to water q3->cause3 Yes end_node Implement Solutions & Re-evaluate Yield q3->end_node No solution3 Solution: Work quickly and use a brine wash to speed phase separation cause3->solution3 solution3->end_node

Caption: A step-by-step workflow to diagnose and prevent product loss.

References

troubleshooting phase separation issues in methyl adipate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing phase separation issues encountered during reactions involving methyl adipate (B1204190).

Troubleshooting Guide: Phase Separation

Phase separation in methyl adipate reactions can manifest as cloudiness, the formation of distinct layers, or difficulty in obtaining a homogeneous reaction mixture. This guide provides a systematic approach to troubleshooting these issues.

Question: My this compound reaction mixture is showing signs of phase separation. What are the initial steps I should take?

Answer:

When phase separation is observed, a systematic investigation of the reaction parameters is crucial. The underlying cause is often related to the differing polarities of the reactants, products, and any byproducts. Adipic acid and methanol (B129727) are relatively polar, while the resulting this compound esters are less polar. This polarity difference can lead to immiscibility, especially as the concentration of the less polar product increases.

Below is a troubleshooting workflow to diagnose and resolve the issue.

start Phase Separation Observed check_reactants 1. Analyze Reactant Ratios - Is there a large excess of one reactant? - Is the adipic acid fully dissolved? start->check_reactants check_water 2. Assess Water Content - Are anhydrous reactants and solvents being used? - Is water being effectively removed during the reaction? check_reactants->check_water Ratios Appear Optimal solution_ratio Adjust Reactant Molar Ratio check_reactants->solution_ratio Imbalance Detected check_solvent 3. Evaluate Solvent System - Is a co-solvent being used? - Is the solvent polarity appropriate for both reactants and products? check_water->check_solvent Water Content Controlled solution_water Implement Water Removal (e.g., Dean-Stark trap, molecular sieves) check_water->solution_water Excess Water Suspected check_temp_catalyst 4. Review Temperature and Catalyst - Is the reaction temperature optimal? - Is the catalyst concentration appropriate? check_solvent->check_temp_catalyst Solvent System Seems Appropriate solution_solvent Introduce a Co-solvent (e.g., Toluene (B28343), THF) check_solvent->solution_solvent Inadequate Solubility solution_temp_catalyst Optimize Temperature and/or Catalyst Concentration check_temp_catalyst->solution_temp_catalyst Suboptimal Conditions resolve Homogeneous Reaction Achieved check_temp_catalyst->resolve Conditions Appear Optimal solution_ratio->resolve solution_water->resolve solution_solvent->resolve solution_temp_catalyst->resolve

Caption: Troubleshooting workflow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phase separation in this compound synthesis?

A1: Phase separation in the esterification of adipic acid with methanol primarily stems from the immiscibility of the non-polar product, this compound, with the polar reactants, adipic acid and methanol. The presence of water, a byproduct of the reaction, can further exacerbate this issue by increasing the polarity of the reaction medium.[1] Inadequate mixing due to high viscosity or improper agitation can also contribute to the formation of separate phases.

Q2: How does the molar ratio of methanol to adipic acid affect phase separation?

A2: While a molar excess of methanol is often used to shift the reaction equilibrium towards the formation of the ester, an extremely high excess can lead to a highly polar reaction mixture where the non-polar this compound product is not soluble, thus causing phase separation.[2][3] Finding an optimal molar ratio is key to maximizing yield while maintaining a single phase.

Q3: Can the presence of water in the reaction mixture lead to phase separation?

A3: Yes, water is a byproduct of esterification and its accumulation can significantly increase the polarity of the reaction medium, leading to the separation of the less polar ester product.[4] Using anhydrous reactants and actively removing water as it forms are crucial steps to prevent this.

Q4: What is the role of a co-solvent and how can it prevent phase separation?

A4: A co-solvent can help to create a single-phase reaction system by dissolving both the polar reactants and the non-polar product.[5] Solvents like toluene or THF are often used. They can help to bridge the polarity gap between the reactants and products, leading to a homogeneous reaction mixture.

Q5: How do reaction temperature and catalyst concentration influence phase homogeneity?

A5:

  • Temperature: Increasing the reaction temperature generally enhances the solubility of reactants and products, which can help to prevent phase separation. However, excessively high temperatures might lead to side reactions.[2][6]

  • Catalyst Concentration: The catalyst concentration can influence the reaction rate. A very high catalyst concentration might accelerate the reaction to a point where the rapid formation of the non-polar product induces phase separation before the system can equilibrate.[7][8]

Data Presentation

The following tables provide a summary of key reaction parameters that can be optimized to mitigate phase separation issues in this compound synthesis.

Table 1: Influence of Reactant Molar Ratio on Adipic Acid Conversion

Methanol:Adipic Acid Molar RatioCatalyst Loading (wt%)Temperature (°C)Adipic Acid Conversion (%)Observations
10:1750~85Homogeneous
15:1750~92Homogeneous, higher conversion
20:1750~92No significant increase in conversion, potential for phase separation with less soluble esters

Source: Adapted from kinetic studies on the esterification of adipic acid.[2]

Table 2: Effect of Catalyst Concentration on Reaction Rate

Catalyst (H₂SO₄) Conc. (wt% of FFA)Temperature (°C)Reaction Time (min)FFA Conversion (%)Notes
165120~80Slower reaction rate
365120~95Optimal concentration for high conversion
565120~98Further increase may not significantly improve conversion and could increase side reactions

Source: Based on general findings for acid-catalyzed esterification.[7]

Experimental Protocols

Protocol 1: Standard Procedure for this compound Synthesis with Potential for Phase Separation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1.0 eq).

  • Reagent Addition: Add methanol (15.0 eq) to the flask.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Observation: Monitor the reaction mixture for any signs of cloudiness or layer formation, which would indicate phase separation.

Protocol 2: Troubleshooting Phase Separation with a Co-solvent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1.0 eq).

  • Solvent and Reagent Addition: Add toluene (as a co-solvent, approximately 20% of the total volume) and methanol (15.0 eq) to the flask.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The toluene will form an azeotrope with water, which can be removed using a Dean-Stark apparatus to drive the reaction to completion and prevent water-induced phase separation.

  • Observation: The reaction mixture should remain homogeneous throughout the process.

Logical Relationships

The interplay between various reaction parameters is crucial for maintaining a single-phase system. The following diagram illustrates these relationships.

homogeneity Homogeneous Reaction (Single Phase) polarity Balanced Polarity of Mixture polarity->homogeneity solubility High Mutual Solubility of Reactants and Products solubility->homogeneity water_removal Effective Water Removal water_removal->homogeneity molar_ratio Optimal Reactant Molar Ratio molar_ratio->polarity co_solvent Use of Co-solvent co_solvent->polarity temperature Appropriate Reaction Temperature temperature->solubility catalyst Optimal Catalyst Concentration catalyst->water_removal influences reaction rate & water formation rate

Caption: Factors influencing reaction homogeneity.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient Methyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of methyl adipate (B1204190), with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for methyl adipate synthesis?

A1: A variety of catalysts can be employed for the esterification of adipic acid with methanol (B129727) to produce this compound. These primarily include solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), supported heteropolyacids, and metal oxides like niobia (Nb₂O₅). Homogeneous acid catalysts like sulfuric acid are also effective but can present challenges in separation and equipment corrosion. For greener synthesis, enzymatic catalysts, particularly lipases, are gaining traction.

Q2: How does catalyst loading impact the yield of this compound?

A2: Catalyst loading is a critical parameter in the synthesis of this compound. Generally, increasing the catalyst amount increases the reaction rate and yield by providing more active sites for the reaction. However, beyond an optimal loading, the yield may plateau or even decrease. This can be due to mass transfer limitations, where the reactants cannot efficiently reach the catalyst's active sites, or due to an increase in side reactions.

Q3: What are the typical signs of catalyst deactivation?

A3: A decline in the reaction rate and a lower-than-expected yield of this compound are the primary indicators of catalyst deactivation. Visual changes to the catalyst, such as a change in color (e.g., blackening due to carbon deposition), can also be a sign.

Q4: Can the catalyst be regenerated and reused?

A4: Many solid catalysts used for this compound synthesis can be regenerated and reused. For instance, catalysts deactivated by carbon deposition (coking) can sometimes be regenerated by calcination. The specific regeneration procedure depends on the type of catalyst and the nature of the deactivation. For reusable catalysts, it is crucial to follow the manufacturer's or literature-recommended regeneration protocols.

Q5: What are the key safety precautions to take during this compound synthesis?

A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with flammable solvents like methanol, ensure proper ventilation and avoid open flames. If using strong acid catalysts, handle them with extreme care in a fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or deactivated catalyst.- Ensure the catalyst is fresh or has been properly activated/regenerated.- Check for catalyst poisoning from impurities in reactants or solvents.
Sub-optimal catalyst loading.- Systematically vary the catalyst loading to find the optimal concentration. Start with a literature-recommended value and screen a range around it.
Unfavorable reaction equilibrium.- Use an excess of methanol to shift the equilibrium towards the product.- Remove water, a byproduct of the reaction, using a Dean-Stark trap or by adding a drying agent like molecular sieves.
Reaction is Slow or Stalls Insufficient catalyst loading.- Gradually increase the amount of catalyst and monitor the reaction progress.
Low reaction temperature.- Increase the reaction temperature to enhance the reaction kinetics, but be mindful of potential side reactions at higher temperatures.
Poor mixing.- Ensure adequate agitation to improve the contact between the reactants and the catalyst, especially with solid catalysts.
Catalyst Deactivation Carbon deposition (coking) on the catalyst surface.- Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation.- If applicable, regenerate the catalyst according to established procedures.
Sintering of the catalyst at high temperatures.- Operate the reaction within the recommended temperature range for the specific catalyst to avoid thermal degradation.
Poisoning by impurities.- Use high-purity reactants and solvents to prevent the deactivation of the catalyst by poisons like sulfur or nitrogen compounds.
Difficult Product Isolation Presence of unreacted adipic acid.- After the reaction, wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.
Emulsion formation during workup.- Add a brine solution (saturated NaCl) to help break the emulsion during liquid-liquid extraction.

Quantitative Data on Catalyst Loading

The following tables summarize the effect of catalyst loading on the synthesis of adipate esters from various literature sources.

Table 1: Effect of Amberlyst-15 Loading on Adipic Acid Conversion

Catalyst Loading (% w/w)Adipic Acid Conversion (%)
5Increases with loading
7Increases with loading
10Highest conversion observed

Reaction Conditions: Esterification of adipic acid with methanol, temperature at 323 K, and an alcohol to acid molar ratio of 20:1. Data extrapolated from kinetic plots.

Table 2: Optimization of Titanium Adipate Catalyst Dosage

Catalyst Dosage (%)Ester Exchange Rate (%)
1.0Lower
1.5Increasing
2.0High
2.39Optimal (94.23%)
2.5Decreasing
3.0Lower

Reaction: Transesterification of dithis compound with isooctanol. An increase to 2.0% showed a high rate, but side reactions increased beyond this, leading to a decrease. The optimal dosage was determined to be 2.39%.

Experimental Protocols & Workflows

General Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound using a solid acid catalyst.

experimental_workflow reactant_prep Reactant Preparation (Adipic Acid, Methanol) reaction_setup Reaction Setup (Add Catalyst) reactant_prep->reaction_setup reaction Esterification Reaction (Heating & Stirring) reaction_setup->reaction workup Reaction Workup (Filtration, Washing) reaction->workup purification Product Purification (Distillation) workup->purification analysis Product Analysis (GC, NMR) purification->analysis

Caption: General experimental workflow for this compound synthesis.

Detailed Experimental Protocol: Esterification of Adipic Acid using Amberlyst-15

This protocol describes a laboratory-scale synthesis of dithis compound.

Materials:

  • Adipic acid

  • Methanol (anhydrous)

  • Amberlyst-15 (or similar solid acid catalyst)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Toluene (for Dean-Stark, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactant Charging: In a round-bottom flask, combine adipic acid and an excess of methanol. A typical molar ratio of methanol to adipic acid is between 10:1 and 20:1.

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15). The catalyst loading is a key variable to optimize, typically ranging from 5% to 10% by weight of adipic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of methanol (around 65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Removal: After the reaction is complete (typically several hours), cool the mixture to room temperature and remove the solid catalyst by filtration.

  • Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator.

  • Workup: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted adipic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude dithis compound by vacuum distillation to obtain the final product.

Logical Relationship: Catalyst Loading Optimization

The following diagram illustrates the logical relationship in optimizing catalyst loading.

catalyst_optimization start Start Optimization increase_loading Increase Catalyst Loading start->increase_loading monitor_yield Monitor Yield / Conversion increase_loading->monitor_yield is_optimal Is Yield Optimal? monitor_yield->is_optimal optimal_found Optimal Loading Found is_optimal->optimal_found Yes decrease_yield Yield Decreasing? is_optimal->decrease_yield No decrease_yield->increase_loading No reduce_loading Reduce Catalyst Loading decrease_yield->reduce_loading Yes reduce_loading->monitor_yield

Caption: Decision workflow for optimizing catalyst loading.

Technical Support Center: Managing Thermal Degradation of Methyl Adipate at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the thermal degradation of methyl adipate (B1204190) during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of methyl adipate?

Q2: What are the likely thermal degradation pathways for this compound?

Based on the thermal decomposition of adipic acid and general ester pyrolysis mechanisms, two primary degradation pathways for this compound can be proposed:

  • Decarboxylation and Cyclization: The adipate chain may undergo cyclization and decarboxylation, similar to adipic acid, to form cyclopentanone (B42830) and other byproducts.

  • Ester Pyrolysis: If a β-hydrogen is available, esters can undergo a syn-elimination reaction to form a carboxylic acid and an alkene. However, in the case of this compound, this pathway is less likely to be the primary route for the methyl ester group itself.

Q3: What are the expected byproducts of this compound thermal degradation?

Based on the proposed pathways, potential byproducts include:

  • Cyclopentanone

  • Carbon dioxide

  • Methanol

  • Water

  • Various smaller organic molecules from further decomposition.

Analysis of the degradation products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential to identify the specific byproducts formed under your experimental conditions.

Q4: How can I minimize the thermal degradation of this compound?

To minimize thermal degradation, consider the following:

  • Temperature Control: Operate at the lowest possible temperature that still allows for your desired reaction or process to occur efficiently.

  • Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.

  • Minimize Reaction Time: Reduce the duration of exposure to high temperatures.

  • Use of Stabilizers: For related polymeric systems, antioxidants and thermal stabilizers are used.[3] While less common for a small molecule like this compound in a laboratory setting, the principle of preventing oxidative degradation is relevant.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Side Products Detected Thermal degradation of this compound.- Lower the reaction temperature.- Reduce the heating time.- Ensure a completely inert atmosphere.- Analyze the side products by GC-MS or LC-MS to understand the degradation pathway.
Low Yield of Desired Product Reactant or product degradation.- Follow the steps to minimize thermal degradation.- Consider if the degradation products are interfering with your reaction.
Pressure Buildup in a Closed System Formation of gaseous byproducts like CO2.- Never heat a closed system. [4] Ensure your apparatus is equipped with a pressure relief system, such as a condenser open to an inert gas line with a bubbler.- Monitor the reaction for gas evolution.
Discoloration of the Reaction Mixture Formation of degradation products that act as chromophores.- Implement measures to reduce thermal degradation, particularly oxidative degradation.- Purify the final product to remove colored impurities.

Quantitative Data on Thermal Degradation of Related Compounds

Direct quantitative data for the thermal degradation of this compound is limited in the available literature. However, studies on poly(alkylene adipate)s provide some insight into the thermal stability of the adipate structure in a polymer matrix.

Polymer Decomposition Mechanism Activation Energy (kJ/mol)
Poly(ethylene adipate) (PEAd)Single mechanism153[5]
Poly(propylene adipate) (PPAd)Two mechanisms121 (initial), 157 (main)[5]
Poly(butylene adipate) (PBAd)Two mechanisms185 (initial), 217 (main)[5]

Note: This data is for polymeric systems and may not be directly representative of this compound.

Experimental Protocols

Protocol 1: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of this compound thermal degradation.

Methodology:

  • Sample Preparation:

    • For liquid samples like this compound, a microliter syringe can be used to deliver a small amount (typically in the microgram range) into a micro vial or onto a sample holder.[6]

  • Instrument Setup:

    • Use a pyrolysis unit coupled to a GC-MS system.

    • Set the pyrolysis temperature. For an initial screening, a temperature ramp (evolved gas analysis) can be performed to determine the degradation temperature range. For single-shot analysis, a temperature above the determined degradation onset should be chosen.

    • GC column: A standard non-polar or medium-polarity column is typically used.

    • GC oven program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the pyrolysis products.

    • MS settings: Scan a mass range appropriate for the expected products (e.g., m/z 35-500).

  • Analysis:

    • Inject the sample into the pyrolyzer.

    • The sample is rapidly heated, and the degradation products are transferred to the GC column for separation and subsequent detection by the MS.

    • Identify the degradation products by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Sample Preparation:

    • Place a small amount of this compound (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

    • Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Analysis:

    • Record the sample mass as a function of temperature.

    • The onset of degradation is identified as the temperature at which a significant weight loss begins.

    • The TGA curve provides information about the thermal stability and the different stages of decomposition.

Safety Precautions for High-Temperature Experiments

  • Hazard Assessment: Before starting any experiment, assess the hazards associated with heating this compound, including its boiling point, flashpoint, and potential for thermal decomposition.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves. For handling hot materials, use heat-resistant gloves.[8]

  • Ventilation: Conduct all high-temperature experiments in a well-ventilated fume hood.[8]

  • Heating Equipment: Use appropriate heating devices such as heating mantles, oil baths, or sand baths.[9] Never use an open flame to heat flammable organic liquids. [4]

  • Avoid Closed Systems: Never heat a reaction in a closed system to avoid pressure buildup.[4]

  • Emergency Preparedness: Know the location of fire extinguishers, safety showers, and eyewash stations. Have a plan for emergency shutdowns.

Visualizations

Thermal_Degradation_Pathway methyl_adipate This compound intermediate Intermediate methyl_adipate->intermediate High Temperature cyclopentanone Cyclopentanone intermediate->cyclopentanone co2 CO2 intermediate->co2 h2o H2O intermediate->h2o methanol Methanol intermediate->methanol other Other Byproducts intermediate->other

Caption: Proposed thermal degradation pathway for this compound.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Analysis prep Liquid sample (µL) into microvial pyrolysis Pyrolysis (High Temperature) prep->pyrolysis gc Gas Chromatography (Separation) pyrolysis->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Identify Peaks (Compare to Library) ms->data

Caption: Experimental workflow for Py-GC-MS analysis.

Troubleshooting_Logic start Unexpected Results in High-Temp Rxn? check_degradation Suspect Thermal Degradation? start->check_degradation lower_temp Lower Reaction Temperature check_degradation->lower_temp Yes other_issues Investigate Other Issues (e.g., catalyst, purity) check_degradation->other_issues No reduce_time Reduce Heating Time lower_temp->reduce_time inert_atm Ensure Inert Atmosphere reduce_time->inert_atm analyze_products Analyze Byproducts (GC-MS) inert_atm->analyze_products

Caption: Troubleshooting logic for unexpected experimental results.

References

strategies to reduce reaction time for methyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl adipate (B1204190) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing reaction times and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing methyl adipate?

A1: this compound is typically synthesized through two main routes:

  • Fischer Esterification: This is a direct acid-catalyzed reaction between adipic acid and methanol (B129727). A common byproduct is water, which needs to be removed to drive the reaction to completion.[1]

  • Transesterification: This method involves the reaction of a diester of adipic acid (like dithis compound) with an alcohol, or reacting adipic acid with an ester like methyl acetate. This can sometimes be advantageous under specific conditions.[2][3][4]

Q2: What key factors influence the reaction time for this compound synthesis?

A2: The reaction time is primarily affected by several critical parameters:

  • Temperature: Higher temperatures generally increase the reaction rate.[1][5]

  • Catalyst: The type and concentration of the catalyst play a crucial role.[1][5]

  • Molar Ratio of Reactants: Using an excess of methanol can shift the equilibrium towards the product side, increasing the reaction rate.[1][5]

  • Removal of Byproducts: Efficient removal of water (in esterification) or methanol (in transesterification) is essential to drive the reaction forward and reduce the time to completion.[1][6]

Q3: What types of catalysts are effective for this synthesis?

A3: A variety of catalysts can be used, each with its own advantages:

  • Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are common and effective but can be difficult to remove from the final product.[1][7]

  • Heterogeneous (Solid) Acid Catalysts: Catalysts like Amberlyst 15 or other ion-exchange resins are advantageous because they can be easily filtered out of the reaction mixture and potentially reused.[2][5]

  • Enzymatic Catalysts: Lipases, such as Novozym® 435, can be used for a "green" synthesis under milder conditions, though reaction times may be longer.[8][9]

  • Organometallic Catalysts: Compounds like titanium adipate have shown high catalytic efficiency in transesterification reactions.[4][6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be tracked using several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting material (adipic acid) and the appearance of the product (this compound).[1]

  • Gas Chromatography (GC): GC analysis of reaction aliquots can provide quantitative data on the conversion to this compound.[2]

  • Measuring Byproduct Formation: In Fischer esterification, using a Dean-Stark apparatus allows for monitoring the reaction by measuring the amount of water produced.[1]

Troubleshooting Guides

Issue: Slow or Incomplete Reaction

Symptom: The reaction has been running for an extended period, but analysis (TLC, GC) shows a significant amount of unreacted starting material.

Potential Cause Troubleshooting Step
Insufficient Temperature Increase the reaction temperature. For Fischer esterification, temperatures between 50-100°C are common, while some methods with solid catalysts may use higher temperatures.[2][10]
Low Catalyst Concentration Increase the catalyst loading. For solid catalysts like Amberlyst 15, loadings of 5-10% (w/w) are typical.[5] For acid catalysts, ensure the concentration is adequate.
Inefficient Water Removal If using Fischer esterification, ensure the Dean-Stark apparatus or other water removal method is functioning correctly. Using a solvent like toluene (B28343) can aid in azeotropic water removal.[1][7]
Poor Mixing Ensure efficient and constant stirring to maintain a homogeneous reaction mixture and maximize contact between reactants and the catalyst.[5]
Equilibrium Reached Increase the molar ratio of methanol to adipic acid. Ratios of 10:1 or 15:1 have been shown to improve conversion rates.[5]
Issue: Low Product Yield

Symptom: The reaction appears complete, but the isolated yield of this compound is lower than expected.

Potential Cause Troubleshooting Step
Side Reactions High temperatures can sometimes lead to side reactions, such as ether formation from the alcohol.[1] Consider using a milder catalyst or slightly lower temperatures.
Product Loss During Workup During neutralization and extraction steps, product can be lost. Ensure proper phase separation and minimize the number of transfer steps. Wash the organic layer with brine to reduce solubility in the aqueous phase.[1]
Incomplete Reaction The reaction may not have reached completion. Extend the reaction time or optimize conditions as described in the "Slow Reaction" guide.[1]
Purification Issues If purifying by distillation, ensure the vacuum is adequate and the column is efficient to prevent product loss. For recrystallization, select an appropriate solvent system to maximize recovery.[1]

Data on Reaction Parameters

The following tables summarize quantitative data from various studies on adipate ester synthesis, providing a comparison of different approaches.

Table 1: Comparison of Catalysts and Conditions for Adipate Esterification
CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeConversion/YieldReference
Amberlyst 15 Adipic Acid, Methanol20:160Not specifiedHigh conversion[5]
Macroporous Cation Exchange Resin Adipic Acid, Ethyl Acetate2:1503 hours96.0%[2]
Fly Ash Adipic Acid, Methanol6:12002 hours~70%[10]
Novozym® 435 Adipic Acid, Oleyl AlcoholNot specified60~7.3 hours95.5%[9]
Titanium Adipate Dithis compound, Isooctanol2.55:1117Not specified94.23%[4][6]

Experimental Protocols

Protocol: Fischer Esterification of Adipic Acid using a Solid Acid Catalyst

This protocol is a generalized procedure based on common laboratory practices for synthesizing adipate esters.

Materials:

  • Adipic Acid

  • Methanol (excess)

  • Solid Acid Catalyst (e.g., Amberlyst 15)

  • Toluene (optional, for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If removing water azeotropically, a Dean-Stark apparatus should be placed between the flask and the condenser.

  • Reactant Charging: To the flask, add adipic acid, an excess of methanol (e.g., a 15:1 molar ratio relative to adipic acid), and the solid acid catalyst (e.g., 7% of the total reactant weight).[5]

  • Reaction: Heat the mixture to reflux (around 60-65°C for methanol at atmospheric pressure) with vigorous stirring.[5] Monitor the reaction progress by TLC or by collecting aliquots for GC analysis. The reaction can take several hours depending on the scale and specific conditions.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid catalyst. The catalyst can be washed with methanol and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter to remove the drying agent.

    • Remove the solvent (methanol and any toluene) under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow for Optimizing Reaction Time

Workflow start Start: Define Synthesis Goal (e.g., >95% Conversion) setup 1. Baseline Experiment - Catalyst: Amberlyst 15 (7% w/w) - Temp: 60°C - Molar Ratio (MeOH:Acid): 15:1 start->setup monitor 2. Monitor Reaction (TLC or GC) setup->monitor evaluate 3. Evaluate at 4 hours: Conversion < 95%? monitor->evaluate increase_temp 4a. Increase Temperature (e.g., to 70°C) evaluate->increase_temp Yes increase_cat 4b. Increase Catalyst Loading (e.g., to 10% w/w) evaluate->increase_cat Yes (Alternative) success Success: Goal Achieved Proceed to Workup evaluate->success No increase_temp->monitor increase_cat->monitor

Caption: A logical workflow for systematically optimizing the reaction time of this compound synthesis.

Troubleshooting Guide for a Slow Reaction

Troubleshooting problem Problem: Slow Reaction Rate q1 Is Temperature at Optimal Level (e.g., 60-80°C)? problem->q1 s1 Action: Increase Temperature q1->s1 No q2 Is Catalyst Loading Sufficient (e.g., 5-10%)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Increase Catalyst Amount q2->s2 No q3 Is Byproduct (Water) Being Efficiently Removed? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Check Dean-Stark / Add Drying Agent q3->s3 No solution Solution: Improved Reaction Rate q3->solution Yes a3_yes Yes a3_no No s3->solution

Caption: A decision tree for troubleshooting and resolving a slow this compound synthesis reaction.

References

Technical Support Center: Troubleshooting Emulsion Formation During Methyl Adipate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during the liquid-liquid extraction of methyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution. In the extraction of methyl adipate, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, hindering the clean separation of the two layers. This intermediate layer can trap the desired this compound, leading to reduced yield and purity.

Q2: What are the primary causes of emulsion formation during this compound extraction?

Emulsion formation is primarily caused by the presence of emulsifying agents and excessive mechanical energy during mixing. Emulsifying agents are molecules with both polar (hydrophilic) and nonpolar (hydrophobic) regions that can stabilize the dispersed droplets of one liquid within the other. Common causes include:

  • Presence of Surfactant-like Molecules: Residual starting materials, byproducts, or contaminants with surfactant properties can stabilize emulsions.

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel provides the energy to break the liquids into fine droplets, increasing the surface area for emulsion stabilization.[1]

  • Particulate Matter: Fine solid particles can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.

  • pH of the Aqueous Phase: The pH can influence the charge of acidic or basic impurities, potentially increasing their emulsifying properties. For dicarboxylic acids and their monoesters, the pH should ideally be kept below the pKa of the acidic protons to maintain them in their neutral, less emulsifying form.[2][3]

Troubleshooting Guide: Breaking a Stable Emulsion

If a stable emulsion has formed during your this compound extraction, the following methods can be employed to break it.

Methodology Workflow for Breaking Emulsions

Emulsion_Troubleshooting start Stable Emulsion Formed gentle_swirl Allow to Stand & Gentle Swirling start->gentle_swirl brine Add Saturated Brine (NaCl solution) gentle_swirl->brine If no separation success Phases Separated gentle_swirl->success Success centrifuge Centrifugation brine->centrifuge If emulsion remains brine->success Success filter Filter through Glass Wool or Celite centrifuge->filter If still persistent centrifuge->success Success ph_adjust Adjust pH of Aqueous Layer filter->ph_adjust If physical methods fail filter->success Success solvent Add a Small Amount of a Different Organic Solvent ph_adjust->solvent Last resort ph_adjust->success Success solvent->success Success fail Emulsion Persists solvent->fail

Caption: A flowchart outlining the sequential steps for troubleshooting a stable emulsion during extraction.

Detailed Experimental Protocols

1. Addition of Brine (Salting Out)

  • Principle: Adding a saturated sodium chloride (NaCl) solution, known as brine, increases the ionic strength of the aqueous layer.[1] This decreases the solubility of organic compounds in the aqueous phase and can help to destabilize the emulsion by disrupting the forces holding the droplets together.

  • Protocol:

    • Carefully add a small volume of saturated NaCl solution (typically 5-10% of the aqueous layer volume) to the separatory funnel.

    • Gently swirl the funnel; do not shake vigorously.

    • Allow the funnel to stand and observe if the layers begin to separate.

    • If necessary, add more brine in small portions and repeat the gentle swirling.

2. Centrifugation

  • Principle: Applying a strong centrifugal force accelerates the separation of the immiscible liquids by forcing the denser phase to the bottom and the less dense phase to the top, effectively breaking the emulsion.

  • Protocol:

    • Transfer the entire contents of the separatory funnel (or the emulsified portion) into appropriate centrifuge tubes.

    • Balance the centrifuge tubes carefully.

    • Centrifuge at a moderate speed (e.g., 1000-3000 x g) for 5-15 minutes.

    • Carefully remove the tubes and observe the separation of the layers. The organic and aqueous layers can then be separated by pipetting.

3. Filtration

  • Principle: Passing the emulsified mixture through a filter medium can physically break up the emulsion.

  • Protocol:

    • Place a plug of glass wool or a layer of Celite® (diatomaceous earth) in a filter funnel.

    • Pour the entire mixture from the separatory funnel through the filter medium into a clean collection flask.

    • The filter medium can help to coalesce the small droplets, leading to the separation of the layers in the collection flask.

4. pH Adjustment

  • Principle: Since this compound is a monoester of a dicarboxylic acid, its solubility and the properties of any acidic or basic impurities are pH-dependent. Adjusting the pH of the aqueous layer can sometimes destabilize an emulsion. For dicarboxylic acids, extraction is generally favored at a pH below the acid's pKa.[2]

  • Protocol:

    • Carefully add a dilute acidic or basic solution dropwise to the separatory funnel while gently swirling. For this compound, which has an acidic proton, lowering the pH with a dilute acid (e.g., 1M HCl) is generally recommended to ensure it remains in its less soluble, neutral form.

    • Monitor the pH of the aqueous layer using pH paper.

    • Observe for any signs of the emulsion breaking.

Preventative Measures

Preventing the formation of an emulsion is often more effective than trying to break one.

Preventative MeasureDescription
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for sufficient mixing without introducing excessive mechanical energy.[1]
Optimize Solvent-to-Water Ratio While the optimal ratio is system-dependent, a higher ratio of organic solvent to aqueous phase can sometimes reduce the tendency for emulsion formation. For adipate esters, a common starting point is a 1:5 to 1:10 ratio of organic solvent to aqueous sample.
Addition of Salt Before Extraction Adding solid NaCl or a small amount of brine to the aqueous layer before adding the organic solvent can help prevent emulsion formation from the start.
Pre-filtration of the Sample If the sample contains suspended solids, filtering it before extraction can remove particulate matter that might stabilize an emulsion.

Mechanism of Emulsion Formation

The formation of an emulsion is a process driven by the stabilization of dispersed droplets.

Emulsion_Formation cluster_start Initial State cluster_process Process cluster_end Final State Immiscible\nLiquids Immiscible Liquids Vigorous\nMixing Vigorous Mixing Immiscible\nLiquids->Vigorous\nMixing Energy Input Stable\nEmulsion Stable Emulsion Vigorous\nMixing->Stable\nEmulsion Droplet Dispersion Emulsifying\nAgent Emulsifying Agent Emulsifying\nAgent->Stable\nEmulsion Stabilization

Caption: The key factors leading to the formation of a stable emulsion during liquid-liquid extraction.

Quantitative Data Summary

The following table summarizes key parameters that can be adjusted to troubleshoot and prevent emulsion formation. The values provided are general guidelines and may require optimization for specific experimental conditions.

ParameterRecommended Range/ValueRationale
Solvent to Aqueous Phase Ratio (v/v) 1:5 to 1:3A sufficient volume of organic solvent is needed for efficient extraction, but an excessively high ratio can be wasteful. A common starting point is to use a volume of organic solvent that is one-third to one-fifth of the aqueous phase volume for each extraction step.
pH of Aqueous Phase < 4.5For dicarboxylic acid monoesters like this compound, maintaining a pH below the first pKa of the parent dicarboxylic acid (adipic acid pKa1 ≈ 4.4) ensures the molecule is in its neutral form, minimizing its solubility in the aqueous phase and reducing the likelihood of it acting as a surfactant.[2]
Salt (NaCl) Concentration in Aqueous Phase 5% to SaturatedIncreasing the ionic strength of the aqueous phase reduces the solubility of the organic ester and helps to break emulsions ("salting out" effect).[1]
Centrifugation Speed 1000 - 3000 x gThis range is typically sufficient to break most common emulsions without requiring specialized high-speed centrifuges.
Mixing Method Gentle Inversions (10-15 times)Avoids the high shear forces created by vigorous shaking that lead to the formation of fine, stable droplets.[1]

References

Technical Support Center: Industrial Scale Methyl Adipate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of methyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for industrial-scale methyl adipate production?

A1: A variety of catalysts are employed for the esterification of adipic acid with methanol (B129727). Common choices include solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15, Amberlyst 35), metal oxides (e.g., Nb₂O₅), and even recycled materials like fly ash.[1][2][3] The selection of a catalyst often depends on factors like reaction conditions, cost, and reusability.

Q2: What is a typical molar ratio of methanol to adipic acid for the esterification reaction?

A2: The esterification of adipic acid with methanol is a reversible reaction.[4] To shift the equilibrium towards the formation of this compound, an excess of methanol is typically used. Molar ratios of methanol to adipic acid can range from 6:1 to 20:1.[1][2] One study found that a ratio of 15:1 provided the highest conversion with the Amberlyst 15 catalyst, with no significant improvement at a 20:1 ratio.[2]

Q3: What are the optimal temperature ranges for this compound synthesis?

A3: The optimal reaction temperature depends on the catalyst and reactor setup. For instance, with a fly ash catalyst in a high-pressure reactor, a temperature of 200°C has been used.[1][5] When using Amberlyst 15, studies have been conducted in the range of 313 K to 333 K (40°C to 60°C).[2] For continuous processes involving a catalytic rectifying tower, temperatures can range from 70°C to 150°C.[6]

Q4: How can the water produced during the esterification reaction be removed to improve yield?

A4: Removing water is crucial for driving the reversible esterification reaction to completion.[4] In industrial settings, this is often achieved through reactive distillation, where water is continuously removed from the reaction mixture as it is formed.[7] A Dean-Stark trap is another effective method, particularly in lab-scale or batch processes, where an azeotropic solvent is used to remove water.[8]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium) The esterification reaction is reversible.[4] Increase the molar ratio of methanol to adipic acid to shift the equilibrium towards the product side.[2] Implement a method for continuous water removal, such as reactive distillation or a Dean-Stark trap.[7][8]
Catalyst Deactivation The catalyst may have lost its activity. Refer to the "Catalyst Deactivation" section below for detailed troubleshooting.
Suboptimal Reaction Conditions Verify that the reaction temperature, pressure, and catalyst loading are within the optimal range for your specific catalytic system.[1][2]
Side Reactions Undesirable side reactions can consume reactants and reduce the yield of the desired product.[9] Analyze the product mixture to identify any byproducts and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation.

Problem 2: Catalyst Deactivation

Possible Cause Troubleshooting Step
Carbon Deposition (Coking) Carbon deposits can block active sites on the catalyst.[10][11] This is often indicated by a blackened appearance of the catalyst.[12] Regeneration can sometimes be achieved by controlled oxidation (burning off the coke), but the specific procedure depends on the catalyst type. For Nb₂O₅ catalysts, regeneration can partially reverse structural phase transformations that contribute to deactivation.[11][12]
Sintering High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[11] Operate within the recommended temperature range for your catalyst to prevent sintering.
Poisoning Impurities in the feedstock, such as sulfur, nitrogen, phosphorus, or chlorine compounds, can react with and deactivate the catalyst.[11] Ensure the purity of your adipic acid and methanol feedstock. Pre-treatment of the feedstock may be necessary to remove potential poisons.
Structural Phase Transformation Some catalysts, like Nb₂O₅, can undergo a phase transformation to a less active form during the reaction.[10][12] Catalyst regeneration may partially reverse this transformation.[11]

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Azeotrope Formation This compound and water can form an azeotropic mixture, making separation by simple distillation challenging.[2] Consider using a different purification technique, such as fractional distillation under reduced pressure or extraction.
Presence of Unreacted Adipic Acid If the reaction has not gone to completion, unreacted adipic acid will remain in the product mixture. This can often be removed by cooling the mixture in a suitable solvent (like toluene) to precipitate the adipic acid, followed by filtration.[13]
Residual Catalyst If a solid catalyst is used, ensure complete filtration to remove it from the product. For homogeneous catalysts, a neutralization and washing step may be required.[4]

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis with Different Catalysts

CatalystAdipic Acid (mol)Methanol (mol)Catalyst Loading (wt%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Fly Ash (FS-1)16102004>95[1][5]
Amberlyst 15-15:1 (molar ratio)750-High Conversion[2]
Lipase1:2 (acid:alcohol)--502>95[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Fly Ash Catalyst

  • Reactor Setup: The reaction is performed in a stainless-steel high-pressure reactor.[5]

  • Charging the Reactor: For a 1-mole scale reaction, mix 192 g of methanol (6 equivalents) with 14.5 g of the fly ash catalyst (10% wt/wt of adipic acid).[5] Transfer this mixture to the reactor, followed by the addition of 146 g of adipic acid (1 mol).[5]

  • Reaction: Close the reactor and set the temperature to 200°C with agitation at 200 rpm under autogenous pressure.[5] The reaction is carried out for 4 hours.[5]

  • Catalyst Recovery: After the reaction is complete, filter the reaction mass to separate the catalyst.[5] The catalyst can be washed with methanol and calcined at 500°C for 1 hour for reuse.[5]

  • Product Isolation: The filtrate contains the this compound product. Further purification can be achieved by distillation to remove excess methanol and any impurities.

Protocol 2: Purification of this compound by Distillation

  • Initial Separation: After the reaction, the crude product mixture should be filtered to remove any solid catalyst.

  • Removal of Excess Methanol: The excess methanol can be removed by simple distillation at atmospheric pressure.

  • Fractional Distillation: The remaining crude this compound can be purified by fractional distillation under reduced pressure. This is particularly important if an azeotrope with water is a concern.[2] A typical boiling point for dithis compound is 228.2 to 230 °F at 14 mmHg.[14]

  • Final Product: Collect the fraction corresponding to pure this compound. The purity can be verified by techniques such as Gas Chromatography (GC).[13]

Visualizations

experimental_workflow adipic_acid Adipic Acid reactor High-Pressure Reactor / Catalytic Distillation Column adipic_acid->reactor methanol Methanol methanol->reactor catalyst Catalyst catalyst->reactor filtration Filtration reactor->filtration Crude Product distillation Distillation / Rectification filtration->distillation recycled_catalyst Recycled Catalyst filtration->recycled_catalyst methyl_adipate Pure this compound distillation->methyl_adipate recycled_methanol Recycled Methanol distillation->recycled_methanol troubleshooting_tree cluster_conversion Conversion Issues cluster_catalyst Catalyst Problems cluster_conditions Process Conditions start Low this compound Yield check_conversion Check Adipic Acid Conversion start->check_conversion check_catalyst Inspect Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions incomplete_conv Incomplete Conversion? check_conversion->incomplete_conv deactivated Catalyst Deactivated? check_catalyst->deactivated conditions_optimal Conditions Optimal? check_conditions->conditions_optimal increase_methanol Increase Methanol:Acid Ratio incomplete_conv->increase_methanol Yes remove_water Implement Water Removal incomplete_conv->remove_water Yes coking Signs of Coking? deactivated->coking Yes regenerate Regenerate Catalyst coking->regenerate Yes replace Replace Catalyst coking->replace No adjust_temp Adjust Temperature conditions_optimal->adjust_temp No adjust_pressure Adjust Pressure conditions_optimal->adjust_pressure No

References

Technical Support Center: Refining the Purification of Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of methyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl adipate after synthesis?

The primary impurities typically found in crude this compound synthesized from the esterification of adipic acid with methanol (B129727) are:

  • Unreacted Adipic Acid: Due to incomplete esterification.

  • Monothis compound: The intermediate product of the esterification reaction.[1]

  • Excess Methanol: As methanol is often used in excess to drive the reaction equilibrium.[2]

  • Water: A byproduct of the esterification reaction.

  • Side-reaction products: Depending on the reaction conditions, trace amounts of other byproducts may be present.

Q2: How can I remove unreacted adipic acid from my this compound sample?

Unreacted adipic acid can be effectively removed by washing the crude product with a basic aqueous solution, such as a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic adipic acid will react to form a water-soluble salt that partitions into the aqueous phase, while the less polar this compound remains in the organic layer.

Q3: What are the recommended methods for purifying this compound?

The two primary methods for the purification of this compound are fractional distillation and recrystallization.

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as residual methanol, water, and monothis compound.

  • Recrystallization: This technique is suitable for removing non-volatile impurities and can yield high-purity crystalline this compound. The choice of solvent is critical for successful recrystallization.

Q4: How can I assess the purity of my purified this compound?

Several analytical techniques can be employed to determine the purity of your this compound sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities and assess the overall purity of the sample.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify impurities by comparing the spectra to a reference standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (8-11 °C) is indicative of high purity.

Troubleshooting Guides

Purification by Fractional Distillation

Issue 1: Poor separation of this compound from a closely boiling impurity (e.g., monothis compound).

  • Possible Cause: Insufficient number of theoretical plates in the distillation column.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.[4]

    • Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.

    • Ensure the distillation is performed slowly and steadily to allow for proper equilibrium to be established on each theoretical plate.

Issue 2: The product is degrading or discoloring during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition. This compound has a high boiling point at atmospheric pressure (215-225 °C), which can cause degradation.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and reduce the risk of thermal degradation.

    • Ensure the heating mantle is set to a temperature that maintains a steady distillation rate without overheating the sample.

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if the discoloration is due to reaction with air.

Issue 3: Low recovery of purified this compound.

  • Possible Cause:

    • Product loss in the forerun or tail fractions.

    • Inefficient condensation.

    • Hold-up in the distillation column.

  • Solution:

    • Carefully monitor the distillation temperature to collect the desired fraction accurately.

    • Ensure the condenser has an adequate flow of cold water to efficiently condense the this compound vapors.

    • Choose a distillation setup with minimal dead volume to reduce product loss.

Purification by Recrystallization

Issue 1: this compound "oils out" instead of crystallizing.

  • Possible Cause:

    • The cooling rate is too fast.

    • The solution is too concentrated.

    • The presence of impurities is depressing the melting point.

  • Solution:

    • Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

    • Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly again.

    • If impurities are suspected, consider a pre-purification step like a liquid-liquid extraction.

Issue 2: No crystals form upon cooling.

  • Possible Cause:

    • The solution is not sufficiently saturated.

    • The solution is too pure, and there are no nucleation sites.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid.[5]

    • Add a seed crystal of pure this compound to the solution.

    • If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.

Issue 3: Low yield of recrystallized product.

  • Possible Cause:

    • Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor.[6]

    • The crystals were not washed with a cold solvent, leading to dissolution.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude this compound.

    • After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

    • The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄O₄
Molar Mass174.19 g/mol
AppearanceColorless liquid
Melting Point8-11 °C
Boiling Point215-225 °C (at 1013 hPa)
Density1.06 g/cm³ (at 20 °C)
Flash Point107 °C

Data sourced from various chemical suppliers and databases.

Table 2: Typical Purity and Yield Data for this compound Purification Methods

Purification MethodStarting PurityFinal Purity (GC)Yield
Fractional Distillation~90%>99.5%70-85%
Recrystallization~95%>99.8%60-80%

Note: These are typical values and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Methodology:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Add boiling chips to the round-bottom flask containing the crude this compound.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will primarily consist of low-boiling impurities like methanol and water. The temperature will be relatively low and may not be stable.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (adjust for pressure if under vacuum), switch to a clean receiving flask to collect the purified product.

    • Tail Fraction: Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation or collect the remaining liquid as a separate, less pure fraction.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent (e.g., a mixture of a good solvent like ethanol (B145695) and a poor solvent like water, or a single solvent like hexane)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

  • Analysis: Determine the purity of the recrystallized this compound by melting point analysis and a suitable chromatographic method.

Visualizations

troubleshooting_distillation start Start Distillation issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes discoloration Discoloration/Degradation issue->discoloration Yes low_yield Low Yield issue->low_yield Yes end Successful Purification issue->end No solution_sep Increase Column Efficiency Optimize Reflux Ratio Slow Distillation Rate poor_sep->solution_sep solution_degrade Use Vacuum Distillation Control Heating Use Inert Atmosphere discoloration->solution_degrade solution_yield Careful Fraction Collection Ensure Efficient Condensation Minimize Hold-up low_yield->solution_yield solution_sep->end solution_degrade->end solution_yield->end

Caption: Troubleshooting logic for fractional distillation of this compound.

troubleshooting_recrystallization start Start Recrystallization issue Problem Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield_recryst Low Yield issue->low_yield_recryst Yes end Successful Purification issue->end No solution_oil Slow Cooling Rate Add More Hot Solvent Pre-purify Sample oiling_out->solution_oil solution_no_xtal Scratch Flask Add Seed Crystal Concentrate Solution no_crystals->solution_no_xtal solution_yield_recryst Use Minimal Hot Solvent Wash with Cold Solvent Concentrate Mother Liquor low_yield_recryst->solution_yield_recryst solution_oil->end solution_no_xtal->end solution_yield_recryst->end

Caption: Troubleshooting logic for recrystallization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis adipic_acid Adipic Acid + Methanol esterification Esterification adipic_acid->esterification crude_product Crude this compound esterification->crude_product workup Aqueous Wash (e.g., NaHCO3) crude_product->workup distillation Fractional Distillation workup->distillation recrystallization Recrystallization distillation->recrystallization Optional pure_product Pure this compound distillation->pure_product If no recrystallization recrystallization->pure_product analysis Purity Assessment (GC-MS, HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for this compound synthesis and purification.

References

overcoming equilibrium limitations in methyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Adipate (B1204190) Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of methyl adipate, with a specific focus on strategies to overcome chemical equilibrium limitations.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of adipic acid with methanol (B129727).

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Dithis compound Incomplete Reaction: The Fischer esterification is a reversible, equilibrium-limited reaction.[1][2]- Shift Equilibrium: Increase the molar ratio of methanol to adipic acid. A ratio of 15:1 has been shown to be effective.[3] - Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms, driving the reaction to completion.[1][2][4] - Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or increase the temperature to enhance the reaction rate.[2][3]
Hydrolysis: The ester product can be hydrolyzed back to the starting materials if excess water is present, especially during workup.[2]- Anhydrous Conditions: Ensure all reactants and solvents are as dry as possible. - Proper Workup: When neutralizing the acid catalyst, ensure the pH is appropriate during aqueous washes to prevent saponification or hydrolysis.[2]
Loss During Workup: Product may be lost during extraction, washing, or purification steps.[2][5]- Optimize Purification: Use an appropriate solvent system for extraction and chromatography. Ensure complete transfer of materials between vessels.[2]
Presence of Monothis compound Intermediate Incomplete Reaction: Insufficient reaction time or non-optimal conditions can lead to the formation of the monoester as the primary product.[2]- Drive to Diester: Increase the reaction time and/or ensure a sufficient excess of methanol is used to promote the second esterification step.[2][3]
Reaction Stalls Before Completion Equilibrium Reached: The reaction has reached a state of dynamic equilibrium where the rate of esterification equals the rate of hydrolysis.[1][6]- Disrupt Equilibrium: The most effective method is the continuous removal of a product, typically water, via reactive distillation or azeotropic distillation.[1][2][7][8]
Formation of Unknown Byproducts Side Reactions: At high temperatures, an acid catalyst can promote the dehydration of the alcohol (methanol) to form ethers.[2]- Temperature Control: Maintain the reaction temperature at the minimum necessary for efficient esterification.[2] - Catalyst Choice: Consider using a milder or more selective catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary equilibrium limitation in this compound synthesis?

The synthesis of this compound via Fischer esterification is a reversible reaction. Adipic acid reacts with methanol to form monothis compound, which then reacts with another molecule of methanol to form dithis compound. Water is produced as a byproduct in both steps. As the concentration of products increases, the reverse reaction (hydrolysis of the ester) begins to occur. The equilibrium limitation is reached when the rate of the forward reaction equals the rate of the reverse reaction, resulting in no further net production of the desired diester.[1][2][6]

Q2: How does using an excess of methanol improve the yield?

According to Le Chatelier's principle, adding a large excess of a reactant (in this case, methanol) shifts the position of the equilibrium to favor the formation of products. This strategy helps to maximize the conversion of the limiting reactant, adipic acid.[3] Studies have shown that increasing the alcohol-to-acid molar ratio significantly increases the conversion of adipic acid, with an optimal ratio identified around 15:1 in some systems.[3]

Q3: What types of catalysts are effective for this esterification?

A variety of acid catalysts can be used.

  • Homogeneous Catalysts: Sulfuric acid is a traditional and effective catalyst.[4]

  • Heterogeneous Catalysts: Solid acid catalysts like the ion-exchange resins Amberlyst 15 and Amberlyst 35 are widely used.[3][9] These are advantageous as they can be easily filtered out of the reaction mixture.

  • Organometallic Catalysts: Titanium-based catalysts, such as tetraalkyl titanates (e.g., tetraisopropyl titanate), are also used, particularly in polyester (B1180765) production.[10][11]

Q4: What is reactive distillation and how does it overcome equilibrium limitations?

Reactive distillation is an advanced process that combines chemical reaction and product separation into a single integrated unit.[6][7][8] For this compound synthesis, the reaction takes place within the distillation column in the presence of a catalyst. As the reaction proceeds, the products are continuously separated based on their boiling points. Water, a low-boiling byproduct, is removed from the reaction zone, which prevents the reverse hydrolysis reaction.[6][12] This constant removal of a product continuously shifts the equilibrium towards the formation of dithis compound, allowing for conversions that can exceed the normal equilibrium limit.[6][7]

Q5: Are there other advanced methods to bypass the equilibrium?

Yes, membrane reactor technology is an emerging solution. A pervaporation membrane reactor uses a membrane that is selectively permeable to water.[13][14] By integrating this membrane with the reactor, water can be continuously removed from the reaction mixture, thereby shifting the equilibrium towards the products, similar to reactive distillation.[15][16]

Quantitative Data

Table 1: Effect of Reaction Parameters on Adipic Acid Conversion (Catalyst: Amberlyst 15)
Temperature (K)Methanol/Acid Molar RatioCatalyst Loading (% w/w)Adipic Acid Conversion (%)
31320:17~65
32310:17~75
32315:17>80
32320:15~70
32320:17>80
33320:17>90
Data synthesized from kinetic studies. Actual conversions may vary.[3]
Table 2: Comparison of Catalytic Systems for Dicarboxylic Acid Esterification
CatalystReactantsTemperature (°C)Key Advantages
Amberlyst 15/35 Adipic Acid + Methanol40 - 70Heterogeneous (easy separation), high activity.[3][9]
Sulfuric Acid Adipic Acid + EthanolReflux (~100-110)Low cost, high activity.[4]
Tetraalkyl Titanate Adipic Acid + Ethylene Glycol130 - 160Effective for polyester synthesis.[11]
Ionic Liquid Adipic Acid + Butanol70 - 80Mild conditions, high yields, potential for catalyst recycling.[17]
Novozym 435 (Lipase) Adipic Acid + 2-Ethylhexanol50Green/biocatalytic, mild conditions, high selectivity.[1][17]

Experimental Protocols

Protocol 1: Batch Reactor Synthesis of Dithis compound with Amberlyst 15

This protocol describes a general lab-scale procedure for the synthesis of dithis compound.

Materials:

  • Adipic Acid

  • Methanol (Anhydrous)

  • Amberlyst 15 catalyst

  • Toluene (B28343) (optional, for water removal)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: Assemble a three-necked flask with a reflux condenser and a magnetic stirrer.

  • Reactant Loading: To the flask, add adipic acid, methanol (e.g., a 15:1 molar ratio relative to adipic acid), and Amberlyst 15 catalyst (e.g., 7% of the total reactant weight).[3]

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. The reaction can be monitored over time by taking small aliquots.

  • Monitoring (Optional): To monitor the reaction progress, withdraw a small sample, filter out the catalyst, and perform an acid-base titration to determine the concentration of unreacted carboxylic acid groups.

  • Workup:

    • After the desired reaction time (e.g., 5-8 hours), cool the mixture to room temperature.

    • Remove the Amberlyst 15 catalyst by filtration.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude dithis compound.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Azeotropic Removal of Water with a Dean-Stark Apparatus

This method is highly effective for driving the reaction to completion.

Modification to Protocol 1:

  • Setup: Use a Dean-Stark trap fitted between the reaction flask and the reflux condenser.

  • Solvent: Add an inert, water-immiscible solvent, such as toluene, to the reaction mixture.[4]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom, while the toluene will overflow and return to the reaction flask.

  • Completion: The reaction is typically considered complete when water no longer collects in the trap.

  • Workup: Proceed with the workup as described in Protocol 1, ensuring the removal of the toluene solvent during rotary evaporation.

Visualizations

Reaction_Equilibrium adipic_acid Adipic Acid methanol1 Methanol mma Monothis compound adipic_acid->mma + Methanol water1 Water methanol2 Methanol dma Dithis compound mma->dma + Methanol water2 Water Troubleshooting_Workflow start Start Synthesis check_yield Low Product Yield? start->check_yield cause Identify Cause: - Equilibrium? - Side Reactions? - Workup Loss? check_yield->cause Yes end High Yield Achieved check_yield->end No strategy Apply Strategy to Overcome Equilibrium Limitation cause->strategy options 1. Use Excess Methanol 2. Remove Water (e.g., Dean-Stark) 3. Use Reactive Distillation 4. Increase Temp/Time/Catalyst strategy->options analyze Analyze Results options->analyze analyze->check_yield end_fail Re-evaluate Conditions analyze->end_fail Still Low Reactive_Distillation cluster_column Reactive Distillation Column col Condenser Rectifying Section Adipic Acid Feed Reactive Section (with Catalyst) Methanol Feed Stripping Section Reboiler prod_water Water (+ Methanol) Removed as Distillate col:top->prod_water prod_dma Dithis compound Product Removed col:bot->prod_dma feed_aa Adipic Acid feed_aa->col:feed1 feed_meoh Methanol feed_meoh->col:feed2

References

Technical Support Center: Methyl Adipate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting analytical methods for methyl adipate (B1204190). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the analysis of methyl adipate using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound? this compound is typically analyzed using Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, due to its volatility.[1][2] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can also be used, particularly for samples in complex matrices or when analyzing non-volatile impurities.[3][4]

Q2: What typical column phases are recommended for the GC analysis of this compound? For the GC analysis of this compound, mid-polarity columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX columns), or columns with a 5% diphenyl / 95% dimethyl polysiloxane phase are commonly used. The choice depends on the specific sample matrix and potential impurities to be separated.

Q3: How should I prepare a sample of this compound for chromatographic analysis? Sample preparation is a critical step to ensure accurate and reproducible results.[4][5] For GC analysis, a simple "dilute and shoot" approach is often sufficient. The sample is diluted in a suitable organic solvent like methanol, acetonitrile, or isooctane. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[5][6]

Gas Chromatography (GC) Troubleshooting Guide

Issues during GC analysis can often be traced back to the injector, the column, or the carrier gas system.[7] A systematic approach to troubleshooting is the most effective way to identify and resolve problems.[7][8]

Issue 1: Poor Peak Shape (Tailing or Fronting)

A common issue in GC is asymmetrical peak shapes, which can affect integration and quantification.[9]

GC_Peak_Shape_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Poor Peak Shape cause1 Peak Tailing Active sites in the system (liner, column) can cause polar analytes like this compound to interact undesirably. start->cause1 Tailing? cause2 Peak Tailing Column Overload Injecting too much sample can saturate the column. start->cause2 Tailing? cause3 Peak Fronting Column Overload or Solvent Mismatch Sample solvent is not compatible with the stationary phase. start->cause3 Fronting? cause4 Split Peaks Faulty Injection Technique A slow or inconsistent injection can cause the sample to be introduced as multiple bands. start->cause4 Split? sol1 Use a deactivated inlet liner or replace the liner. Trim the first few cm of the column. Condition the column. cause1->sol1 sol2 Reduce sample concentration or injection volume. Use a higher split ratio. cause2->sol2 sol3 Ensure the sample solvent is appropriate for the column phase. Reduce injection volume. cause3->sol3 sol4 Ensure a rapid, smooth manual injection. Check autosampler syringe and injection speed. cause4->sol4

SymptomPossible CauseRecommended Solution
Peak Tailing 1. Active Sites: The ester group in this compound can interact with active silanol (B1196071) groups in the inlet liner or column.[10][11] 2. Column Contamination: Non-volatile residues accumulate at the head of the column.[8] 3. Incorrect Flow Rate: Carrier gas flow rate is too low.1. Use a deactivated inlet liner; replace the liner if contamination is suspected. Trim 10-15 cm from the front of the column.[11] 2. Bake out the column at its maximum isothermal temperature.[10] 3. Optimize the carrier gas flow rate.
Peak Fronting 1. Column Overload: Injecting too high a concentration of this compound.[8] 2. Solvent Incompatibility: The sample solvent is not compatible with the stationary phase.1. Dilute the sample or reduce the injection volume. Increase the split ratio if applicable.[8] 2. Dissolve the sample in a solvent that is more compatible with the column's stationary phase.
Split Peaks 1. Poor Injection Technique: Slow or faulty injection (manual or autosampler).[7] 2. Inlet Temperature Too Low: Incomplete or slow vaporization of the sample in the inlet.1. For manual injections, ensure a smooth and rapid process. For autosamplers, check the syringe and injection speed settings.[7] 2. Increase the injector temperature, but do not exceed the thermal stability limit of this compound.
Issue 2: Inconsistent Retention Times

Retention time stability is crucial for compound identification. Drifting retention times can indicate a problem with the system's stability.[12]

SymptomPossible CauseRecommended Solution
Shifting Retention Times 1. Leaks: A leak in the carrier gas line, septum, or fittings.[8][10] 2. Column Temperature Fluctuations: Unstable oven temperature control.[12] 3. Changes in Flow Rate: Inconsistent pressure from the gas supply or a faulty electronic pressure control (EPC) module. 4. Column Degradation: The stationary phase is degrading due to oxygen exposure or high temperatures.[8]1. Perform a leak check of the system using an electronic leak detector. Replace the septum.[8] 2. Verify oven temperature stability with a calibrated external thermometer. 3. Check the gas cylinder pressure and ensure all regulators are functioning correctly. 4. Install or check oxygen traps on the carrier gas line. Condition the column or replace it if it is old.[8]
Issue 3: Baseline Problems (Noise, Drift, or Ghost Peaks)

A stable baseline is essential for achieving low detection limits and accurate quantification.

SymptomPossible CauseRecommended Solution
Noisy Baseline 1. Contaminated Carrier Gas: Impurities in the carrier gas.[7] 2. Detector Contamination: The FID jet or MS source is dirty.[8] 3. Column Bleed: The stationary phase is degrading and eluting from the column, often at high temperatures.[10]1. Ensure high-purity gas is used and that gas purifiers/traps are installed and functional. 2. Clean the detector according to the manufacturer's instructions.[8] 3. Condition the column. If the bleed is excessive, the column may need to be replaced.[8]
Ghost Peaks 1. Septum Bleed: Volatile compounds eluting from the injector septum. 2. Sample Carryover: Residual sample from a previous injection.1. Use high-quality, low-bleed septa and replace them regularly. 2. Run a solvent blank to confirm carryover. Develop a robust syringe and injector cleaning method between runs.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC problems are often related to the mobile phase, the pump, the column, or the detector.[13][14]

HPLC_Workflow Pump Pump Pressure Pressure Pump->Pressure MobilePhase MobilePhase Retention Retention MobilePhase->Retention Baseline Baseline MobilePhase->Baseline Column Column Column->Retention Peaks Peaks Column->Peaks Injector Injector Injector->Peaks Detector Detector Detector->Baseline

Issue 1: High or Fluctuating System Pressure

Pressure issues are among the most common problems in HPLC and can halt analysis.[14][15]

SymptomPossible CauseRecommended Solution
High Backpressure 1. Blockage in the System: Frit blockage in the column or guard column is a common cause.[13] 2. Precipitation: Buffer salts from the mobile phase precipitating in the system. 3. Incorrect Mobile Phase: Using a mobile phase with too high a viscosity.1. Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. Replace the column frit or the entire column if necessary.[15] 2. Ensure the mobile phase is fully dissolved and consider flushing the system with water to dissolve salt buildup.[12] 3. Check the mobile phase composition and viscosity.
Pressure Fluctuations 1. Air in the Pump: Air bubbles trapped in the pump head are the most frequent cause.[12][15] 2. Leaking Check Valves or Pump Seals: Worn seals or dirty check valves can cause inconsistent flow.[12]1. Degas the mobile phase thoroughly. Purge the pump to remove trapped air bubbles.[12][13] 2. Clean or replace the check valves. Replace worn pump seals according to the manufacturer's maintenance schedule.[12]
Issue 2: Poor Resolution or Loss of Sensitivity

These issues directly impact the quality and reliability of quantitative data.

SymptomPossible CauseRecommended Solution
Loss of Resolution 1. Column Degradation: The column has aged or been contaminated.[11] 2. Incorrect Mobile Phase: The mobile phase composition is not optimal for separating this compound from impurities.[4] 3. Sample Overload: Injecting too much sample.1. Flush the column with a strong solvent. If resolution does not improve, replace the column.[12] 2. Re-optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water).[4] 3. Dilute the sample or inject a smaller volume.
Decreased Sensitivity 1. Detector Issue: The detector lamp is aging or the flow cell is contaminated.[11] 2. Sample Degradation: this compound may be unstable in the sample solvent over time. 3. Leak in the System: A leak after the injector can lead to sample loss before the detector.1. Check the lamp's energy output and replace it if necessary. Clean the detector flow cell. 2. Prepare fresh samples and standards. Investigate sample stability if problems persist.[8] 3. Check all fittings for leaks, especially between the column and the detector.

Experimental Protocols

Protocol 1: GC Column Conditioning

Purpose: To remove contaminants and residual moisture from a new GC column and to ensure a stable baseline and reproducible performance.

Methodology:

  • Install the column in the injector but leave the detector end disconnected.

  • Set the carrier gas flow rate to the normal operating level (e.g., 1-2 mL/min).

  • Ensure there are no leaks in the connection.

  • Set the GC oven temperature program to ramp slowly (e.g., 5 °C/min) from ambient temperature to 20 °C above the maximum expected operating temperature for your this compound analysis. Do not exceed the column's maximum temperature limit.

  • Hold at this temperature for 1-2 hours.

  • Cool the oven, connect the column to the detector, and perform a blank run to verify a stable baseline.

Protocol 2: HPLC System Flush for Buffer Salt Removal

Purpose: To prevent salt precipitation and system blockage when using buffered mobile phases.

Methodology:

  • Replace the buffered mobile phase reservoir with a reservoir containing HPLC-grade water.

  • If an organic solvent was used, first flush the system with a mixture of water and the organic solvent (e.g., 50:50 Methanol:Water) that is miscible and will not cause precipitation.

  • Set the pump to a moderate flow rate (e.g., 1-2 mL/min) and flush the entire system, including the injector and column, for at least 20-30 minutes with HPLC-grade water.

  • After flushing, the system can be switched to the next mobile phase or stored in an appropriate solvent (e.g., Methanol or Acetonitrile).

References

Validation & Comparative

A Comparative Guide to the Quantification of Methyl Adipate: HPLC, GC-FID, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring the quality and efficacy of products and the validity of experimental data. This guide provides a detailed comparison of three analytical techniques for the quantification of methyl adipate (B1204190): High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR). This objective comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for specific research needs.

Comparison of Analytical Methods

The choice of an analytical method for quantifying methyl adipate depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. While chromatographic techniques like HPLC and GC-FID are widely used for their separation capabilities and sensitivity, qNMR offers a direct and often non-destructive method for quantification without the need for identical reference standards for calibration.

Table 1: Performance Comparison of HPLC, GC-FID, and qNMR for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1]
Linearity (r²) > 0.99[2][3]> 0.999[4][5]> 0.99[6]
Limit of Detection (LOD) 0.5 - 1 µg/mL[7]0.01 - 0.5 µg/mL[5][7][8]~10 µM[9]
Limit of Quantification (LOQ) ~1.5 µg/mL0.03 - 1.63 µg/mL[4][5][8]Dependent on desired accuracy and experiment time.[9]
Precision (%RSD) < 2.0%[10]< 1.0%[10]High precision achievable.[9]
Analysis Time per Sample ~15-30 minutes[10][11]~20-30 minutes[3][10]~5-15 minutes
Primary Impurities Detected UV-active impurities.[10]Volatile and semi-volatile impurities, residual alcohols, other esters.[10]Structurally distinct impurities with unique ¹H signals.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

While a specific validated method for this compound was not found in the immediate search, a general reversed-phase HPLC method can be employed for its quantification. Adipate esters can be analyzed by reversed-phase HPLC with a simple mobile phase of acetonitrile (B52724) and water.[12] For UV detection, a low wavelength is typically used as the ester functional groups have some absorbance in this region.[11]

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.[11]

  • Run Time: Approximately 15 minutes.[11]

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Sample Solution: Dissolve a known amount of the sample containing this compound in the mobile phase to a final concentration within the calibration range.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is based on validated methods for similar fatty acid methyl esters.[5][8]

Instrumentation and Conditions:

  • GC System: An Agilent 8890 GC System or equivalent, with a Flame Ionization Detector (FID).

  • Column: DB-FFAP capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[3][5]

  • Injector: Split/splitless inlet, 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like hexane (B92381) or isooctane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations within the linear range (e.g., 0.5, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample containing this compound in the solvent to a final concentration within the calibration range. For samples where this compound is formed by derivatization of adipic acid, a methylation step using BF₃/methanol is required prior to GC analysis.[5]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Method

¹H-qNMR provides a direct method for quantification by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[1]

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into a clean vial.

  • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the internal standard to the expected amount of this compound should be close to 1:1 for optimal accuracy.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic, well-resolved proton signal of this compound (e.g., the singlet from the methyl ester protons) and a signal from the internal standard.

  • The concentration or purity of this compound is calculated using the following formula[1]:

    Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Workflow Diagrams

The following diagrams illustrate the typical workflows for HPLC method validation and the general process of sample analysis for quantification.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation protocol Define Validation Protocol parameters Select Validation Parameters (Accuracy, Precision, Linearity, etc.) protocol->parameters prep Prepare Standards & Samples parameters->prep analysis Perform HPLC Analysis prep->analysis data Collect Raw Data analysis->data calc Calculate Performance Characteristics data->calc accept Compare with Acceptance Criteria calc->accept report Generate Validation Report accept->report

Caption: Workflow for HPLC Method Validation.

Sample_Analysis_Workflow start Sample Receipt prep Sample Preparation (Weighing, Dissolution, Derivatization if needed) start->prep analysis Instrumental Analysis (HPLC, GC, or NMR) prep->analysis data Data Acquisition & Processing analysis->data quant Quantification (Calibration Curve or Internal Standard) data->quant result Report Result quant->result

Caption: General Workflow for Sample Quantification.

References

comparative study of different catalysts for methyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for Methyl Adipate (B1204190) Synthesis

The synthesis of methyl adipate, primarily as dithis compound (DMA), is a significant industrial process, yielding a versatile chemical intermediate and an environmentally friendly solvent.[1] The efficiency of this synthesis is heavily reliant on the catalyst employed. This guide provides a comparative study of various catalysts, including solid acids, bifunctional systems, and base catalysts, supported by experimental data to assist researchers and professionals in catalyst selection and process optimization.

Performance of Solid Acid Catalysts in Adipic Acid Esterification

The direct esterification of adipic acid with methanol (B129727) is a common route for synthesizing dithis compound. Solid acid catalysts are often preferred due to their ease of separation and reusability, mitigating the corrosion and disposal issues associated with traditional homogeneous acid catalysts like sulfuric acid.[2]

Quantitative Data Comparison

The performance of several solid acid catalysts under varying experimental conditions is summarized below.

CatalystStarting MaterialsMolar Ratio (Methanol:Acid)Temperature (°C)Catalyst LoadingReaction TimeAdipic Acid Conversion (%)Selectivity/YieldReference
Amberlyst-15 Adipic Acid, Methanol15:1507% w/w~5 hours>90%-[1]
Amberlyst-35 Adipic Acid, Methanol15:1 and 20:140 - 70--Equilibrium conversion increased slightly with higher molar ratio.-[3]
Al₂O₃ CE Adipic Acid, Methanol50:12550 mg/mmol of acid24 hoursLowVery high selectivity to monothis compound.[4]
Continuous Process Adipic Acid, Methanol-120--97.2% (pre-esterification at 150°C)99.85% purity DMA[5]

Note: Direct comparison is challenging as experimental conditions and objectives (e.g., mono- vs. di-esterification) vary across studies.

Alternative Synthesis Routes and Catalysts

Beyond direct esterification, alternative pathways using different feedstocks have been explored.

Bifunctional Catalysts for Bio-based Synthesis

A sustainable route involves the conversion of bio-derived mucic acid to adipates. This requires a catalyst capable of both deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH).

CatalystStarting MaterialSolvent/ReductantTemperature (°C)Reaction Time (h)Product YieldReference
Ir-ReOₓ/C Mucic AcidIsopropanol (B130326)2004863% (Adipates)[6]
Pt-ReOₓ/C Mucic AcidIsopropanol-2485% (Adipates)[6]
Solid Base Catalysts

An alternative synthesis route starts from cyclopentanone (B42830) and dimethyl carbonate (DMC). This process is facilitated by solid base catalysts.

CatalystStarting MaterialsKey IntermediateObservationReference
MgO Cyclopentanone, DMCCarbomethoxycyclopentanoneSolid bases with moderate strength, like MgO, were found to favor the formation of dithis compound.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Esterification with Amberlyst-15 (Batch Reactor)

This protocol describes a typical lab-scale synthesis of dithis compound from adipic acid and methanol using a solid acid resin catalyst.[1]

  • Reactor Setup: A three-necked glass reactor is equipped with a stirrer and a reflux condenser to prevent the loss of volatile components like methanol.[1]

  • Reactant Charging: Adipic acid, an excess of methanol (e.g., 15:1 molar ratio), and the Amberlyst-15 catalyst (e.g., 7% by weight of the total mixture) are added to the reactor.[1]

  • Reaction: The mixture is heated to the desired temperature (e.g., 50-60°C) and stirred vigorously (e.g., 13 rps) to ensure good contact between reactants and the catalyst.[1]

  • Sampling and Analysis: Samples are withdrawn at regular intervals. The concentration of unreacted adipic acid is determined by titration with a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[1] Gas chromatography (GC) can be used to confirm the results and analyze the product composition, using an internal standard like para-cymene.[1]

Protocol 2: Synthesis from Mucic Acid with Ir-ReOₓ/C

This protocol outlines the one-step conversion of a biomass-derived substrate to adipates using a bifunctional catalyst.[6]

  • Catalyst Preparation: The Ir-ReOₓ/C catalyst is prepared by impregnating activated carbon with an aqueous solution of ammonium (B1175870) perrhenate (B82622) and iridium(III) chloride, followed by drying and thermal treatment under a nitrogen flow.[6]

  • Reactor Setup: The reaction is carried out in a high-pressure reactor.

  • Reaction: Mucic acid, the Ir-ReOₓ/C catalyst, and isopropanol (acting as both solvent and hydrogen donor) are loaded into the reactor. The reactor is sealed, pressurized, and heated to the reaction temperature (e.g., 200°C) for a specified duration (e.g., 48 hours).[6]

  • Product Analysis: After the reaction, the solid catalyst is filtered, and the liquid product mixture is analyzed using techniques like GC-MS to determine the yield of adipate esters.

Visualizing the Workflow

Diagrams help in understanding the sequence of operations in a typical catalytic experiment.

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Charge Reactants (Adipic Acid, Methanol) Catalyst Add Catalyst Reactants->Catalyst Setup Assemble Reactor (e.g., with Reflux Condenser) Catalyst->Setup Heat Heat and Stir (e.g., 60°C) Setup->Heat Run Maintain Reaction (e.g., 5 hours) Heat->Run Sample Withdraw Samples Run->Sample Separate Filter Catalyst Sample->Separate Analyze Analyze Product (Titration, GC) Separate->Analyze

Caption: Workflow for batch synthesis of this compound.

Conclusion

The choice of catalyst for this compound synthesis depends critically on the desired product (monoester vs. diester), the feedstock (adipic acid vs. biomass-derived acids), and process considerations (batch vs. continuous, catalyst reusability). Solid acid catalysts like Amberlyst-15 offer high conversion for the direct esterification of adipic acid with the benefit of easy separation.[1] For bio-based routes, bifunctional catalysts such as Pt-ReOₓ/C and Ir-ReOₓ/C show high efficacy in converting mucic acid into adipates, presenting a more sustainable alternative.[6] Meanwhile, solid base catalysts like MgO are effective when starting from alternative feedstocks such as cyclopentanone.[7] The data and protocols presented herein provide a foundation for researchers to compare these diverse catalytic systems and select the most appropriate approach for their specific application.

References

comparing the performance of methyl adipate and diethyl adipate as plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Adipate (B1204190) esters, known for their favorable safety profile compared to some traditional phthalates, are a prominent class of plasticizers. This guide provides a detailed comparison of the performance of two such adipates: methyl adipate (dithis compound, DMA) and diethyl adipate (DEA), with a focus on their application in polyvinyl chloride (PVC).

Executive Summary

This compound and diethyl adipate are both effective plasticizers for enhancing the flexibility of polymers like PVC. The primary differences in their performance stem from their molecular weight and polarity. This compound, with its lower molecular weight and higher polarity, may offer slightly better resistance to leaching in certain solvents. Conversely, diethyl adipate's higher molecular weight suggests potentially lower volatility and better resistance to exudation. However, direct, comprehensive comparative studies are limited, and performance can be influenced by the specific formulation and processing conditions.

Quantitative Performance Comparison

The following tables summarize available data on the performance of this compound and diethyl adipate. It is important to note that direct comparative data from a single study is scarce, and therefore, some values are derived from different sources and may not be directly comparable.

Table 1: Plasticizing Efficiency and Thermal Stability

PropertyThis compound (DMA)Diethyl Adipate (DEA)Test Method
Molecular Weight ( g/mol ) 174.19202.25-
Glass Transition Temp. (Tg) of Plasticized PVC Data not availableAbove 300 K (for a 40% plasticized system)[1]Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC)
Onset of Decomposition (TGA) Data not availableData not availableThermogravimetric Analysis (TGA)

Note: The reported Tg for DEA is from a molecular dynamics simulation and may differ from experimental values.

Table 2: Mechanical Properties of Plasticized PVC

PropertyThis compound (DMA)Diethyl Adipate (DEA)Test Method
Tensile Strength No significant difference compared to standard plasticizers[2]No significant difference compared to standard plasticizers[2]ASTM D638
Elongation at Break No significant difference compared to standard plasticizers[2]No significant difference compared to standard plasticizers[2]ASTM D638

Note: The available information is qualitative and based on a study of polymeric plasticizers derived from methyl and ethyl adipate.

Table 3: Migration Resistance

PropertyThis compound (DMA)Diethyl Adipate (DEA)Test Method
Leaching Resistance Slightly better than ethyl ester due to higher polarity[2]GoodSolvent Extraction
Volatility Higher than higher molecular weight adipatesLower than lower molecular weight adipatesTGA, Weight Loss
Exudation Less resistant than ethyl ester[2]More resistant than methyl ester[2]Visual Inspection, Weight Loss

Note: The available information is qualitative and based on a study of polymeric plasticizers derived from methyl and ethyl adipate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of plasticizer performance. Below are outlines of key experimental protocols.

Plasticizing Efficiency: Glass Transition Temperature (Tg) Determination

Method: Differential Scanning Calorimetry (DSC) is a common method to determine the Tg of a plasticized polymer.

Procedure:

  • A small, weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is identified as a step change in the heat flow curve. A lower Tg indicates higher plasticizing efficiency.

Thermal Stability: Thermogravimetric Analysis (TGA)

Method: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Procedure:

  • A small, weighed sample of the plasticized PVC is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored.

  • The onset of decomposition is the temperature at which significant weight loss begins, indicating the thermal stability of the material.

Mechanical Properties: Tensile Testing

Method: Tensile properties are determined according to standards such as ASTM D638.

Procedure:

  • Dumbbell-shaped specimens of the plasticized PVC are prepared.

  • The specimens are placed in a universal testing machine.

  • The specimens are pulled at a constant rate of extension until they break.

  • The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are calculated.

Migration Resistance: Solvent Extraction

Method: This test determines the amount of plasticizer that leaches out of the polymer when immersed in a specific solvent.

Procedure:

  • A pre-weighed sample of the plasticized PVC is immersed in a solvent (e.g., hexane, ethanol, or water) at a specified temperature for a set period.

  • After the immersion period, the sample is removed, dried, and re-weighed.

  • The weight loss represents the amount of plasticizer that has leached into the solvent. A lower weight loss indicates better migration resistance.

Experimental Workflow for Plasticizer Evaluation

The following diagram illustrates a typical workflow for comparing the performance of different plasticizers.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison p1 Polymer Resin (e.g., PVC) mix Compounding (e.g., Melt Blending) p1->mix p2 Plasticizer A (this compound) p2->mix p3 Plasticizer B (Diethyl Adipate) p3->mix p4 Additives (Stabilizers, etc.) p4->mix form Specimen Formulation mix->form t1 Thermal Analysis (TGA, DSC) form->t1 t2 Mechanical Testing (Tensile) form->t2 t3 Migration Resistance (Extraction, Volatility) form->t3 a1 Compare Tg, Decomposition Temp. t1->a1 a2 Compare Tensile Strength, Elongation t2->a2 a3 Compare Weight Loss t3->a3 conclusion Performance Evaluation a1->conclusion a2->conclusion a3->conclusion

Workflow for Plasticizer Performance Evaluation

Conclusion

The choice between this compound and diethyl adipate as a plasticizer will depend on the specific requirements of the end application. While both are effective at imparting flexibility, their subtle differences in molecular weight and polarity can influence their long-term performance. This compound's higher polarity may be advantageous in applications where resistance to leaching into non-polar media is critical. Conversely, diethyl adipate's higher molecular weight could lead to better permanence in applications where volatility and exudation are primary concerns. For a definitive selection, it is recommended that researchers conduct direct comparative studies under conditions that mimic the intended use of the final product.

References

A Cross-Validation of GC-MS and NMR Spectroscopy for the Purity Assessment of Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the precise determination of purity for chemical compounds is paramount. Methyl adipate (B1204190), a key intermediate in various synthetic pathways, requires rigorous purity assessment to ensure the quality, safety, and efficacy of final drug products. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative purity assessment of methyl adipate. We present detailed experimental protocols and a comparative analysis of their performance to assist researchers in selecting the most appropriate methodology for their needs.

Principles of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, volatile compounds are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for both qualitative identification and quantitative analysis. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all detected peaks.

Quantitative NMR (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).

Comparative Performance

The choice between GC-MS and qNMR for purity assessment depends on several factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance parameters for the two techniques in the context of this compound purity assessment.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (¹H qNMR)
Linearity (R²) > 0.998[1][2]Excellent, often > 0.999
Accuracy (% Recovery) 83.6% - 118.5% (Interday)[1][2]High accuracy, as it is a primary ratio method.[3]
Precision (% RSD) 2.8% - 15.6% (Interday)[1][2]Typically < 1% for high-precision measurements.
Limit of Detection (LOD) 0.5 - 2.0 µg/kg (for adipate esters in food matrices)[2]Generally higher than chromatographic methods for trace impurities.
Limit of Quantitation (LOQ) 1.5 - 6.0 µg/kg (for adipate esters in food matrices)[2]Not typically used for trace analysis, but excels in high-purity assessment.
Specificity High, based on retention time and mass spectrum.High, based on unique chemical shifts and coupling constants.
Sample Throughput Higher, with typical run times of 15-30 minutes.Lower, requires careful sample preparation and longer acquisition times for high precision.
Destructive/Non-destructive DestructiveNon-destructive

Experimental Protocols

GC-MS Protocol for this compound Purity Assessment

This protocol is adapted from established methods for the analysis of adipate esters.[2]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 Plus GC or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium (99.999% purity).

  • Flow Rate: 1.0 mL/min (constant flow).

  • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5973 N or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

2. Selected Ion Monitoring (SIM) Parameters for Dithis compound:

  • Quantifier Ion (m/z): 143

  • Qualifier Ion 1 (m/z): 111

  • Qualifier Ion 2 (m/z): 174

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For quantitative analysis using an internal standard, add a known amount of a suitable internal standard (e.g., dodecane) to the sample solution.

4. Data Analysis:

  • The purity of this compound is calculated based on the area percent of the corresponding peak relative to the total area of all peaks in the chromatogram.

  • If an internal standard is used, a calibration curve is prepared using standards of known concentrations to determine the response factor of this compound relative to the internal standard.

¹H qNMR Protocol for this compound Purity Assessment

This protocol follows general guidelines for quantitative NMR.

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 600 MHz or equivalent, equipped with a cryoprobe.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, such as maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The internal standard should have signals that do not overlap with the analyte signals.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Ensure complete dissolution of both the sample and the internal standard.

3. Data Acquisition:

  • Set the spectral width to cover all signals of interest.

  • Use a 90° pulse angle.

  • Ensure a sufficient relaxation delay (D1), which should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified, to allow for full relaxation of the nuclei.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high precision).

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the singlet from the two methyl groups (at ~3.67 ppm in CDCl₃) and the multiplets from the methylene (B1212753) groups are suitable.

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Methodologies

To better illustrate the experimental workflows and the logical relationships in the cross-validation process, the following diagrams were generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution IS_Addition Internal Standard Addition (Optional) Dissolution->IS_Addition Injection Injection into GC IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Weighing_Sample Accurate Weighing of Sample Sample->Weighing_Sample IS Internal Standard Weighing_IS Accurate Weighing of IS IS->Weighing_IS Dissolution Dissolution in Deuterated Solvent Weighing_Sample->Dissolution Weighing_IS->Dissolution Acquisition Data Acquisition (¹H NMR) Dissolution->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

qNMR Experimental Workflow

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Cross-Validation cluster_outcome Outcome GCMS GC-MS Purity Assay Comparison Compare Results GCMS->Comparison qNMR qNMR Purity Assay qNMR->Comparison Conclusion Concordant Purity Value? Comparison->Conclusion Confident High Confidence in Purity Conclusion->Confident Yes Investigate Investigate Discrepancy Conclusion->Investigate No

Cross-Validation Logical Flow

Conclusion

Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations. GC-MS offers high sensitivity and throughput, making it well-suited for routine quality control and the detection of volatile impurities. On the other hand, qNMR stands out as a primary ratio method, providing highly accurate and precise purity values without the need for compound-specific reference standards for the analyte itself.

The cross-validation of results obtained from these two orthogonal techniques provides a high degree of confidence in the assigned purity value of this compound. For researchers, scientists, and drug development professionals, the choice of method will depend on the specific requirements of their analysis. For the highest level of accuracy and traceability, qNMR is the preferred method. For high-throughput screening and the analysis of complex mixtures, GC-MS is an invaluable tool. By understanding the principles and performance characteristics of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities.

References

A Comparative Analysis of Methyl Adipate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl adipate (B1204190), a key intermediate in the production of various polymers and specialty chemicals, can be synthesized through several distinct methodologies. This guide provides an objective comparison of the most prominent synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications. The analysis focuses on reaction efficiency, sustainability, and the practicality of the experimental protocols.

At a Glance: Comparison of Synthesis Methods

Method Catalyst Temperature (°C) Reaction Time Methanol (B129727):Adipic Acid Molar Ratio Yield (%) Key Advantages Key Disadvantages
Direct Esterification
Amberlyst 1540 - 60Not specified10:1 to 20:1High ConversionHeterogeneous catalyst (easy separation), reusable.[1]Requires higher temperatures for faster rates.
Sulfuric AcidReflux2 hours~3:1 (Methanol is in excess)86Readily available and inexpensive catalyst.[2]Homogeneous catalyst (difficult to remove), harsh reaction conditions, potential for side reactions.[3]
Enzymatic Synthesis Immobilized Candida antarctica lipase (B570770) BNot specifiedNot specified~41:19High selectivity, mild reaction conditions, environmentally friendly.[4]Low yield, higher catalyst cost.[4]
Green Route from Biomass Solid Basic Catalysts (e.g., MgO)200 - 2602 hoursN/A (uses cyclopentanone (B42830) and dimethyl carbonate)up to 30Utilizes biomass-derived feedstock, considered a greener alternative.[5]Lower yield compared to direct esterification, potential for side reactions.[5]

Experimental Protocols and Workflows

Direct Esterification of Adipic Acid with Methanol

This is the most conventional and widely used method for synthesizing dimethyl adipate.[5] The reaction involves the direct esterification of adipic acid with methanol, typically in the presence of an acid catalyst to increase the reaction rate.

This method employs a solid acid catalyst, which simplifies product purification.

Experimental Protocol:

  • A three-necked glass reactor is charged with a pre-weighed amount of adipic acid and methanol at a specific molar ratio (e.g., 15:1 methanol to adipic acid).[1]

  • The reactor is equipped with a stirrer and a reflux condenser.[1]

  • The mixture is heated to the desired temperature (e.g., 50°C) with constant stirring.[1]

  • A known amount of pre-dried Amberlyst 15 catalyst (e.g., 7% by weight of reactants) is added to the reactor to initiate the reaction.[1]

  • The reaction is monitored by taking samples periodically and analyzing the concentration of unreacted adipic acid by titration with a standard NaOH solution.[1]

  • Upon completion, the solid catalyst is separated by filtration.

  • The excess methanol is removed by distillation, and the resulting dithis compound is purified.

Workflow Diagram:

cluster_esterification Direct Esterification with Amberlyst 15 Adipic Acid\n& Methanol Adipic Acid & Methanol Reaction Mixture Reaction Mixture Adipic Acid\n& Methanol->Reaction Mixture Mix Heated Reactor\n(50°C) Heated Reactor (50°C) Reaction Mixture->Heated Reactor\n(50°C) Heat & Stir Filtration Filtration Heated Reactor\n(50°C)->Filtration Reaction Completion Amberlyst 15 Amberlyst 15 Amberlyst 15->Heated Reactor\n(50°C) Add Catalyst Purified\nDithis compound Purified Dithis compound Filtration->Purified\nDithis compound Separate Catalyst & Purify

Workflow for Direct Esterification with Amberlyst 15.

This protocol uses a strong mineral acid as a catalyst.

Experimental Protocol:

  • Adipic acid (1.0 equivalent) is dissolved in methanol (excess, e.g., 50 mL for 20 g of adipic acid).[2]

  • Concentrated sulfuric acid (0.3 equivalents) is slowly added to the solution.[2]

  • The resulting mixture is stirred at reflux for 2 hours.[2]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).[2]

  • The excess methanol is removed under vacuum.[2]

  • The crude product is poured into crushed ice and extracted with dichloromethane.[2]

  • The organic layers are combined, washed with a 5% aqueous NaHCO3 solution, dried over anhydrous MgSO4, and concentrated under reduced pressure to yield dithis compound.[2]

Workflow Diagram:

cluster_esterification_h2so4 Direct Esterification with Sulfuric Acid Adipic Acid\n& Methanol Adipic Acid & Methanol Reaction Mixture Reaction Mixture Adipic Acid\n& Methanol->Reaction Mixture Dissolve Reflux\n(2 hours) Reflux (2 hours) Reaction Mixture->Reflux\n(2 hours) Heat Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Mixture Add Catalyst Work-up Work-up Reflux\n(2 hours)->Work-up Reaction Completion Purified\nDithis compound Purified Dithis compound Work-up->Purified\nDithis compound Extract, Wash, Dry & Concentrate

Workflow for Direct Esterification with H₂SO₄.
Enzymatic Synthesis of Dithis compound

This method utilizes an enzyme as a biocatalyst, offering a milder and more selective synthesis route.

Experimental Protocol:

  • Adipic acid (e.g., 730 mg, 5 mmol) and methanol (e.g., 10 ml) are combined in a reaction vessel.[4]

  • Immobilized Candida antarctica lipase B is added to the mixture.[4]

  • The reaction is carried out under specified conditions (temperature, time, and agitation).

  • After the reaction, the enzyme is separated by filtration.

  • The product, dithis compound, is isolated from the reaction mixture, yielding 9% in a specific reported case.[4]

Workflow Diagram:

cluster_enzymatic Enzymatic Synthesis Adipic Acid\n& Methanol Adipic Acid & Methanol Reaction Mixture Reaction Mixture Adipic Acid\n& Methanol->Reaction Mixture Mix Incubation Incubation Reaction Mixture->Incubation Stir Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Mixture Add Enzyme Filtration Filtration Incubation->Filtration Reaction Completion Purified\nDithis compound Purified Dithis compound Filtration->Purified\nDithis compound Separate Enzyme & Isolate Product

Workflow for Enzymatic Synthesis.
Greener Route: Synthesis from Cyclopentanone and Dimethyl Carbonate

This innovative approach presents a more sustainable alternative by utilizing biomass-derived cyclopentanone.[5]

Experimental Protocol:

  • Cyclopentanone, dimethyl carbonate (DMC), and a solid basic catalyst (e.g., MgO) are charged into a reactor.[5][6]

  • The reaction is conducted at elevated temperatures (e.g., 260°C).[7]

  • The reaction proceeds in two steps: formation of an intermediate, carbomethoxycyclopentanone (CMCP), followed by its conversion to dithis compound.[7]

  • Undesirable side reactions, such as the self-aldol condensation of cyclopentanone, can occur.[5]

  • After the reaction, the catalyst is filtered off, and the dithis compound is separated and purified from the reaction mixture.

Signaling Pathway Diagram:

cluster_green_route Green Route from Cyclopentanone Cyclopentanone Cyclopentanone Carbomethoxycyclopentanone (Intermediate) Carbomethoxycyclopentanone (Intermediate) Cyclopentanone->Carbomethoxycyclopentanone (Intermediate) + Dimethyl Carbonate (Basic Catalyst) Self-aldol Condensation Products Self-aldol Condensation Products Cyclopentanone->Self-aldol Condensation Products Self-reaction Dimethyl Carbonate Dimethyl Carbonate Dithis compound Dithis compound Carbomethoxycyclopentanone (Intermediate)->Dithis compound + Methoxide

Reaction Pathway for Dithis compound from Cyclopentanone.

References

A Researcher's Guide to Assessing Lot-to-Lot Variability in Commercial Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and purity of chemical reagents are fundamental to ensuring reproducible and reliable experimental outcomes. Methyl adipate (B1204190), a common reagent and synthetic intermediate, is no exception. Lot-to-lot variability in commercial preparations of methyl adipate can introduce significant experimental artifacts, potentially leading to misleading results. This guide provides a framework for assessing this variability, offering detailed experimental protocols and data presentation templates to empower researchers to perform their own quality control.

The primary method for synthesizing this compound is the esterification of adipic acid with methanol.[1] This process can lead to the presence of unreacted starting materials, by-products, and residual solvents as impurities.[2] Therefore, a thorough assessment of different commercial lots is a critical step in maintaining experimental integrity.

Quantitative Data Comparison

To effectively assess lot-to-lot variability, researchers should systematically quantify key quality parameters for each new batch of this compound. The following table provides a template for recording and comparing these metrics across different lots and suppliers.

ParameterAnalytical MethodLot A (Supplier X)Lot B (Supplier X)Lot C (Supplier Y)Acceptance Criteria
Appearance Visual InspectionClear, colorless liquid
Purity (%) GC-MS> 99.0%
Water Content (%) Karl Fischer Titration< 0.1%
Adipic Acid (%) GC-MS or HPLC< 0.5%
Dithis compound (%) GC-MS< 0.5%
Methanol (%) GC-MS< 0.1%
Other Impurities (%) GC-MS or HPLC< 0.1% each

Experimental Protocols

Detailed methodologies for conducting the key experiments outlined above are provided below.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and identifying volatile and semi-volatile impurities such as residual starting materials, by-products, and other organic contaminants.[3][4]

Principle: The sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for identification.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each this compound lot in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

    • Vortex the solution to ensure homogeneity.

    • If necessary, prepare a series of dilutions for calibration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC-MS or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[5]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain 240°C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the purity and impurity levels by peak area percentage.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used as an alternative or complementary method to GC-MS, particularly for less volatile impurities.

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of components between the two phases. Since this compound lacks a strong UV chromophore, detection can be achieved at low wavelengths or with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[6][7]

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each this compound lot in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • UV detector at 205 nm.[6]

      • Alternatively, an ELSD or RI detector can be used.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time for this compound.

    • Identify and quantify impurities based on their peak areas relative to the main peak.

Water Content Determination by Karl Fischer Titration

This is a standard and highly accurate method for quantifying water content in organic solvents and reagents.[9][10]

Principle: The Karl Fischer method is based on a reaction between iodine and sulfur dioxide in the presence of water. The endpoint is reached when all the water in the sample has been consumed, which can be detected potentiometrically.[10]

Methodology:

  • Instrumentation: An automated volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%).[11]

  • Reagents: Commercial Karl Fischer reagents (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Add a precisely weighed amount of the this compound sample (typically 1-5 g) directly into the titration vessel containing the Karl Fischer solvent.

    • Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.

    • Perform the measurement in triplicate for each lot to ensure accuracy.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Evaluation & Decision A Receive New Lot of this compound B Quarantine and Log Lot Information A->B C Visual Inspection (Color, Particulates) B->C D GC-MS Analysis (Purity & Impurities) C->D E HPLC Analysis (Purity & Impurities) C->E F Karl Fischer Titration (Water Content) C->F G Compile Data in Comparison Table D->G E->G F->G H Compare Against Specifications & Previous Lots G->H I Decision Point H->I J Release Lot for Use I->J Pass K Reject Lot & Contact Supplier I->K Fail

Caption: Experimental workflow for assessing lot-to-lot variability.

G cluster_0 Experimental System cluster_1 Outcome MA This compound (High Purity Lot) Buffer pH-Sensitive Assay Buffer (pH 7.4) MA->Buffer Impure_MA This compound (Impure Lot) Impure_MA->Buffer Impurity Impurity: Residual Adipic Acid Impure_MA->Impurity Enzyme Enzyme X (Optimal activity at pH 7.4) Buffer->Enzyme Maintains Optimal pH pH_Shift Lowers Buffer pH Buffer->pH_Shift Result_Good Reliable Assay Result Enzyme->Result_Good Normal Activity Result_Bad Inaccurate Assay Result Enzyme->Result_Bad Impurity->Buffer Introduces Acidity pH_Shift->Enzyme Reduces Enzyme Activity

Caption: Impact of impurities on a hypothetical enzyme assay.

References

A Comparative Analysis of the Biodegradability of Methyl Adipate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ester Biodegradability with Supporting Experimental Data

The environmental fate of chemical compounds is a critical consideration in modern research and development, particularly within the pharmaceutical and chemical industries. The biodegradability of esters, a common class of organic compounds, is of significant interest. This guide provides a comparative validation of the biodegradability of methyl adipate (B1204190) against other common esters: dimethyl succinate (B1194679), ethyl acetate (B1210297), and methyl laurate. The information presented is based on available experimental data, primarily from standardized testing protocols such as the OECD 301 series for ready biodegradability.

Quantitative Biodegradation Data

The following table summarizes the available quantitative data on the aerobic biodegradability of methyl adipate and the selected comparator esters. "Ready biodegradability" is a classification determined by stringent screening tests, such as the OECD 301 series. For a substance to be classified as readily biodegradable in these tests, it must typically achieve a biodegradation level of at least 60% of the theoretical maximum within a 28-day period and satisfy a "10-day window" criterion.[1][2][3][4]

EsterChemical FormulaTest GuidelineBiodegradation (%)Test Duration (days)Classification
This compound C₈H₁₄O₄OECD 301B (Modified Sturm Test)Similar rate to Poly(ethylene adipate)28Readily Biodegradable (inferred)[5]
Dimethyl Succinate C₆H₁₀O₄CO₂ Generation Test13.1%3Readily Biodegradable
OECD 302B>95%-Inherently Biodegradable
Ethyl Acetate C₄H₈O₂---Readily Biodegradable
Methyl Laurate C₁₃H₂₆O₂---Readily Biodegradable[6]

Experimental Protocols

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals, with the OECD 301 series specifically addressing ready biodegradability. The "CO₂ Evolution Test" (OECD 301B), also known as the Modified Sturm Test, is a widely used method.

OECD 301B: CO₂ Evolution Test

This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium. Microorganisms in an inoculum, typically activated sludge from a wastewater treatment plant, metabolize the test substance, producing carbon dioxide (CO₂). The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂) that could be produced from the complete oxidation of the substance.

Key Steps of the Protocol:

  • Preparation of the Test Medium: A mineral medium containing essential inorganic salts is prepared and inoculated with a small volume of activated sludge.

  • Introduction of the Test Substance: A known concentration of the test substance (e.g., this compound) is added to the test medium. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The solutions are continuously stirred or aerated with CO₂-free air to maintain aerobic conditions.

  • CO₂ Trapping and Measurement: The CO₂ produced during biodegradation is bubbled through a series of absorption bottles containing a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of CO₂ is determined by titrating the remaining hydroxide solution or by using an inorganic carbon analyzer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured CO₂ produced to the ThCO₂.

Mandatory Visualizations

Biodegradability Testing Workflow

The following diagram illustrates the general workflow of a ready biodegradability test, such as the OECD 301B method.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (28 Days) cluster_analysis Analysis Phase cluster_results Results prep_media Prepare Mineral Medium setup_flasks Set up Test, Control, & Reference Flasks prep_media->setup_flasks prep_inoculum Source & Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->setup_flasks prep_test_substance Prepare Test Substance (e.g., this compound) prep_test_substance->setup_flasks incubation Incubate at Constant Temperature with Aeration setup_flasks->incubation measure_co2 Measure Evolved CO₂ incubation->measure_co2 calculate_biodegradation Calculate % Biodegradation measure_co2->calculate_biodegradation classify Classify Biodegradability calculate_biodegradation->classify

Workflow for OECD 301B Biodegradability Test
Signaling Pathway of Ester Hydrolysis

The initial step in the biodegradation of esters is hydrolysis, which is catalyzed by esterase enzymes produced by microorganisms. This process breaks the ester bond, yielding an alcohol and a carboxylic acid. These smaller, more soluble molecules can then be further metabolized by the microorganisms.

G ester Ester (e.g., this compound) alcohol Alcohol (e.g., Methanol) ester->alcohol Hydrolysis acid Carboxylic Acid (e.g., Adipic Acid) ester->acid Hydrolysis h2o Water (H₂O) esterase Esterase (Microbial Enzyme) esterase->ester catalyzes metabolism Further Microbial Metabolism alcohol->metabolism acid->metabolism co2_h2o CO₂ + H₂O + Biomass metabolism->co2_h2o

Enzymatic Hydrolysis of Esters

References

A Comparative Analysis of Monomethyl Adipate as a Sustainable Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis and purification processes, profoundly impacting reaction efficiency, product purity, and overall process safety and sustainability. While traditional solvents like acetone (B3395972), ethanol (B145695), isopropanol, and ethyl acetate (B1210297) have long been staples in the laboratory, the growing emphasis on green chemistry is driving the exploration of safer, more environmentally benign alternatives. This guide provides a comparative study of monomethyl adipate (B1204190) against these conventional solvents, offering insights into its physicochemical properties and potential performance advantages, supported by detailed experimental protocols for independent evaluation.

Physical and Chemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes key properties of monomethyl adipate and traditional solvents, providing a foundation for understanding their potential applications.

PropertyMonothis compoundAcetoneEthanolIsopropanolEthyl Acetate
Molecular Formula C₇H₁₂O₄C₃H₆OC₂H₆OC₃H₈OC₄H₈O₂
Molecular Weight ( g/mol ) 160.1758.0846.0760.1088.11
Boiling Point (°C) 291.615678.37[1]82.677.1[2]
Melting Point (°C) 9-94.9[3]-114.1-89-83.6
Density (g/mL @ 20°C) ~1.125[4]0.7910.7890.7860.902
Flash Point (°C) >110[4]-20[4]13[5]11.7-4[6]
Water Solubility Not miscible or difficult to mix[3][6]Miscible[7]Miscible[5][8]Miscible[9]Slightly soluble

Performance Comparison: A Theoretical and Practical Framework

Direct comparative experimental data for monothis compound against traditional solvents is not extensively available across all applications. However, an analysis of its properties allows for theoretical predictions and provides a basis for targeted experimental evaluation.

Solubility Performance

The principle of "like dissolves like" is a cornerstone of solubility prediction. A solvent's polarity, hydrogen bonding capability, and molecular size are key determinants of its solvating power.

Theoretical Considerations:

  • Polarity: Monothis compound, with its ester and carboxylic acid functionalities, possesses a moderate to high polarity, suggesting its potential to dissolve a range of polar and moderately non-polar active pharmaceutical ingredients (APIs). Its polarity is likely to be different from the highly polar protic nature of ethanol and isopropanol, and the polar aprotic nature of acetone and ethyl acetate, offering a unique solubility profile.

  • Hydrogen Bonding: The presence of a carboxylic acid group allows monothis compound to act as both a hydrogen bond donor and acceptor. This characteristic can be particularly advantageous for dissolving APIs with hydrogen bonding functionalities, a common feature in pharmaceutical compounds.

  • High Boiling Point: The significantly higher boiling point of monothis compound compared to traditional solvents can be beneficial for solubility studies at elevated temperatures, allowing for a wider experimental range without significant solvent loss due to evaporation.

Experimental Protocol: Determining API Solubility

This protocol outlines a standardized method for comparing the solubility of a solid API in monothis compound versus a traditional solvent.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_heating Heating & Observation cluster_analysis Analysis prep_api Weigh API (e.g., 10 mg) mix Add API to Solvent prep_api->mix prep_solvent Measure Solvent (e.g., 1 mL) prep_solvent->mix vortex Vortex at RT for 2 min mix->vortex observe_rt Observe Solubility at RT vortex->observe_rt heat Heat in Increments (e.g., 10°C) observe_rt->heat If not dissolved observe_hot Observe Solubility at each Temp. heat->observe_hot observe_hot->heat If not dissolved record Record Dissolution Temperature observe_hot->record If dissolved compare Compare Results record->compare

Figure 1: Experimental workflow for determining API solubility.
Impact on Reaction Kinetics

The solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.

Theoretical Considerations:

  • Polarity and Transition State Stabilization: For reactions that proceed through a polar transition state, a polar solvent can accelerate the reaction rate by stabilizing this high-energy intermediate. The polarity of monothis compound could be beneficial for such reactions.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can either accelerate or decelerate a reaction, depending on whether they stabilize the transition state more or less than the reactants. The dual hydrogen bonding capability of monothis compound makes its effect on reaction kinetics highly substrate-dependent and warrants experimental investigation.

  • High Boiling Point and High-Temperature Reactions: The high boiling point of monothis compound makes it an excellent candidate for reactions requiring elevated temperatures, enabling faster reaction rates without the need for high-pressure apparatus.

Experimental Protocol: Monitoring Reaction Kinetics

This protocol provides a general method for comparing the rate of a reaction in different solvents using UV-Vis spectroscopy.

reaction_kinetics_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions in Each Solvent initiate Initiate Reaction in Cuvette prep_reactants->initiate setup_spectro Set up UV-Vis Spectrophotometer monitor Monitor Absorbance Change Over Time setup_spectro->monitor initiate->monitor plot Plot Absorbance vs. Time monitor->plot calculate Calculate Rate Constant plot->calculate compare Compare Rate Constants calculate->compare

Figure 2: Workflow for monitoring reaction kinetics.
Extraction Efficiency

The efficiency of a liquid-liquid extraction process is governed by the partition coefficient of the target compound between the two immiscible phases.

Theoretical Considerations:

  • Polarity and Selectivity: The distinct polarity of monothis compound may offer different selectivity in extracting compounds from complex mixtures compared to traditional solvents. For instance, it could be more effective in extracting moderately polar compounds from aqueous solutions than a less polar solvent like ethyl acetate.

  • Immiscibility with Water: Monothis compound's low miscibility with water is a crucial property for its use as an extraction solvent from aqueous media.

  • Density: With a density greater than water, monothis compound will form the lower layer in an extraction with an aqueous phase, which can be a practical consideration in experimental design.

Experimental Protocol: Evaluating Extraction Efficiency

This protocol describes a method to compare the extraction efficiency of a target analyte from an aqueous solution using different organic solvents.

extraction_efficiency_workflow start Prepare Aqueous Solution of Analyte add_solvent Add Equal Volume of Organic Solvent start->add_solvent shake Shake Vigorously in Separatory Funnel add_solvent->shake separate Allow Layers to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic analyze_organic Analyze Analyte Concentration in Organic Layer collect_organic->analyze_organic calculate Calculate Partition Coefficient & Extraction Efficiency analyze_organic->calculate compare Compare Results for Different Solvents calculate->compare

Figure 3: Workflow for evaluating extraction efficiency.

Green Chemistry and Safety Profile

In modern drug development and chemical research, the environmental impact and safety of solvents are paramount considerations.

  • Biodegradability and Toxicity: Adipate esters, as a class, are known to be readily biodegradable and exhibit low toxicity.[4][6][10] This positions monothis compound as a potentially more environmentally friendly alternative to some traditional solvents.

  • High Flash Point: The high flash point of monothis compound (>110°C) signifies a significantly lower fire hazard compared to the highly flammable traditional solvents, enhancing laboratory safety.[4]

  • Reduced Volatility: The low vapor pressure of monothis compound reduces worker exposure through inhalation and minimizes the release of volatile organic compounds (VOCs) into the atmosphere.

Conclusion

Monothis compound presents a compelling profile as a sustainable and potentially high-performance solvent for a range of applications in research and drug development. Its unique combination of moderate to high polarity, hydrogen bonding capabilities, high boiling point, and favorable safety and environmental profile makes it a promising alternative to traditional solvents. While direct comparative performance data is still emerging, the theoretical advantages and the provided experimental protocols empower researchers to conduct their own evaluations for specific applications. The adoption of greener solvents like monothis compound is not only a step towards more sustainable chemical practices but also an opportunity to explore novel process efficiencies and selectivities.

References

Confirming the Structure of Synthesized Methyl Adipate: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in chemical synthesis and drug development, unambiguous structural confirmation of synthesized molecules is a critical step. While 1D Nuclear Magnetic Resonance (NMR) provides foundational data, complex structures or the need for absolute certainty often requires more advanced techniques. This guide provides an objective comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the definitive structural elucidation of a target molecule, using synthesized methyl adipate (B1204190) as a case study.

The Challenge: Beyond 1D NMR

While ¹H and ¹³C NMR spectra provide essential information on the chemical environment and number of unique nuclei, they only imply connectivity. For a seemingly simple molecule like methyl adipate (C₈H₁₄O₄), 1D NMR can suggest the presence of methoxy (B1213986) groups and a four-carbon chain attached to carbonyls, but it does not explicitly map these connections. Two-dimensional NMR techniques bridge this gap by revealing through-bond correlations between nuclei, providing a detailed and definitive structural map.

The 2D NMR Solution: A Multi-faceted Approach

A combination of three core 2D NMR experiments provides a comprehensive and interlocking dataset to confirm the structure of this compound.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] It is invaluable for mapping out contiguous proton spin systems, such as the alkyl chain in this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[3][4] It provides a direct link between the ¹H and ¹³C spectra, assigning specific protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[3][5] It is crucial for identifying connectivity across quaternary carbons (like carbonyls) or heteroatoms, piecing together the molecular fragments.

Data Presentation: Predicted Correlations for this compound

To confirm the synthesis of this compound, the following correlations are expected. The molecule's symmetry means we anticipate signals for only half of the nuclei.

this compound Structure with NumberingFigure 1. Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NameAtom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methoxy ProtonsH-a~3.67 (singlet)-
Methylene ProtonsH-2, H-5~2.30 (triplet)-
Methylene ProtonsH-3, H-4~1.65 (multiplet)-
Carbonyl CarbonC-1, C-6-~174
Methoxy CarbonC-a-~51
Methylene CarbonC-2, C-5-~34
Methylene CarbonC-3, C-4-~24

Table 2: Expected COSY Correlations

Correlating ProtonsNumber of BondsExpected ResultStructural Confirmation
H-2 / H-33Cross-peakConfirms the connectivity of the -(CH₂)₄- alkyl chain.

Table 3: Expected HSQC Correlations

Proton (¹H)Directly Bonded Carbon (¹³C)Expected ResultStructural Confirmation
H-a (~3.67 ppm)C-a (~51 ppm)Cross-peakAssigns the methoxy protons to the methoxy carbon.
H-2 (~2.30 ppm)C-2 (~34 ppm)Cross-peakAssigns the α-methylene protons to the α-methylene carbon.
H-3 (~1.65 ppm)C-3 (~24 ppm)Cross-peakAssigns the β-methylene protons to the β-methylene carbon.

Table 4: Expected HMBC Correlations

Proton (¹H)Correlating Carbon (¹³C)Number of BondsExpected ResultStructural Confirmation
H-a (~3.67 ppm)C-1 (~174 ppm)2Cross-peakConfirms the ester linkage (-O-C=O).
H-2 (~2.30 ppm)C-1 (~174 ppm)2Cross-peakConfirms the connection of the alkyl chain to the carbonyl.
H-2 (~2.30 ppm)C-3 (~24 ppm)2Cross-peakConfirms alkyl chain connectivity.
H-3 (~1.65 ppm)C-1 (~174 ppm)3Cross-peakConfirms the connection of the alkyl chain to the carbonyl.
H-3 (~1.65 ppm)C-2 (~34 ppm)2Cross-peakConfirms alkyl chain connectivity.

Experimental Workflow and Logic

The logical process for confirming the structure involves acquiring a series of spectra and analyzing the correlations in a stepwise manner to build the final structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Confirmation Synthesis Synthesized This compound Acquire1D Acquire 1D NMR (¹H, ¹³C, DEPT) Synthesis->Acquire1D Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire1D->Acquire2D AnalyzeCOSY COSY Analysis: Establish H-H Connectivity (Alkyl Chain) Acquire2D->AnalyzeCOSY AnalyzeHSQC HSQC Analysis: Assign Directly Bonded C-H Pairs Acquire2D->AnalyzeHSQC AnalyzeHMBC HMBC Analysis: Confirm Long-Range Connectivity (Ester Groups) Acquire2D->AnalyzeHMBC Combine Integrate All NMR Data AnalyzeCOSY->Combine AnalyzeHSQC->Combine AnalyzeHMBC->Combine Confirm Structure Confirmed: This compound Combine->Confirm

References

A Comparative Performance Guide to Methyl Adipate-Based Polymers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers derived from adipate-based precursors against other prominent biodegradable polymers such as Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). The selection of an appropriate polymer is critical in drug delivery and tissue engineering, directly influencing a product's mechanical properties, degradation rate, and biocompatibility. This document summarizes key experimental data to aid in the selection of materials for specific research and development applications.

Performance Benchmarking: Physicochemical and Mechanical Properties

The performance of polymers is evaluated based on key properties relevant to their application in drug delivery and biomedical devices. These include mechanical strength and flexibility, thermal stability, and degradation kinetics.

Mechanical Properties

Mechanical properties determine the structural integrity and suitability of a polymer for applications ranging from flexible films to rigid scaffolds. Key parameters include tensile strength (the stress a material can withstand before breaking), elongation at break (its ductility), and Young's modulus (its stiffness).

Polymer TypeSpecific PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
Adipate-Based Poly(ethylene adipate) (PEA)10 - 13.2~362240 - 312.8[1]
Adipate-Based Poly(sorbitol adipate-co-ethylene glycol adipate) (PSAEG)~1.5~110~1.3[2]
Adipate-Based Poly(sorbitol adipate-co-butanediol adipate) (PSABD)~0.7~125~0.5[2]
Adipate-Based Poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate)-89.767.8[3]
Alternative Polylactic Acid (PLA)~502 - 61200 - 3000[1]
Alternative Polyglycolic Acid (PGA)High1 - 3.55000 - 7000[1]
Alternative Poly(ε-caprolactone) (PCL)~23>700~350[4]
Thermal Properties

Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) define the physical state and processing conditions of the polymer. The Tg indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Polymer TypeSpecific PolymerGlass Transition Temp. (°C)Melting Temperature (°C)Reference
Adipate-Based Poly(ethylene adipate) (PEA)-50~50[1]
Adipate-Based Poly(sorbitol adipate-co-ethylene glycol adipate) (PSAEG)-59.2-[2]
Adipate-Based Poly(sorbitol adipate-co-hexanediol adipate) (PSAHD)-23.7-[2]
Adipate-Based Copolyester PBATGA (25 mol% GA)-27.02129.4[5]
Alternative Polylactic Acid (PLA)55 - 65150 - 180[1]
Alternative Polyglycolic Acid (PGA)35 - 40220 - 230[1]
Alternative Poly(ε-caprolactone) (PCL)-60~60[4]
Biodegradation and Biocompatibility

Biodegradability is essential for applications like controlled drug release and temporary tissue scaffolds. Adipate-based polyesters are known to be biodegradable.[1][4] The degradation rate can be tuned; for instance, introducing methyl branching can increase resistance to biodegradation.[3] In comparison, PLGA's degradation rate can be precisely controlled by altering the ratio of lactic to glycolic acid, with higher glycolic acid content leading to faster degradation.[6][7] PCL exhibits a much slower degradation rate, often taking years, making it suitable for long-term implants.[]

Polymers like PLA, PGA, and PCL are well-regarded for their excellent biocompatibility.[1][9][10] Adipate-based polymers such as poly(glycerol adipate) and poly(sorbitol adipate) are also noted for their biocompatibility, degrading into harmless byproducts.[11][12][13]

Visualized Workflows and Methodologies

Experimental Workflow: Polymer Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of adipate-based polymers.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Curing cluster_characterization Characterization & Testing Monomers Monomers (e.g., Methyl Adipate, Diol) Polymerization Melt Polycondensation or Enzymatic Polymerization Monomers->Polymerization Catalyst Catalyst (e.g., Lipase, Acid) Catalyst->Polymerization Filtration Filtration / Solvent Evaporation Polymerization->Filtration Curing Curing (Crosslinking into Elastomer) Filtration->Curing Spectroscopy Spectroscopy (FTIR, NMR) Curing->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Curing->Thermal Mechanical Mechanical Testing (Tensile Test) Curing->Mechanical Degradation Degradation Study Curing->Degradation Analysis Performance Data Analysis Spectroscopy->Analysis Structural Verification Thermal->Analysis Tg, Tm, Stability Mechanical->Analysis Strength, Modulus Degradation->Analysis Degradation Rate

Caption: General experimental workflow for polymer synthesis and performance analysis.

Workflow for Mechanical Property Evaluation

This diagram details the standardized process for evaluating the mechanical properties of polymer films.

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep Prepare Polymer Films (Solvent Casting or Melt Pressing) Cut Cut Dumbbell-shaped Specimens (per ASTM D638) Prep->Cut Measure Measure Specimen Dimensions (Thickness, Width) Cut->Measure Clamp Clamp Specimen into Universal Testing Machine Measure->Clamp Pull Apply Tensile Load at Constant Speed Until Fracture Clamp->Pull Record Record Load and Displacement Data Pull->Record TS Calculate Tensile Strength (Max Stress) Record->TS EB Calculate Elongation at Break (% Increase in Length) Record->EB TM Determine Tensile Modulus (Stiffness from Stress-Strain Curve) Record->TM

Caption: Standard workflow for conducting tensile tests on polymer specimens.

Experimental Protocols

Mechanical Properties Testing (Tensile Test)

This protocol is adapted from standard methods like ASTM D638.[1]

  • Objective: To determine the tensile strength, elongation at break, and tensile (Young's) modulus of a polymer.

  • Methodology:

    • Sample Preparation: Polymer films of uniform thickness are prepared using solvent casting or melt pressing. These films are then cut into a dumbbell shape according to standard specifications.[1]

    • Instrumentation: A universal testing machine (e.g., Instron) equipped with an appropriate load cell is used.

    • Procedure: The thickness and width of the narrow section of each specimen are precisely measured. The specimen is then securely clamped into the grips of the testing machine. A tensile load is applied at a constant rate of crosshead speed until the specimen fractures. The load and displacement are recorded continuously throughout the test.[1]

    • Data Analysis:

      • Tensile Strength: The maximum stress the material withstands before fracture.

      • Elongation at Break: The percentage increase in length at the moment of fracture.

      • Tensile Modulus: The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[1]

Thermal Analysis (Differential Scanning Calorimetry - DSC)

This protocol determines key thermal transitions of the polymer.

  • Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm).[1]

  • Methodology:

    • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

    • Procedure: A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle, under a nitrogen atmosphere to prevent oxidation. For example, heating at a rate of 10-20 °C/min.[2]

    • Data Analysis: The heat flow to or from the sample is measured relative to an empty reference pan. The Tg is observed as a step-like change in the baseline of the heat flow curve, while the Tm is identified as an endothermic peak.[1][2]

In Vitro Degradation Study

This protocol assesses the degradation rate of the polymer under physiological conditions.

  • Objective: To measure the weight loss or change in molecular weight of the polymer over time.

  • Methodology:

    • Sample Preparation: Pre-weighed polymer samples (e.g., films or microspheres) are prepared.

    • Procedure: Samples are incubated in a phosphate-buffered solution (PBS) at a pH of 7.4 and a temperature of 37 °C to simulate body conditions.[14] At predetermined time intervals (e.g., days or weeks), samples are removed from the PBS, rinsed with deionized water, and dried under vacuum until a constant weight is achieved.[14]

    • Data Analysis: Degradation is quantified by measuring the percentage of weight loss over time. Alternatively, techniques like Gel Permeation Chromatography (GPC) can be used to measure the decrease in the polymer's molecular weight.[15]

Biocompatibility Assessment (Cytotoxicity)

This protocol evaluates the potential for a polymer to cause toxic effects on living cells.[1]

  • Objective: To assess the in vitro cytotoxicity of the polymer.

  • Methodology:

    • Cell Culture: A relevant cell line, such as fibroblasts (e.g., NIH/3T3), is cultured in a suitable growth medium.[13]

    • Extraction Method: The polymer is incubated in the cell culture medium for a set period (e.g., 24 hours at 37 °C) to create a polymer extract. This extract is then added to the cultured cells.[1]

    • Cell Viability Assay: After a specified incubation period with the extract, a cell viability assay (e.g., MTT or resazurin (B115843) reduction assay) is performed.[11] This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

    • Data Analysis: The viability of cells exposed to the polymer extract is compared to that of control cells (exposed to medium only). A significant reduction in viability indicates a cytotoxic effect.

References

A Guide to Inter-Laboratory Validation of Analytical Methods for Methyl Adipate Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of methyl adipate (B1204190), a significant compound in various industrial applications. The objective is to present a framework for assessing the method's performance across different laboratories, ensuring its robustness and reliability. This document is intended for researchers, scientists, and professionals in drug development and quality control who are involved in analytical method validation and transfer.

Performance Comparison of Analytical Methods

The primary method for the determination of methyl adipate is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An alternative method is High-Performance Liquid Chromatography (HPLC) with UV detection. The following table summarizes typical performance characteristics derived from validation studies of similar adipate esters, presented here as a benchmark for an inter-laboratory study on this compound.

Table 1: Illustrative Inter-Laboratory Performance Data for this compound Analysis by GC-FID

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.2%101.5%98.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%0.9%≤ 2.0%
Precision (Intermediate, %RSD) 1.5%1.8%1.6%≤ 3.0%
Reproducibility (%RSD) --2.5% (Inter-lab)≤ 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mLReport
Limit of Quantification (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mLReport

Table 2: Comparison of GC-FID and HPLC-UV for this compound Analysis

FeatureGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
Sensitivity High for volatile compounds.Moderate, dependent on chromophore.
Selectivity Good, based on retention time.Moderate, can be affected by co-eluting compounds.
Sample Volatility Required.Not required.
Derivatization Generally not required for this compound.May be required to enhance UV detection.
Typical Run Time 10-30 minutes.15-45 minutes.
Advantages Robust, high resolution, widely available.Suitable for non-volatile samples, versatile.
Disadvantages Requires volatile and thermally stable analytes.Lower sensitivity for compounds with poor UV absorbance.

Experimental Protocols

A detailed experimental protocol is crucial for a successful inter-laboratory validation study. The following outlines a methodology for a comparative study of a Gas Chromatography (GC) method for this compound.

Objective: To demonstrate that the analytical method for the assay of this compound, when transferred between laboratories, provides comparable and reliable results.

Materials:

  • This compound Reference Standard: A well-characterized reference standard with documented purity.

  • Samples: A homogeneous batch of the sample matrix containing this compound.

  • Reagents and Solvents: All reagents and solvents should be of GC or analytical grade.

Instrumentation:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), an autosampler, and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol).

  • From this stock solution, prepare a series of working standard solutions at concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample matrix.

  • Extract the this compound using a validated extraction procedure, such as liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or solid-phase extraction (SPE).[1][2]

  • The final extract should be diluted to bring the this compound concentration within the calibration range.

GC-FID Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

Validation Procedure:

  • System Suitability: Before analysis, inject the mid-range working standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[3]

  • Linearity: Analyze the series of working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[4]

  • Accuracy: Analyze spiked samples at three concentration levels (low, medium, and high) in triplicate. The recovery should be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.[5]

    • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD should be ≤ 3.0%.[4]

    • Reproducibility: This is assessed through the inter-laboratory comparison of results. The %RSD between laboratories should be ≤ 5.0%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation process.

G cluster_0 Preparation Phase cluster_1 Execution Phase (Participating Labs) cluster_2 Evaluation Phase A Develop & Validate Method in Originating Lab B Prepare & Distribute Validation Protocol & Samples A->B C Perform System Suitability Testing B->C D Analyze Samples (Linearity, Accuracy, Precision) C->D E Collect & Statistically Analyze Data from All Labs D->E F Compare Results Against Acceptance Criteria E->F G Final Validation Report F->G

Caption: Workflow for an inter-laboratory analytical method validation.

G cluster_performance Performance Characteristics center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility Reproducibility

Caption: Key parameters for analytical method validation.

References

comparing the kinetic models of methyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Models of Methyl Adipate (B1204190) Synthesis

The synthesis of methyl adipate, a key intermediate in various industrial processes, is primarily achieved through the esterification of adipic acid with methanol (B129727) or the transesterification of other esters. Understanding the reaction kinetics is crucial for process optimization, reactor design, and scaling up production. This guide provides a comparative analysis of different kinetic models applied to this compound synthesis, supported by experimental data and detailed methodologies.

Data Presentation: Comparison of Kinetic Models

The following table summarizes quantitative data from various kinetic studies on the synthesis of dithis compound (DMA) and related esters. These studies employ different catalysts and propose distinct kinetic models to describe the reaction behavior.

Kinetic Model / Catalyst Reaction Type Key Kinetic Parameters Experimental Conditions Source
Pseudo-Homogeneous (Yadav and Thathagar Model) / Amberlyst 15 Esterification of Adipic Acid with MethanolActivation Energy (Ea): 14.471 kJ/molTemperature: 313, 323, 333 KMethanol:Acid Molar Ratio: 10:1, 15:1, 20:1Catalyst Loading: 5%, 7%, 10% w/w[1]
Quasi-Homogeneous Models / Amberlyst 35 Esterification of Adipic Acid with MethanolModel parameters determined, but specific values not in abstract. Reaction rate increases with temperature.Temperature: 313.2 K to 343.2 KMethanol:Acid Molar Ratio: 15:1, 20:1[2]
Ping-Pong Bi-Bi with Methanol Inhibition / Immobilized Candida antarctica Lipase (B570770) B Enzymatic Esterification of Adipic Acid and MethanolKinetic parameters for the model were determined. Maximum Conversion: 97.6%Optimal Conditions: Temperature: 58.5 °CMethanol:Acid Molar Ratio: 12:1Enzyme Conc.: 54.0 mgTime: 358.0 min[3]
First-Order Kinetics / Non-catalytic Esterification of Palmitic Acid with Subcritical MethanolActivation Energy (Ea): 57.20 kJ/molPre-exponential Factor (A): 4.986 × 10⁴Temperature: 175–225 °CMethanol:Acid Molar Ratio: 16:1Time: 26 min[4]
Reversible Second-Order Reaction / Non-catalytic Esterification of Free Fatty Acids with Supercritical MethanolRate constants and activation energy were numerically evaluated.Temperature: 250-320 °CPressure: 10 MPa[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic studies. Below are the protocols for the key experiments cited in this guide.

Esterification over Amberlyst 15 (Pseudo-Homogeneous Model)

The kinetic study of the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst was conducted in a laboratory batch reactor.[1]

  • Apparatus: The reaction was carried out in a three-necked glass reactor with a constant reaction mixture volume of 1.5 × 10⁻⁴ m³. A reflux condenser was attached to prevent the loss of volatile components like methanol. A stirrer was used to ensure proper mixing and was maintained at a constant speed of 13 revolutions per second (rps) to minimize mass transfer limitations.[1]

  • Procedure: A known initial concentration of adipic acid (2.18 mol/L) was used for all experiments. The reaction was initiated by adding the pre-weighed catalyst to the mixture of adipic acid and methanol. The experiments were conducted at various temperatures (313, 323, and 333 K), methanol to adipic acid molar ratios (10:1, 15:1, and 20:1), and catalyst loadings (5%, 7%, and 10% w/w). Samples were withdrawn at regular intervals and analyzed to determine the conversion of adipic acid.[1]

  • Kinetic Modeling: The experimental data were validated using a pseudo-homogeneous model, specifically the Yadav and Thathagar (YT) model.[1]

Enzymatic Esterification (Candida antarctica Lipase B)

The synthesis of dithis compound catalyzed by immobilized Candida antarctica lipase B was optimized using statistical methods, and its kinetics were investigated.[3]

  • Apparatus: The experiments were likely conducted in a temperature-controlled shaker or a stirred-tank reactor suitable for enzymatic reactions.

  • Procedure for Optimization: Response Surface Methodology (RSM) was employed to optimize the reaction conditions. The effects of four variables—time, temperature, enzyme concentration, and the molar ratio of substrates—were studied to find the conditions for maximum product conversion.[3]

  • Kinetic Modeling: The study determined that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol. Kinetic parameters for this model were determined by fitting the model to experimental initial rate data.[3]

Visualization of Kinetic Model Comparison Workflow

The process of selecting an appropriate kinetic model for a chemical reaction involves several logical steps, from initial hypothesis to final validation. The following diagram illustrates this workflow for the synthesis of this compound.

G cluster_0 Model Formulation cluster_1 Experimental Phase cluster_2 Analysis & Validation cluster_3 Final Selection A Define Reaction System (Adipic Acid + Methanol) B Propose Candidate Models (e.g., Pseudo-Homogeneous, L-H, E-R, Enzymatic) A->B C Design of Experiments (Vary T, Molar Ratio, Catalyst Loading) B->C D Conduct Experiments & Collect Kinetic Data (Concentration vs. Time) C->D E Parameter Estimation (Non-linear Regression) D->E F Model Fitting & Statistical Analysis (R², Residuals) E->F G Model Discrimination (Goodness-of-fit tests) F->G H Select Best-Fit Kinetic Model G->H I Validate Model with Independent Experimental Data H->I

Caption: Workflow for Kinetic Model Selection and Validation.

References

Stability of Methyl Adipate Under Storage Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of methyl adipate (B1204190) under various storage conditions against common alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of this compound in their applications. The data presented is based on available scientific literature and established analytical methodologies.

Executive Summary

Methyl adipate, a dimethyl ester of adipic acid, is utilized as a plasticizer and solvent in various industries.[1] Its stability under storage is a critical factor for ensuring product quality and performance. This guide outlines the known stability profile of this compound, its potential degradation pathways, and compares it with alternative compounds. While specific long-term stability data under all ICH conditions are not extensively available in the public domain, this document synthesizes existing knowledge to provide a robust overview. Adipate plasticizers, in general, are recognized for their favorable low-temperature properties and are considered safer alternatives to some traditional phthalates.[2][3][4]

Comparison of this compound with Alternative Plasticizers

The selection of a suitable plasticizer or solvent often involves a trade-off between performance, stability, and safety. The following table provides a comparative overview of this compound (represented by dithis compound) and common alternatives.

PropertyThis compound (Dithis compound)Dioctyl Phthalate (DOP/DEHP)Dioctyl Adipate (DOA)Bio-based Plasticizers (e.g., Epoxidized Soybean Oil - ESO)
Chemical Structure CH₃OOC(CH₂)₄COOCH₃C₆H₄(COOC₈H₁₇)₂C₈H₁₇OOC(CH₂)₄COOC₈H₁₇Triglyceride-based
General Stability Considered stable under recommended storage conditions.[2]Good thermal stability but concerns over migration and toxicity.[2]Good thermal stability and low volatility.[5][6]Performance varies; can improve thermal stability of formulations.[3]
Hydrolytic Stability Susceptible to hydrolysis by strong mineral acids and strong alkalis.[7]Can undergo hydrolysis, especially under acidic or basic conditions.Susceptible to hydrolysis.Can undergo hydrolysis.
Thermal Stability Single-step degradation reported at 101°C in one study.Onset of decomposition varies, but generally considered to have good thermal stability.[2]Excellent heat stability.[6]Can exhibit high thermal stability.
Photostability No significant absorbance in the UV-Vis range of 290–700 nm, suggesting low potential for direct phototoxicity.[8]Susceptible to photodegradation.Information not readily available.Stability varies depending on the specific compound.
Volatility Relatively low volatility.Lower molecular weight phthalates can be more volatile.[2]Known for its relatively low volatility.[5][6]Generally low volatility.
Toxicity Profile Low acute toxicity.[1]Classified as an endocrine disruptor, with use restricted in many applications.[4]Generally considered safer than some phthalates.[3]Often have a favorable safety profile.

Experimental Protocols

Accurate assessment of the stability of this compound and its alternatives relies on validated analytical methods. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating methods.[9][10]

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Protocol: Dissolve a known concentration of this compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

    • Conditions: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • Analysis: Neutralize the samples at various time points and analyze by HPLC-UV or GC-MS to determine the percentage of degradation and identify the degradation products.[11]

  • Oxidative Degradation:

    • Protocol: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide.

    • Conditions: Store the solution at room temperature or a slightly elevated temperature.

    • Analysis: Monitor the degradation of this compound and the formation of degradation products over time using a suitable chromatographic method.

  • Thermal Degradation:

    • Protocol: Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 105°C) in a calibrated oven.

    • Conditions: Maintain the temperature for a defined duration.

    • Analysis: Analyze the sample for any changes in purity and for the presence of degradation products.

  • Photostability Testing:

    • Protocol: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Conditions: A control sample should be protected from light to differentiate between light-induced and thermal degradation.

    • Analysis: Analyze the exposed and control samples at appropriate time intervals.[8]

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of this compound and its Degradation Products

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Samples from forced degradation studies are diluted with a suitable solvent (e.g., dichloromethane) before injection.

  • Identification of Degradation Products: The mass spectra of the peaks separated by GC are compared with spectral libraries (e.g., NIST) for identification. Pyrolysis-GC-MS can also be used to characterize thermal degradation products.[12][13]

2. High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of this compound

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the stability samples is determined from this curve. This method can be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to be considered stability-indicating.[14][15]

Mandatory Visualizations

G cluster_0 Stability Study Workflow start Start: this compound Sample stress Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analysis of Stressed Samples (GC-MS / HPLC-UV) stress->analysis data Data Collection & Evaluation (Degradation %, Impurity Profile) analysis->data report Stability Report Generation data->report end End: Stability Profile report->end

Workflow for assessing the stability of this compound.

G cluster_1 Potential Degradation Pathway of this compound MA This compound (Dithis compound) MMA Monothis compound MA->MMA Hydrolysis Ox Oxidative Degradation Products MA->Ox Oxidation Photo Photodegradation Products MA->Photo Photolysis AA Adipic Acid MMA->AA Hydrolysis MeOH Methanol

Potential degradation pathways of this compound.

Conclusion

References

Comparative Life Cycle Assessment of Methyl Adipate Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of conventional and emerging bio-based production routes for methyl adipate (B1204190), a key chemical intermediate, reveals significant variations in environmental impact. This guide provides researchers, scientists, and drug development professionals with a quantitative analysis of different manufacturing pathways, supported by experimental data and detailed methodologies.

The production of methyl adipate, a crucial precursor for various industrial applications, is undergoing a shift towards more sustainable practices. This comparative life cycle assessment (LCA) evaluates the environmental performance of traditional fossil-fuel-based production against a promising bio-based alternative derived from lignin (B12514952). The analysis focuses on key environmental impact categories, providing a comprehensive overview to inform research and development in greener chemical synthesis.

Data Summary: Environmental Impact Comparison

The following table summarizes the quantitative data for the key life cycle impact categories for the production of one kilogram of adipic acid, the primary precursor to this compound. The data for the subsequent esterification step to this compound is modeled based on established chemical processes.

Life Cycle Impact CategoryConventional Production (Fossil-Fuel Based)Bio-Based Production (Lignin-Based)Unit
Global Warming Potential12.9[1]0.772 - 0.795[1]kg CO₂ eq
Acidification PotentialHigher Impact (qualitative)Lower Impact (qualitative)-
Eutrophication PotentialHigher Impact (qualitative)Lower Impact (qualitative)-
Photochemical Ozone Creation PotentialHigher Impact (qualitative)Lower Impact (qualitative)-

Production Pathway Analysis

Two primary routes for the production of this compound are compared in this guide: the conventional method starting from fossil fuels and a bio-based pathway utilizing lignin, a byproduct of the pulp and paper industry.

Conventional Production of this compound

The traditional industrial synthesis of this compound involves a two-step process. First, adipic acid is produced through the oxidation of a cyclohexane-cyclohexanol-cyclohexanone mixture (known as KA oil) with nitric acid. This process is known to generate significant nitrous oxide (N₂O) emissions, a potent greenhouse gas. The subsequent step involves the esterification of adipic acid with methanol (B129727), typically using a catalyst, to yield dithis compound (this compound).

Conventional this compound Production Fossil Fuels Fossil Fuels Cyclohexane Cyclohexane Fossil Fuels->Cyclohexane KA Oil KA Oil Cyclohexane->KA Oil Nitric Acid Oxidation Nitric Acid Oxidation KA Oil->Nitric Acid Oxidation Adipic Acid Adipic Acid Esterification Esterification Adipic Acid->Esterification This compound This compound Nitric Acid Oxidation->Adipic Acid N2O Emissions N2O Emissions Nitric Acid Oxidation->N2O Emissions Esterification->this compound Methanol Methanol Methanol->Esterification

Conventional production of this compound.
Bio-Based Production of this compound

A more sustainable alternative involves the production of adipic acid from lignin. This process typically includes the depolymerization of lignin, followed by biological or chemical conversion to adipic acid. The resulting bio-based adipic acid is then esterified with methanol to produce this compound. This pathway significantly reduces greenhouse gas emissions by avoiding the use of nitric acid and utilizing a renewable feedstock.

Bio-Based this compound Production Lignin (Biomass) Lignin (Biomass) Depolymerization Depolymerization Lignin (Biomass)->Depolymerization Bio-conversion Bio-conversion Depolymerization->Bio-conversion Bio-Adipic Acid Bio-Adipic Acid Bio-conversion->Bio-Adipic Acid Esterification Esterification Bio-Adipic Acid->Esterification This compound This compound Esterification->this compound Methanol Methanol Methanol->Esterification

Bio-based production of this compound.

Experimental Protocols and Methodologies

The life cycle assessment data presented in this guide is based on a "cradle-to-gate" analysis, which encompasses all processes from raw material extraction to the production of this compound.

Life Cycle Assessment (LCA) Methodology

The LCA was conducted following the ISO 14040 and 14044 standards. The assessment involved defining the system boundaries, compiling a life cycle inventory (LCI) of all inputs and outputs for each production stage, and performing a life cycle impact assessment (LCIA) to evaluate the potential environmental impacts. The functional unit for this assessment is the production of 1 kg of this compound.

Experimental Protocol for Adipic Acid Production (Bio-Based)

The production of bio-based adipic acid from lignin involves the following key steps as modeled in the assessed literature[1]:

  • Lignin Depolymerization: Lignin is broken down into smaller aromatic compounds.

  • Biological Funneling: Genetically engineered microorganisms are used to convert the aromatic compounds into a precursor of adipic acid.

  • Catalytic Conversion: The precursor is then catalytically converted to adipic acid.

  • Purification: The adipic acid is purified to meet industrial specifications.

Experimental Protocol for Esterification of Adipic Acid

The esterification of adipic acid with methanol to produce dithis compound is a well-established reaction. A typical laboratory-scale procedure is as follows[2]:

  • A mixture of adipic acid and an excess of methanol is charged into a reactor.

  • A catalyst, such as an ion-exchange resin (e.g., Amberlyst 15), is added to the mixture.

  • The reaction is carried out at a specific temperature (e.g., 323-333 K) with constant stirring.

  • The progress of the reaction is monitored over time by analyzing samples.

  • Upon completion, the catalyst is filtered, and the excess methanol is removed by distillation.

  • The resulting dithis compound is purified.

The following diagram illustrates the general workflow for conducting a comparative life cycle assessment.

LCA Workflow cluster_0 Goal and Scope Definition cluster_1 Life Cycle Inventory (LCI) cluster_2 Life Cycle Impact Assessment (LCIA) cluster_3 Interpretation Define Functional Unit Define Functional Unit Set System Boundaries Set System Boundaries Define Functional Unit->Set System Boundaries Data Collection Data Collection Set System Boundaries->Data Collection Process Modeling Process Modeling Data Collection->Process Modeling Selection of Impact Categories Selection of Impact Categories Process Modeling->Selection of Impact Categories Characterization Characterization Selection of Impact Categories->Characterization Identify Significant Issues Identify Significant Issues Characterization->Identify Significant Issues Evaluate and Conclude Evaluate and Conclude Identify Significant Issues->Evaluate and Conclude

General workflow for a comparative LCA.

Conclusion

The transition from fossil-fuel-based to bio-based production of this compound offers a significant opportunity to reduce the environmental footprint of this important chemical. The life cycle assessment data clearly indicates a substantial reduction in global warming potential for the bio-based route. Further research and development are encouraged to optimize the bio-based production process, particularly in enhancing the efficiency of lignin conversion and the esterification step, to further improve its environmental profile and economic viability. This guide serves as a foundational resource for researchers and professionals dedicated to advancing sustainable chemical manufacturing.

References

Methyl Adipate: A Comparative Performance Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl adipate (B1204190), a term that can refer to either monomethyl adipate or dithis compound, holds distinct roles in scientific and industrial applications. This guide provides a comparative analysis of their performance in key applications, offering objective data and insights for researchers, scientists, and drug development professionals.

Section 1: Dithis compound - A Safer Solvent and Versatile Plasticizer

Dithis compound (DMA) is the diester of adipic acid and methanol. It is a colorless, oily liquid recognized for its favorable environmental, health, and safety profile, making it an attractive alternative to harsher conventional solvents.[1]

Performance as a Solvent in Cleaning and Paint Stripping Applications

DMA is an effective solvent for resins, pigments, and is a key component in many paint stripping formulations.[2][3] Its low vapor pressure classifies it as a low volatile organic compound (LVP-VOC), and it is readily biodegradable.[1]

Comparative Performance with Alternative Solvents:

Dibasic esters (DBEs), including dithis compound, are effective, though often slower-acting, alternatives to more hazardous solvents like methylene (B1212753) chloride and N-Methyl-2-pyrrolidone (NMP).[4][5][6] While NMP is a stronger (faster) solvent, DBEs offer a better safety profile.[4]

Solvent Key Performance Characteristics Environmental, Health & Safety (EHS) Profile
Dithis compound (DBE) Effective on a wide range of paints, including tough epoxy and polyurethane finishes.[6] Slow evaporation rate allows for longer contact time and reduces the need for reapplication.[2][6]Readily biodegradable, non-flammable, non-corrosive, low toxicity, and mild odor.[1][6] Recognized by the EPA as a Safer Chemical Ingredient.[1]
N-Methyl-2-pyrrolidone (NMP) Stronger (faster) solvent than DBEs for many applications.[4] Can remove varnishes, lacquers, and urethanes effectively.[5]Reproductive toxin under California Proposition 65 and European Commission directives. Faces increasing regulatory scrutiny.
Methylene Chloride Historically a very effective and fast-acting paint stripper for a wide range of coatings.Carcinogen and neurotoxin, with significant human and ecological risks. Its use is now heavily restricted.[7]
Benzyl Alcohol A safer alternative to methylene chloride that can remove many types of coatings that NMP struggles with, albeit slower than methylene chloride.[5]Generally considered safer than methylene chloride and NMP, but can still be an irritant.
Acetone A fast-evaporating solvent used in some cleaning and stripping applications.Highly flammable, can be a skin and eye irritant.

Experimental Protocol: Evaluating Paint Stripper Efficiency (Modified ASTM D6189)

This protocol outlines a general procedure for comparing the efficiency of paint stripping formulations.

  • Substrate Preparation: Prepare standardized panels of relevant materials (e.g., wood, metal) coated with a consistent thickness of the target paint (e.g., epoxy, polyurethane).

  • Stripper Application: Apply a uniform amount of each paint stripper formulation to a designated area on separate panels.

  • Dwell Time: Allow the stripper to act on the paint for a predetermined series of time intervals. The slow evaporation rate of DMA is a key performance parameter to note.[2][6]

  • Paint Removal: At each time interval, use a standardized tool (e.g., a scraper) to remove the softened paint.

  • Efficiency Evaluation: Assess the percentage of paint removed for each stripper at each time point. This can be done visually or through image analysis software.

  • Substrate Integrity: Inspect the substrate for any signs of damage, such as discoloration or etching.

Logical Workflow for Paint Stripper Evaluation

cluster_prep Preparation cluster_test Testing cluster_eval Evaluation P1 Prepare Coated Substrate Panels T1 Apply Strippers to Panels P1->T1 P2 Select Stripper Formulations (DMA, NMP, etc.) P2->T1 T2 Incubate for Varied Dwell Times T1->T2 T3 Remove Softened Paint T2->T3 E1 Quantify Percentage of Paint Removal T3->E1 E2 Assess Substrate Damage T3->E2 E3 Compare Performance Data E1->E3 E2->E3

Caption: Workflow for the comparative evaluation of paint stripper performance.

Performance as a Plasticizer in Polymers

Adipate esters, including DMA, are used as plasticizers to increase the flexibility and durability of polymers like PVC. They are considered safer alternatives to phthalate (B1215562) plasticizers.[8]

Comparative Performance with Alternative Plasticizers:

Adipate esters generally offer good performance at low temperatures and have lower viscosity compared to phthalate plasticizers.[9]

Plasticizer Tensile Strength Elongation at Break (%) Key Characteristics
Dioctyl Adipate (DOA) LowerHigherGood low-temperature performance, but can be volatile.[10]
Dioctyl Phthalate (DOP) HigherLowerIndustry standard with good overall performance, but faces health and regulatory concerns.[11]
Bio-based Plasticizers (e.g., epoxidized soybean oil) VariableVariableEnvironmentally friendly, with performance dependent on the specific compound. Can improve thermal stability.[12]

Note: Specific values for tensile strength and elongation at break are highly dependent on the polymer, plasticizer concentration, and processing conditions. The table indicates general trends.

Experimental Protocol: Evaluating Plasticizer Efficiency in PVC (ASTM D2284)

This protocol is used to determine the effect of a plasticizer on the mechanical properties of PVC.

  • Formulation: Prepare PVC blends with varying concentrations of the plasticizers to be tested.

  • Molding: Process the blends into standardized test specimens (e.g., dog-bone shape for tensile testing) through methods like compression or injection molding.

  • Conditioning: Condition the specimens under controlled temperature and humidity to ensure consistent results.

  • Tensile Testing: Use a universal testing machine to measure the tensile strength and elongation at break of the plasticized PVC specimens.

  • Hardness Testing: Measure the Shore hardness of the specimens to assess the plasticizer's effect on rigidity.

  • Migration Testing (e.g., ASTM D1239-14): Evaluate the tendency of the plasticizer to leach out of the PVC matrix by immersing specimens in various liquids and measuring weight loss.[13]

Mechanism of Plasticizer Action in PVC

Caption: How dithis compound increases the flexibility of PVC.

Section 2: Monothis compound - A Key Intermediate in Pharmaceutical Synthesis

Monothis compound is the monoester of adipic acid and finds significant use as a synthetic intermediate in the pharmaceutical industry.[11] A notable application is in the synthesis of novel histone deacetylase (HDAC) inhibitors, which are a class of compounds with potential anti-tumor activities.[11][13]

Role in the Synthesis of HDAC Inhibitors

HDAC inhibitors are a promising class of anti-cancer agents.[9][14] Monothis compound can serve as a linker component in the structure of these inhibitors, connecting the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.

General Structure of an HDAC Inhibitor

ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (Derived from Monothis compound) ZBG->Linker Cap Cap Group (Surface Recognition) Linker->Cap

Caption: Pharmacophore model of a typical HDAC inhibitor.

Synthetic Pathway Example:

The following is a simplified, representative pathway illustrating how monothis compound could be incorporated into the synthesis of an HDAC inhibitor. Specific reagents and conditions will vary depending on the target molecule.

MMA Monothis compound Coupling1 Amide Coupling MMA->Coupling1 Amine Cap Group-Amine Amine->Coupling1 Hydroxylamine Hydroxylamine Coupling2 Hydroxamic Acid Formation Hydroxylamine->Coupling2 Intermediate Intermediate Amide Coupling1->Intermediate Intermediate->Coupling2 HDACi Final HDAC Inhibitor Coupling2->HDACi

Caption: A representative synthetic workflow for an HDAC inhibitor using monothis compound.

Alternatives in HDAC Inhibitor Synthesis:

The "alternatives" to using monothis compound in this context involve different synthetic strategies or the use of different linker molecules to achieve the desired spacing and flexibility in the final HDAC inhibitor.

  • Alternative Linker Moieties: Other dicarboxylic acid monoesters or different chain-length linkers can be used to modulate the potency and selectivity of the inhibitor.

  • Different Zinc-Binding Groups: While hydroxamic acids are common, other zinc-binding groups such as salicylamides are being explored to improve the pharmacological properties of HDAC inhibitors.[7]

  • Alternative Synthetic Routes: Different coupling chemistries and protecting group strategies can be employed to assemble the final inhibitor. The overall yield of a synthetic route is a key performance metric. For example, some syntheses of HDAC inhibitors report overall yields in the range of 13% to 72%, depending on the complexity of the molecule and the efficiency of the steps.[15][16]

The choice of synthetic route and intermediates will depend on the specific target molecule, desired pharmacological profile, and the scalability of the synthesis.

References

Safety Operating Guide

Proper Disposal of Methyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of methyl adipate (B1204190), a common laboratory chemical. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety Data

The following table summarizes important quantitative safety data for methyl adipate (monothis compound and dithis compound). This information is crucial for risk assessment and in the event of an emergency.

PropertyMonothis compoundDithis compound
CAS Number 627-91-8627-93-0
Molecular Formula C₇H₁₂O₄C₈H₁₄O₄
Molecular Weight 160.17 g/mol 174.19 g/mol
Boiling Point 162 °C (at 13 hPa)Not specified in search results.
Melting Point 7 - 9 °CNot specified in search results.
Density 1.081 g/mL (at 25 °C)Not specified in search results.
Oral LD50 (Rat) Not specified in search results.> 5,000 mg/kg[1]
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2)[2]Not classified as a hazardous substance or mixture.[1]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Ensure Adequate Ventilation : Immediately ensure the area is well-ventilated to avoid the buildup of vapors.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and impervious clothing.[1]

  • Containment : For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[3][4] For large spills, dike the area to prevent further spreading.[4]

  • Collection : Collect the absorbed material and spilled liquid into a suitable, labeled, and closed container for disposal.[1][3]

  • Decontamination : Clean the spill area thoroughly. Wash the area and prevent runoff into drains.[3] Decontaminate all protective clothing and equipment before reuse.[3]

Step-by-Step Disposal Protocol

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Classification : Determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2][4]

  • Containerization : Place the this compound waste into a suitable, closed, and properly labeled container.[1]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Engage a Licensed Disposal Company : Offer surplus and non-recyclable solutions to a licensed disposal company.[1][5] Do not empty into drains.[1][2]

  • Contaminated Materials : Dispose of contaminated materials, such as gloves and absorbent pads, in accordance with applicable laws and good laboratory practices.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination uncontaminated Uncontaminated / Surplus assess_contamination->uncontaminated  Clean contaminated Contaminated assess_contamination->contaminated Contaminated   package_uncontaminated Package in a suitable, labeled container uncontaminated->package_uncontaminated package_contaminated Package in a suitable, labeled hazardous waste container contaminated->package_contaminated disposal_company Arrange for disposal by a licensed waste disposal company package_uncontaminated->disposal_company package_contaminated->disposal_company document Document Waste for Disposal disposal_company->document end Disposal Complete document->end

This compound Disposal Workflow

References

Personal protective equipment for handling Methyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Adipate

This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Due to the potential ambiguity of the common name "this compound," this document addresses both Monothis compound and Dithis compound. It is imperative to confirm the exact chemical identity from the supplier's Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling Monomethyl and Dithis compound based on available safety data.[1][2][3][4]

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][4] A face shield may be necessary for splash hazards.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected for integrity before each use.[1][2][4] Follow proper glove removal technique to avoid skin contact.[2][4]
Body Protection Laboratory Coat/Impervious ClothingA standard laboratory coat should be worn to protect against skin contact. For larger quantities or significant splash risk, wear fire/flame resistant and impervious clothing.[1][2][4]
Respiratory Protection Respirator (if necessary)Generally not required if handled in a well-ventilated area or a chemical fume hood.[2][4] If exposure limits are exceeded, or if mists or aerosols are generated, use a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)).[2][4]
Hazard and Toxicity Data

Understanding the quantitative aspects of a chemical's hazards is critical for a comprehensive risk assessment.

SubstanceHazardValueSource
Dithis compound Acute Oral Toxicity (LD50, Rat)> 5,000 mg/kg[4]
Dithis compound Acute Dermal ToxicityHarmful in contact with skin.[3]
Dithis compound Inhalation Toxicity (NOAEL, Rat)Maternal: 160 mg/m³; Fetal: 440 mg/m³[6]
Dithis compound Flash Point110 °C (230 °F) - closed cup[2][4]
Dithis compound Lower Explosion Limit0.8% (V)[2]
Dithis compound Upper Explosion Limit8.1% (V)[2]
Monothis compound Toxicity DataNot extensively available. Handle with caution as with related chemicals.[7]

NOAEL: No Observed Adverse Effect Level

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Pre-Handling Checks:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Locate and verify the functionality of the nearest eyewash station and safety shower.[7]

    • Inspect all PPE for defects before donning.

    • Have absorbent, spill-neutralizing materials readily available.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Avoid the formation of mists or aerosols.[1]

    • Use spark-proof tools and explosion-proof equipment if large quantities are handled.[1]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling Procedures:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.[2][4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Unused this compound and solutions containing it should be collected in a designated, labeled, and sealed container for chemical waste.

    • Do not dispose of this compound down the drain.[2][4][7]

    • Arrange for disposal by a licensed and qualified hazardous waste disposal company.[2][4]

  • Contaminated Materials:

    • Dispose of contaminated gloves, absorbent materials, and other disposable PPE as hazardous waste in a designated container.[2]

    • Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional and local regulations. Consult your institution's environmental health and safety office for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decon Decontaminate Area handle_use->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe disp_chem Chemical Waste Disposal cleanup_waste->disp_chem disp_contam Contaminated Material Disposal cleanup_waste->disp_contam cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.